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  • Product: Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate
  • CAS: 253144-68-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Abstract This technical guide provides a comprehensive overview of the synthesis of diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, a pyridazine derivative of significant interest in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, a pyridazine derivative of significant interest in medicinal chemistry and materials science. The primary synthetic pathway detailed herein is the inverse electron demand Diels-Alder (IEDDA) reaction, a powerful and efficient method for the construction of the pyridazine core. This document offers a deep dive into the reaction mechanism, a step-by-step experimental protocol for the synthesis of the key precursor, 3,6-diphenyl-1,2,4,5-tetrazine, and its subsequent cycloaddition with diethyl acetylenedicarboxylate. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to successfully synthesize this target molecule.

Introduction: The Significance of Pyridazine Scaffolds

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the scientific community due to their diverse pharmacological activities. The pyridazine nucleus is a key structural motif in a variety of biologically active molecules, exhibiting properties such as antihypertensive, analgesic, anti-inflammatory, and anticancer effects. The specific substitution pattern on the pyridazine ring allows for the fine-tuning of these biological activities, making the development of efficient synthetic routes to novel pyridazine derivatives a critical endeavor in medicinal chemistry. Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, with its bulky phenyl substituents and ester functionalities, presents a scaffold with potential for further chemical modification and exploration of its biological profile.

The synthesis of the pyridazine ring is often achieved through cycloaddition reactions, with the inverse electron demand Diels-Alder (IEDDA) reaction being a particularly elegant and efficient strategy.[1] This reaction involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile.[2] The subsequent retro-Diels-Alder reaction, with the extrusion of a small molecule like dinitrogen, leads to the formation of the aromatic pyridazine ring.[2] This approach is highly favored for its high yields, regioselectivity, and often mild reaction conditions.

The Core Synthesis Pathway: An Overview

The synthesis of diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a two-step process, beginning with the preparation of the key intermediate, 3,6-diphenyl-1,2,4,5-tetrazine. This is followed by the pivotal inverse electron demand Diels-Alder reaction with diethyl acetylenedicarboxylate.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 3,6-diphenyl-1,2,4,5-tetrazine cluster_1 Step 2: Inverse Electron Demand Diels-Alder Reaction Benzonitrile Benzonitrile Dihydrotetrazine 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine Benzonitrile->Dihydrotetrazine Hydrazine Hydrazine Hydrazine->Dihydrotetrazine Tetrazine 3,6-diphenyl-1,2,4,5-tetrazine Dihydrotetrazine->Tetrazine Oxidation Cycloadduct Bicyclic Intermediate Tetrazine->Cycloadduct DEAD Diethyl Acetylenedicarboxylate DEAD->Cycloadduct Product Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate Cycloadduct->Product - N2

Figure 1: Overall synthetic workflow for diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

Experimental Protocols

Synthesis of 3,6-diphenyl-1,2,4,5-tetrazine

The synthesis of the tetrazine precursor can be achieved through the reaction of benzonitrile with hydrazine, followed by oxidation of the resulting dihydrotetrazine intermediate. The use of a metal catalyst, such as zinc or nickel salts, has been shown to improve the yield of this reaction.[3]

Materials:

  • Benzonitrile

  • Hydrazine hydrate

  • Zinc triflate (Zn(OTf)₂) or Nickel(II) triflate (Ni(OTf)₂)

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Dichloromethane

  • Ethanol

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile and a catalytic amount of zinc triflate (approximately 5 mol%).

  • Addition of Hydrazine: Slowly add hydrazine hydrate to the mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Oxidation: After completion, cool the reaction mixture to room temperature. The intermediate dihydrotetrazine often precipitates and can be collected by filtration. The crude dihydrotetrazine is then suspended in glacial acetic acid.

  • Oxidation: Cool the suspension in an ice bath and slowly add a solution of sodium nitrite in water. The color of the reaction mixture will typically change to a deep red or purple, indicating the formation of the tetrazine.

  • Purification: The crude 3,6-diphenyl-1,2,4,5-tetrazine can be purified by recrystallization from ethanol to yield a crystalline solid.

Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

This step involves the inverse electron demand Diels-Alder reaction between the synthesized 3,6-diphenyl-1,2,4,5-tetrazine and diethyl acetylenedicarboxylate.

Materials:

  • 3,6-diphenyl-1,2,4,5-tetrazine

  • Diethyl acetylenedicarboxylate

  • Toluene or another suitable high-boiling solvent

  • Hexane

  • Ethyl acetate

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3,6-diphenyl-1,2,4,5-tetrazine in toluene.

  • Addition of Dienophile: Add diethyl acetylenedicarboxylate to the solution.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the disappearance of the characteristic red color of the tetrazine and the evolution of nitrogen gas.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate as a solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldMelting Point (°C)
3,6-diphenyl-1,2,4,5-tetrazineC₁₄H₁₀N₄234.2670-85%196-198
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylateC₂₂H₂₀N₂O₄376.4180-95%138-140

Table 1: Summary of key physical and reaction data.

Mechanistic Insights: The Rationale Behind the IEDDA Reaction

The inverse electron demand Diels-Alder reaction is a powerful tool in organic synthesis due to its predictable nature and high efficiency.[1] The driving force for this reaction is the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (diethyl acetylenedicarboxylate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (3,6-diphenyl-1,2,4,5-tetrazine).[2]

IEDDA_Mechanism Tetrazine 3,6-diphenyl-1,2,4,5-tetrazine (Electron-deficient Diene) TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState DEAD Diethyl Acetylenedicarboxylate (Electron-rich Dienophile) DEAD->TransitionState Cycloadduct Bicyclic Intermediate TransitionState->Cycloadduct Product Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate Cycloadduct->Product Nitrogen N₂ Cycloadduct->Nitrogen Retro-Diels-Alder

Figure 2: Mechanism of the inverse electron demand Diels-Alder reaction.

The initial [4+2] cycloaddition forms a transient bicyclic intermediate. This intermediate is highly unstable and readily undergoes a retro-Diels-Alder reaction, leading to the irreversible expulsion of a molecule of dinitrogen (N₂). This loss of a gaseous byproduct drives the reaction to completion and results in the formation of the stable, aromatic pyridazine ring. The phenyl groups on the tetrazine and the ester groups on the dienophile play a crucial role in modulating the electronic properties of the reactants, thereby facilitating the cycloaddition.

Conclusion

This technical guide has detailed a robust and efficient pathway for the synthesis of diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. The two-step sequence, involving the preparation of 3,6-diphenyl-1,2,4,5-tetrazine followed by an inverse electron demand Diels-Alder reaction, provides a reliable method for accessing this valuable pyridazine derivative. The protocols and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to explore the potential of this and related compounds.

References

  • 3,6-Diphenyl-1,2,4,5-tetrazine. (n.d.). In PubChem.
  • The Inverse Electron Demand Diels-Alder (IEDDA) Click Chemistry of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine. (2025). Benchchem.
  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applic
  • The Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine: A Technical Guide for Bioorthogonal Chemistry. (2025). Benchchem.
  • Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. (2013). PMC - NIH.
  • 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. (2012). Royal Society of Chemistry.
  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity P
  • Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. (2024). Polymer Chemistry (RSC Publishing).
  • Mechanism of IEDDA reaction. (2019).
  • 1,2,4,5-Tetrazine, 3,6-diphenyl-. (n.d.). In NIST WebBook.
  • Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxyl
  • 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. (n.d.). Organic Syntheses.
  • Synthesis of symmetrically 3,6-substituted 1,2,4,5-tetrazine via 1,2-dichloromethylenehydrazines. (2013).
  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density M
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Acetylenedicarboxylic acid, dimethyl ester. (n.d.). Organic Syntheses.
  • Synthesis of Diethyl 3,4-Dicyano-5-hydroxy- 2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine. (2001).
  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Alleno
  • diethyl 5,6-diphenyl-3,4-pyridazinedicarboxyl
  • Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. (n.d.).

Sources

Exploratory

Spectroscopic data for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as an expert-led, in-depth guide based on foundational spectroscopic principles and data from analogous chemical structures. It is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar pyridazine-based compounds. The guide covers the theoretical ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed interpretations, experimental protocols, and the scientific rationale behind the spectral predictions.

Introduction and Molecular Structure

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, with the molecular formula C₂₂H₂₀N₂O₄ and a molecular weight of 376.42 g/mol , belongs to the pyridazine class of heterocyclic compounds.[1] Pyridazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Accurate structural elucidation is paramount for understanding their structure-activity relationships and for quality control during synthesis. Spectroscopic techniques are the cornerstone of this characterization process.

This guide will walk through the expected spectroscopic signatures of the title compound, providing a robust framework for its identification and characterization.

Caption: Molecular structure of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is expected to be relatively simple and highly informative. Due to the plane of symmetry in the pyridazine ring (assuming free rotation of the phenyl groups), the two ethyl groups and the two phenyl groups are chemically equivalent, simplifying the spectrum.

  • Phenyl Protons (H-Ar): The protons on the two phenyl rings are expected to appear in the aromatic region, typically between δ 7.20 and 7.60 ppm . The signals may appear as a complex multiplet due to the various electronic environments and coupling between ortho, meta, and para protons.

  • Ethyl Protons (CH₂ and CH₃): The diethyl ester groups will give rise to two distinct signals:

    • A quartet for the methylene protons (-O-CH₂-CH₃) is expected around δ 4.30 - 4.50 ppm . The downfield shift is due to the deshielding effect of the adjacent oxygen atom. The quartet splitting pattern arises from coupling with the neighboring methyl protons (n+1 rule, 3+1=4).

    • A triplet for the methyl protons (-O-CH₂-CH₃) is anticipated further upfield, around δ 1.30 - 1.40 ppm . The triplet pattern is a result of coupling to the adjacent methylene protons (n+1 rule, 2+1=3).

Data Summary Table: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.60Multiplet10HAromatic protons (2 x C₆H₅)
4.30 - 4.50Quartet4HMethylene protons (2 x -OCH₂CH₃)
1.30 - 1.40Triplet6HMethyl protons (2 x -OCH₂CH₃)
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (D1): 1-5 seconds, depending on the T₁ relaxation times of the protons.

    • Number of Scans: 8 to 16 scans for a sufficiently high signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals and calibrate the chemical shift scale using the TMS reference.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique for determining the number of non-equivalent carbon atoms in a molecule and providing information about their chemical environment.

Predicted ¹³C NMR Spectrum

Based on the molecular structure, we can predict the following signals in the ¹³C NMR spectrum:

  • Carbonyl Carbons (C=O): The ester carbonyl carbons are the most deshielded and are expected to appear in the range of δ 160 - 165 ppm .

  • Aromatic and Heteroaromatic Carbons:

    • The carbons of the pyridazine ring (C3, C4, C5, C6) will appear in the aromatic region. The carbons attached to the nitrogen atoms (C3, C4, C5, C6) are expected to be in the range of δ 140 - 155 ppm .

    • The carbons of the phenyl rings will also resonate in the aromatic region. The ipso-carbons (attached to the pyridazine ring) are expected around δ 130 - 135 ppm , while the other phenyl carbons will appear between δ 125 - 130 ppm .

  • Ethyl Group Carbons:

    • The methylene carbons (-O-CH₂-CH₃) are expected around δ 62 - 65 ppm .

    • The methyl carbons (-O-CH₂-CH₃) will be the most upfield, appearing around δ 13 - 15 ppm .

Data Summary Table: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
160 - 165Ester Carbonyl (C=O)
140 - 155Pyridazine ring carbons (C3, C4, C5, C6)
130 - 135Phenyl ipso-carbons
125 - 130Phenyl C-H carbons
62 - 65Methylene carbons (-OCH₂)
13 - 15Methyl carbons (-CH₃)
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated sample (20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same spectrometer, switching to the ¹³C channel.

  • Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument).

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 512 to 2048) is necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, process the FID with a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is expected to show characteristic absorption bands for its key functional groups:

  • C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected in the range of 1730 - 1750 cm⁻¹ .

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyridazine ring and the C=C bonds in the aromatic rings will appear as multiple medium to strong bands in the region of 1450 - 1650 cm⁻¹ .

  • C-O Stretching: The C-O single bond stretching of the ester group will produce a strong band in the 1100 - 1300 cm⁻¹ region.

  • C-H Stretching:

    • Aromatic C-H stretching will be observed as weak to medium bands just above 3000 cm⁻¹ .

    • Aliphatic C-H stretching from the ethyl groups will appear as medium to strong bands just below 3000 cm⁻¹ (typically 2850 - 2980 cm⁻¹).

Data Summary Table: Predicted IR Absorption Bands
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchAromatic
2850 - 2980C-H StretchAliphatic (CH₂, CH₃)
1730 - 1750C=O StretchEster
1450 - 1650C=N, C=C StretchPyridazine, Aromatic Rings
1100 - 1300C-O StretchEster
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR setup.

  • Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion Peak: The molecular weight of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is 376.42. In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) would be a key identifier. For electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 377.15 would be expected.

  • Fragmentation Pattern: The molecule is expected to fragment in predictable ways under ionization. Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester group (-COOC₂H₅, 73 Da).

fragmentation parent [M+H]⁺ m/z = 377.15 frag1 [M - OC₂H₅]⁺ m/z = 332.12 parent->frag1 - C₂H₅O• frag2 [M - COOC₂H₅]⁺ m/z = 304.12 parent->frag2 - •COOC₂H₅

Caption: A plausible fragmentation pathway for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate in MS.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Capillary Voltage: Set to an appropriate value (e.g., 3-4 kV) to achieve stable spray.

    • Drying Gas: Use a heated nitrogen flow to desolvate the ions.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Acquisition: Acquire the mass spectrum. For HRMS, a time-of-flight (TOF) or Orbitrap analyzer would be used to obtain high mass accuracy.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. This guide outlines the expected spectroscopic data based on established chemical principles, offering a valuable reference for researchers. While the data presented here is predictive, it provides a solid foundation for the interpretation of experimentally acquired spectra, ensuring the confident characterization of this and related pyridazine derivatives.

References

  • Vertex AI Search.Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

Foundational

An In-Depth Technical Guide to the NMR and Mass Spectrometry Analysis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

This technical guide provides a comprehensive analysis of diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The unique arra...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The unique arrangement of its phenyl and diethyl dicarboxylate substituents on the pyridazine core presents a distinct spectroscopic fingerprint. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering a deep dive into its structural elucidation through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Introduction: The Structural Significance of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

The pyridazine nucleus is a prevalent scaffold in a variety of biologically active compounds.[1][2] The title compound, diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, with the molecular formula C₂₂H₂₀N₂O₄ and a molecular weight of 376.41 g/mol , is characterized by a central pyridazine ring bearing two phenyl groups at positions 5 and 6, and two ethyl carboxylate groups at positions 3 and 4. This specific substitution pattern is anticipated to influence its electronic properties and steric conformation, which are critical for its interaction with biological targets. Accurate and unambiguous characterization of this molecule is the foundational step for any further investigation into its properties and applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is expected to exhibit distinct signals corresponding to the protons of the ethyl and phenyl groups. The chemical shifts are influenced by the electronic effects of the pyridazine ring and the adjacent functional groups.

  • Phenyl Protons (C₆H₅): The ten protons of the two phenyl rings are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the free rotation around the C-C single bonds connecting them to the pyridazine ring, the electronic environments of the ortho, meta, and para protons will be slightly different, likely resulting in a complex multiplet.

  • Ethyl Protons (-CH₂CH₃): The two ethyl groups are chemically equivalent and will each give rise to two signals:

    • A quartet for the methylene protons (-CH₂-) deshielded by the adjacent oxygen atom, anticipated around δ 4.0-4.5 ppm.

    • A triplet for the methyl protons (-CH₃) in a more shielded environment, expected around δ 1.0-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H7.0 - 8.0Multiplet10H
Methylene-H (-CH₂-)4.0 - 4.5Quartet4H
Methyl-H (-CH₃)1.0 - 1.5Triplet6H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

  • Carbonyl Carbons (-C=O): The ester carbonyl carbons are the most deshielded and are expected to appear in the range of δ 160-170 ppm.

  • Aromatic and Heteroaromatic Carbons: The carbons of the pyridazine and phenyl rings will resonate in the aromatic region (δ 120-160 ppm). The carbons of the pyridazine ring directly attached to the nitrogen atoms will be more deshielded.

  • Ethyl Carbons (-CH₂CH₃):

    • The methylene carbons (-CH₂-), being attached to the electronegative oxygen, will be found around δ 60-65 ppm.

    • The methyl carbons (-CH₃) will be the most shielded, appearing at approximately δ 13-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)160 - 170
Pyridazine Ring (C3, C4, C5, C6)140 - 160
Phenyl Ring (ipso, ortho, meta, para)125 - 140
Methylene (-CH₂-)60 - 65
Methyl (-CH₃)13 - 15
Experimental Protocol for NMR Analysis

A standardized protocol ensures the acquisition of high-quality NMR data.[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum to observe each unique carbon as a singlet.

    • A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.[6][7]

Expected Molecular Ion and Isotopic Pattern

For diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (C₂₂H₂₀N₂O₄), the expected monoisotopic mass is 376.1423 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺˙ or [M+H]⁺) should be observed at this m/z value. The presence of two nitrogen atoms will result in a small but observable M+1 peak due to the natural abundance of ¹³C and ¹⁵N isotopes.

Predicted Fragmentation Pathways

Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) will cause the molecular ion to fragment in a predictable manner. The fragmentation is governed by the stability of the resulting ions and neutral losses.[8][9]

  • Loss of an Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters is the loss of an ethoxy radical (m/z 45), leading to the formation of an acylium ion. This would result in a fragment at m/z 331.

  • Loss of an Ethyl Radical (-•CH₂CH₃) followed by CO: Another possibility is the loss of an ethyl radical (m/z 29) followed by the loss of carbon monoxide (m/z 28).

  • Loss of Ethanol (-CH₃CH₂OH): McLafferty rearrangement is possible for esters, leading to the loss of a neutral ethanol molecule (m/z 46) and the formation of a radical cation at m/z 330.

  • Cleavage of the Ester Group: The entire ethyl carboxylate group can be lost as a radical (•COOCH₂CH₃, m/z 73), resulting in a fragment at m/z 303.

  • Fragmentation of the Pyridazine Ring: The pyridazine ring itself can undergo fragmentation, often involving the loss of N₂ (m/z 28).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

m/zProposed Fragment Structure
376[M]⁺˙ or [M+H]⁺
331[M - •OCH₂CH₃]⁺
330[M - CH₃CH₂OH]⁺˙
303[M - •COOCH₂CH₃]⁺
275[M - •COOCH₂CH₃ - N₂]⁺
Experimental Protocol for Mass Spectrometry Analysis

A well-defined protocol is essential for obtaining reproducible and accurate mass spectra.[10]

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements, which is crucial for confirming the elemental composition of the molecular ion and its fragments.

  • Ionization:

    • Electrospray Ionization (ESI): This soft ionization technique is ideal for obtaining the protonated molecule [M+H]⁺ with minimal fragmentation.

    • Electron Ionization (EI): This higher-energy technique will produce the molecular ion [M]⁺˙ and extensive fragmentation, providing valuable structural information.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and record the resulting fragment ions. This is instrumental in confirming the proposed fragmentation pathways.

Visualizing the Molecular Structure and Fragmentation

Graphical representations can aid in understanding the molecular structure and its fragmentation in the mass spectrometer.

Caption: Molecular structure of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

fragmentation_pathway M [M]⁺˙ m/z = 376 F1 [M - •OCH₂CH₃]⁺ m/z = 331 M->F1 - •OCH₂CH₃ F2 [M - CH₃CH₂OH]⁺˙ m/z = 330 M->F2 - CH₃CH₂OH F3 [M - •COOCH₂CH₃]⁺ m/z = 303 M->F3 - •COOCH₂CH₃ F4 [F3 - N₂]⁺ m/z = 275 F3->F4 - N₂

Caption: Proposed key fragmentation pathways for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

Conclusion

The structural elucidation of diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate relies on the synergistic application of NMR and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, ensuring the confident characterization of this and related pyridazine derivatives. This comprehensive analysis is a critical prerequisite for the rational design and development of new therapeutic agents and advanced materials based on the pyridazine scaffold.

References

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Campbell, M. M., & Runquist, O. (1973). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 50(5), 349. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • McLafferty, F. W. (1993). Interpretation of mass spectra. University Science Books.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • American Chemical Society. (2021). NMR Guidelines for ACS Journals. [Link]

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  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

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Exploratory

A Technical Guide to the Structural Elucidation of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate: A Compound of Pharmaceutical Interest

Abstract Introduction: The Significance of the Pyridazine Scaffold in Medicinal Chemistry The pyridazine ring system, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a privileged scaffold in modern d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring system, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2][3] Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to modulate lipophilicity, make it an attractive component in the design of novel therapeutic agents.[1][4] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[3][5][6] The title compound, Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (C₂₂H₂₀N₂O₄, Molar Mass: 376.42 g/mol ), embodies the key structural features that make this class of molecules compelling for further investigation.[7]

The presence of two phenyl rings at positions 5 and 6, coupled with two diethyl carboxylate groups at positions 3 and 4, suggests a molecule with a complex three-dimensional structure that will influence its biological activity and pharmacokinetic profile. Understanding the precise spatial arrangement of these functional groups through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.

Synthesis and Crystallization: The Gateway to Structural Analysis

The synthesis of pyridazine derivatives often involves the condensation of a 1,2-dicarbonyl compound with hydrazine or its derivatives. A plausible synthetic route to Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is outlined below. The subsequent crystallization is a critical step, as the quality of the single crystal directly impacts the resolution and accuracy of the X-ray diffraction data.

Proposed Synthetic Protocol

A likely synthetic pathway for the title compound would involve a multi-step process, potentially starting from commercially available precursors. While the exact, experimentally verified procedure for this specific molecule was not found in the initial search, a general and logical approach is presented here, drawing from established pyridazine synthesis methodologies.

Step-by-Step Synthetic Methodology:

  • Starting Materials: Benzil (1,2-diphenylethane-1,2-dione) and diethyl acetylenedicarboxylate.

  • Reaction: A Diels-Alder reaction between benzil and diethyl acetylenedicarboxylate would likely form a dihydropyridazine intermediate.

  • Oxidation: Subsequent oxidation of the dihydropyridazine ring would lead to the aromatic pyridazine core of the target molecule.

  • Purification: The crude product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The purified compound's identity and purity would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Single Crystal Growth: A Matter of Patience and Precision

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structural elucidation. The choice of solvent and crystallization technique is crucial and often determined empirically.

Experimental Protocol for Crystal Growth:

  • Solvent Selection: A range of solvents with varying polarities should be screened. A good starting point would be slow evaporation from a solution of the purified compound in a solvent in which it is sparingly soluble at room temperature, such as ethanol, methanol, or a mixture of dichloromethane and hexane.

  • Slow Evaporation Technique:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of well-defined single crystals.

  • Vapor Diffusion Technique:

    • Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the inner solvent (the "outer solvent").

    • Slow diffusion of the outer solvent's vapor into the inner solution will gradually decrease the solubility of the compound, promoting crystal growth.

Elucidation of the Crystal Structure: A Glimpse into the Molecular Architecture

Although specific crystallographic data for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate was not retrieved, we can anticipate key structural features and the methodology for their determination based on established principles and data from analogous structures.

Single-Crystal X-ray Diffraction: The Definitive Technique

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Single-Crystal X-ray Diffraction:

Caption: Experimental workflow for single-crystal X-ray diffraction.

Predicted Crystallographic Parameters and Molecular Geometry

Based on the analysis of similar heterocyclic compounds, such as substituted dihydropyridines, we can hypothesize the likely crystallographic parameters for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.[8][9][10][11][12][13][14]

Table 1: Hypothetical Crystallographic Data Summary

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of this size and complexity.
Space GroupP2₁/c or P-1These are common centrosymmetric space groups for chiral molecules crystallizing as a racemate.
Z (Molecules per unit cell)2 or 4This is a typical value for organic molecules of this size.
Unit Cell Dimensions (Å)a ≈ 10-15, b ≈ 10-20, c ≈ 15-25These are rough estimates based on the dimensions of the molecule.
Density (calculated) (g/cm³)≈ 1.2 - 1.4This is a typical density range for organic crystals.

The molecular geometry is expected to be non-planar. The pyridazine ring itself is aromatic and therefore planar.[15] However, the bulky phenyl and diethyl carboxylate substituents will likely be twisted out of the plane of the pyridazine ring to minimize steric hindrance. The dihedral angles between the pyridazine ring and the phenyl rings will be a key structural feature, influencing π-π stacking interactions in the crystal lattice.

Diagram of Key Molecular Interactions:

molecular_interactions pyridazine Pyridazine Core (Planar) phenyl1 Phenyl Ring 1 pyridazine->phenyl1 Dihedral Angle 1 phenyl2 Phenyl Ring 2 pyridazine->phenyl2 Dihedral Angle 2 ester1 Diethyl Carboxylate 1 pyridazine->ester1 Steric Hindrance ester2 Diethyl Carboxylate 2 pyridazine->ester2 Steric Hindrance

Sources

Foundational

An In-depth Technical Guide to Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate: Chemical Properties and Reactivity

Introduction: The Pyridazine Core in Modern Chemistry The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a scaffold of significant interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a scaffold of significant interest in medicinal chemistry and materials science. Its unique physicochemical properties, such as a high dipole moment, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for phenyl rings, make it a "privileged structure" in drug design.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] This guide provides a detailed technical overview of a specific, highly functionalized derivative: Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. We will explore its synthesis, core chemical properties, and predictable reactivity, offering insights for researchers in drug discovery and synthetic chemistry.

Core Molecular Attributes

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a poly-functionalized aromatic heterocycle. The presence of two phenyl groups at positions 5 and 6, and two diethyl carboxylate groups at positions 3 and 4, dictates its steric and electronic properties, influencing its reactivity and potential biological interactions.

PropertyValueSource
Molecular Formula C₂₂H₂₀N₂O₄[6]
Molecular Weight 376.42 g/mol [6]
CAS Number 253144-68-2[6]
Appearance Expected to be a crystalline solidGeneral observation for similar compounds
Purity Commercially available, typically 95+%[7]

Synthesis of the Pyridazine Scaffold

The synthesis of highly substituted pyridazines like Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is most effectively achieved through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[8][9][10][11] This powerful cycloaddition strategy involves the reaction of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile.[9][10]

In the context of our target molecule, a plausible and efficient synthetic route involves the [4+2] cycloaddition of a 3,6-disubstituted-1,2,4,5-tetrazine with diphenylacetylene, followed by the extrusion of dinitrogen gas to form the aromatic pyridazine ring.

Synthesis_of_Diethyl_5_6_diphenyl_3_4_pyridazinedicarboxylate Tetrazine Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Cycloadduct [4+2] Cycloadduct Tetrazine->Cycloadduct + Diphenylacetylene Diphenylacetylene Diphenylacetylene Product Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate Cycloadduct->Product - N₂ (Retro-Diels-Alder)

Caption: Proposed synthetic workflow for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

Experimental Protocol: Synthesis via IEDDA Reaction

This protocol is a representative procedure based on established methods for similar pyridazine syntheses.

  • Reaction Setup: To a solution of diphenylacetylene (1.0 eq) in a high-boiling inert solvent (e.g., toluene or xylene) is added Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting materials. The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

Chemical Reactivity

The reactivity of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is governed by the interplay of its electron-deficient pyridazine core and the appended functional groups.

Reactions of the Pyridazine Ring
  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The pyridazine ring itself, being electron-deficient, can act as a diene in IEDDA reactions with electron-rich dienophiles.[8][10][12] This reactivity allows for the construction of more complex fused heterocyclic systems. The presence of the two electron-withdrawing diethyl carboxylate groups further enhances the electron-deficient nature of the pyridazine ring, making it a good candidate for such transformations.

IEDDA_Reactivity Pyridazine Diethyl 5,6-diphenyl-3,4- pyridazinedicarboxylate (Diene) Product Fused Heterocyclic System Pyridazine->Product + Dienophile, Δ Dienophile Electron-Rich Dienophile (e.g., Enamine, Ynamine)

Caption: IEDDA reaction of the target molecule with an electron-rich dienophile.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is susceptible to nucleophilic attack. While the exact regioselectivity would need experimental determination, nucleophilic attack is generally favored at positions ortho or para to the ring nitrogens.[13] However, the steric hindrance from the bulky phenyl and ester groups would significantly influence the accessibility of the ring carbons to incoming nucleophiles.

  • Reduction of the Pyridazine Ring: The pyridazine ring can be reduced under various conditions. A common method for the reduction of pyridazinones is the use of zinc dust in acetic acid, which typically yields the corresponding 4,5-dihydropyridazinone.[14] Similar conditions applied to Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate could potentially lead to the reduction of the aromatic ring.

Reactions of the Ester Functional Groups

The diethyl carboxylate moieties at positions 3 and 4 are amenable to standard ester transformations.

  • Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions.[15][16][17] Basic hydrolysis is typically achieved by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup.

Experimental Protocol: Hydrolysis of the Diethyl Ester
  • Reaction Setup: Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (1.0 eq) is suspended in a mixture of ethanol and water.

  • Reaction Conditions: An excess of sodium hydroxide (2.5 - 3.0 eq) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • Purification: The solid product is collected by filtration, washed with cold water, and dried.

  • Reduction: The ester groups can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Predicted Spectroscopic Data

Spectroscopic Data Predicted Characteristics
¹H NMR - Multiplets in the aromatic region (δ 7.0-8.0 ppm) for the phenyl protons. - Quartet and triplet signals for the ethyl groups of the esters (δ 4.0-4.5 ppm and 1.0-1.5 ppm, respectively).
¹³C NMR - Signals for the carbonyl carbons of the esters (δ ~160-170 ppm). - Multiple signals in the aromatic region (δ ~120-150 ppm) for the phenyl and pyridazine ring carbons. - Signals for the ethoxy carbons (δ ~60-65 ppm and ~14 ppm).
FTIR (cm⁻¹) - Strong C=O stretching vibration for the esters (~1730 cm⁻¹). - C=C and C=N stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹). - C-H stretching for aromatic and aliphatic protons (~2900-3100 cm⁻¹).
Mass Spectrometry (EI) - A prominent molecular ion peak (M⁺) at m/z = 376. - Fragmentation patterns corresponding to the loss of ethoxy and carbonyl groups.

Applications in Drug Discovery and Materials Science

The structural motifs present in Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate suggest its potential as a valuable building block in several areas of research.

  • Medicinal Chemistry: The pyridazine core is a well-established pharmacophore.[2][3] The diphenyl substitution pattern is also found in numerous biologically active molecules. The dicarboxylate functionality provides convenient handles for further chemical modification, allowing for the generation of libraries of derivatives for screening against various biological targets. The overall structure could be explored for activities such as anticancer, anti-inflammatory, or antiviral effects, which are common for this class of heterocycles.[2][4][5]

  • Materials Science: The rigid, aromatic, and electron-deficient nature of the core structure, combined with the potential for derivatization, makes this molecule an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors.

Conclusion

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a fascinating and synthetically accessible molecule with a rich potential for chemical exploration. Its reactivity is characterized by the electron-deficient nature of the pyridazine ring, which allows for participation in inverse-electron-demand Diels-Alder reactions, and the versatility of the ester functional groups, which can be readily transformed into other functionalities. This combination of features makes it a promising scaffold for the development of novel therapeutic agents and advanced materials. Further experimental investigation into its specific reactivity and biological properties is warranted and is likely to uncover new and exciting applications for this versatile heterocyclic compound.

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Foundational

The Multifaceted Therapeutic Potential of Diphenylpyridazine Derivatives: A Technical Guide for Drug Discovery

Abstract The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, conferring advantageous physicochemical properties to a multitude o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, conferring advantageous physicochemical properties to a multitude of bioactive molecules.[1] Among the various classes of pyridazine-containing compounds, diphenylpyridazine derivatives have emerged as a particularly promising chemotype, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of diphenylpyridazine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms of action, analyze structure-activity relationships, and provide detailed experimental protocols to empower researchers in the rational design and evaluation of novel diphenylpyridazine-based therapeutic agents.

Introduction: The Pyridazine Core in Drug Design

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing heterocycles are of particular significance. The pyridazine nucleus, with its unique electronic distribution and ability to participate in various non-covalent interactions, serves as a versatile template for the development of potent and selective modulators of biological targets.[1] The incorporation of two phenyl rings onto the pyridazine core introduces additional opportunities for molecular recognition and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide will explore the diverse biological activities exhibited by this fascinating class of molecules.

Anticancer Activity: Targeting Key Oncogenic Pathways

Diphenylpyridazine derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their ability to inhibit tumor cell proliferation and induce apoptosis through various mechanisms.[1][2][3]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases and Cell Cycle Regulators

A primary anticancer mechanism of certain diphenylpyridazine derivatives is the inhibition of key enzymes involved in cancer cell signaling and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).[1][4]

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell growth, proliferation, and survival.[3][4] Overexpression of EGFR is a hallmark of many cancers.[4] Diphenylpyridazine derivatives have been shown to bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[4] This leads to cell cycle arrest and apoptosis.[4]

  • CDK-2 Inhibition: CDKs are a family of protein kinases that regulate the progression of the cell cycle. CDK-2, in particular, is essential for the G1/S phase transition.[1] Dysregulation of CDK-2 activity is common in cancer, leading to uncontrolled cell division. Certain diphenylpyridazine derivatives have been identified as potent inhibitors of CDK-2, leading to cell cycle arrest at the G1/S checkpoint and subsequent apoptosis.[1]

The inhibition of these key signaling molecules ultimately leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards programmed cell death.[4][5]

Diagram: Anticancer Signaling Pathway of Diphenylpyridazine Derivatives

anticancer_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates MAPK->Bcl2 CDK2 CDK2/Cyclin E G1S_Transition G1/S Transition CDK2->G1S_Transition Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits G1S_Transition->Apoptosis Leads to (if blocked) Diphenylpyridazine Diphenylpyridazine Derivative Diphenylpyridazine->EGFR Diphenylpyridazine->CDK2 Inhibits

Caption: Inhibition of EGFR and CDK-2 by diphenylpyridazine derivatives disrupts pro-survival signaling and cell cycle progression, leading to apoptosis.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of diphenylpyridazine derivatives is significantly influenced by the nature and position of substituents on the phenyl rings.

Table 1: SAR of Diphenylpyridazine Derivatives as Anticancer Agents

Compound IDR1 (Position)R2 (Position)Target Cell LineIC50 (µM)Reference
4e 2-OCH33-ClMCF-79.0[2]
4f 4-CF3HSK-MEL-287.8[2]
IXn 4-OCH3 (on pyrazoline)-UO-31 (Renal)0.65 (EGFR)[4]
IXg 4-Cl (on pyrazoline)-UO-31 (Renal)0.75 (EGFR)[4]
5b --HCT-116 (Colon)comparable to imatinib[6]
  • Electron-donating and withdrawing groups: The presence of electron-donating groups like methoxy (OCH3) and electron-withdrawing groups like chloro (Cl) and trifluoromethyl (CF3) on the phenyl rings can enhance anticancer activity.[2] For instance, compound 4e with ortho-methoxy and meta-chloro substitutions showed significant activity against the MCF-7 breast cancer cell line.[2] Similarly, compound 4f with a para-trifluoromethyl group was potent against the SK-MEL-28 melanoma cell line.[2]

  • Substituents on appended heterocyclic rings: In hybrid molecules incorporating a pyrazoline ring, substituents on the phenyl ring attached to the pyrazoline moiety play a crucial role. For example, compounds IXn (4-OCH3) and IXg (4-Cl) exhibited potent EGFR inhibitory activity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[7]

Diagram: MTT Assay Workflow

mtt_workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells end End incubate1 Incubate for 24h (cell attachment) plate_cells->incubate1 add_compound Add diphenylpyridazine derivatives (various conc.) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 calculate_ic50->end

Caption: A streamlined workflow for determining the cytotoxicity of diphenylpyridazine derivatives using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Perform a cell count and determine cell viability using trypan blue exclusion.

    • Seed the cells into a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the diphenylpyridazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C.[9] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Broad Spectrum of Action

Diphenylpyridazine derivatives have also demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.[10][11]

Mechanism of Action: Inhibition of Dihydrofolate Reductase

One of the proposed mechanisms for the antimicrobial action of N3, N6-diphenylpyridazine-3,6-diamine derivatives is the inhibition of dihydrofolate reductase (DHFR).[10] DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in microorganisms. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacteriostatic or bactericidal effects.[10]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of diphenylpyridazine derivatives is dependent on the substituents on the phenyl rings.

Table 2: SAR of Diphenylpyridazine Derivatives as Antimicrobial Agents

Compound IDR1 (Position)R2 (Position)Target OrganismMIC (µg/mL)Reference
AJ27 4-NO24-OHS. aureus7.8[10]
15(d) Methoxybenzyl and methylphenyl substitutions-S. aureus, S. faecalis, E. coli, P. aeruginosaHighest activity in the series[11]
10h --S. aureus16[5]
8g --C. albicans16[5]
  • Substituent Effects: Compound AJ27 , with a para-nitro group on one phenyl ring and a para-hydroxyl group on the other, was found to be the most active compound in a series of N3, N6-diphenylpyridazine-3,6-diamines.[10] This suggests that a combination of electron-withdrawing and electron-donating groups can be beneficial for antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Diagram: Broth Microdilution Workflow

broth_microdilution_workflow start Start prepare_compound Prepare serial dilutions of diphenylpyridazine derivative start->prepare_compound prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum end End inoculate_plate Inoculate 96-well plate with compound and bacteria prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate plate at 37°C for 18-24h inoculate_plate->incubate_plate read_results Visually inspect for turbidity or read absorbance incubate_plate->read_results determine_mic Determine MIC (lowest conc. with no visible growth) read_results->determine_mic determine_mic->end

Caption: A schematic representation of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the diphenylpyridazine derivative in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth).[12] This will create a range of concentrations to be tested.

  • Preparation of Bacterial Inoculum:

    • Culture the test microorganism overnight in an appropriate broth medium.

    • Dilute the overnight culture to achieve a standardized inoculum density, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[12]

    • Further dilute the standardized inoculum to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum but no compound) and a negative control (broth only).[12]

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

    • Alternatively, the absorbance of each well can be measured using a microplate reader to quantify bacterial growth.

Anti-inflammatory Activity: Targeting COX-2

Chronic inflammation is a key contributor to a wide range of diseases. Diphenylpyridazine derivatives have shown significant anti-inflammatory properties, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[14][15]

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa.[16] COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins.[16] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects.[16] Diphenylpyridazine derivatives have been developed as selective COX-2 inhibitors, offering a potentially safer anti-inflammatory therapeutic approach.[14][15]

Diagram: COX-2 Inhibition Pathway

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diphenylpyridazine Diphenylpyridazine Derivative Diphenylpyridazine->COX2 Inhibits

Caption: Diphenylpyridazine derivatives selectively inhibit COX-2, reducing the production of pro-inflammatory prostaglandins.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The COX-2 inhibitory activity and selectivity of diphenylpyridazine derivatives are highly dependent on their structural features.

Table 3: SAR of Diphenylpyridazine Derivatives as COX-2 Inhibitors

Compound IDR1 (Position)R2 (Position)COX-2 IC50 (µM)Selectivity Index (SI)Reference
6b --0.186.33[14]
4c --0.26-[14]
3g --0.0438411.51[15]
3d --0.06723-[15]
  • High Potency and Selectivity: Several diphenylpyridazine derivatives have demonstrated potent and selective COX-2 inhibition with IC50 values in the nanomolar range, comparable to or even exceeding that of the selective COX-2 inhibitor celecoxib.[14][15] For example, compound 3g exhibited a COX-2 IC50 of 43.84 nM and a selectivity index of 11.51.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[17][18]

Diagram: Carrageenan-Induced Paw Edema Workflow

paw_edema_workflow start Start animal_grouping Group and acclimate rats start->animal_grouping end End baseline_measurement Measure initial paw volume animal_grouping->baseline_measurement compound_admin Administer diphenylpyridazine derivative or control baseline_measurement->compound_admin carrageenan_injection Inject carrageenan into the subplantar region of the paw compound_admin->carrageenan_injection paw_volume_measurement Measure paw volume at regular intervals (e.g., 1-6h) carrageenan_injection->paw_volume_measurement data_analysis Calculate paw edema and percentage inhibition paw_volume_measurement->data_analysis data_analysis->end

Caption: The experimental workflow for assessing the anti-inflammatory activity of diphenylpyridazine derivatives using the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use adult male Wistar or Sprague-Dawley rats.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Divide the animals into groups (e.g., control, standard drug like indomethacin, and test groups receiving different doses of the diphenylpyridazine derivative).

    • Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.[19]

  • Induction of Edema:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[17]

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.[17]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

Neuroprotective Activity: Enhancing Glutamate Transport

Excitotoxicity, a process of neuronal damage caused by excessive stimulation by the neurotransmitter glutamate, is implicated in various neurodegenerative diseases.[20][21] Diphenylpyridazine derivatives have emerged as a novel class of neuroprotective agents that can mitigate excitotoxicity by enhancing the function of the excitatory amino acid transporter 2 (EAAT2).[20][22]

Mechanism of Action: Activation of EAAT2 Translation

EAAT2 is the primary glutamate transporter in the central nervous system, responsible for clearing glutamate from the synaptic cleft and preventing its accumulation to excitotoxic levels.[21] Certain pyridazine derivatives, such as LDN/OSU-0212320, have been shown to increase the expression of EAAT2 protein through a translational activation mechanism.[20] This involves the activation of protein kinase C (PKC) and the subsequent phosphorylation of Y-box-binding protein 1 (YB-1), which then promotes the translation of EAAT2 mRNA.[20][23] By upregulating EAAT2, these compounds enhance glutamate uptake, thereby protecting neurons from excitotoxic damage.[20]

Diagram: EAAT2 Translational Activation Pathway

eaat2_pathway Diphenylpyridazine Diphenylpyridazine Derivative PKC PKC Diphenylpyridazine->PKC Activates YB1 YB-1 PKC->YB1 Phosphorylates EAAT2_mRNA EAAT2 mRNA YB1->EAAT2_mRNA Promotes Translation EAAT2_Protein EAAT2 Protein EAAT2_mRNA->EAAT2_Protein Translates to Glutamate_Uptake Increased Glutamate Uptake EAAT2_Protein->Glutamate_Uptake Neuroprotection Neuroprotection Glutamate_Uptake->Neuroprotection

Caption: Diphenylpyridazine derivatives promote the translation of EAAT2, leading to increased glutamate uptake and neuroprotection.

Structure-Activity Relationship (SAR) for Neuroprotective Activity

The ability of diphenylpyridazine derivatives to activate EAAT2 is sensitive to their chemical structure.

Table 4: SAR of Diphenylpyridazine Derivatives as EAAT2 Activators

Compound IDModification of BenzylthioetherFold Increase in EAAT2 (24h)EC50 (µM)Reference
7-15 4-Fluorobenzyl>6<5[21]
7-17 4-(Trifluoromethyl)benzyl>6<5[21]
7-22 2-Naphthylmethyl3.5-3.90.5[21]
4f Bicyclic heteroaromatic thioetherBetter anti-hypersensitive profile than reference-[22]
  • Thioether Moiety: The thioether linkage is a critical structural feature for EAAT2 activation.[21]

  • Modification of the Benzyl Group: Modifications to the benzyl group of the benzylthioether moiety can significantly impact activity. Derivatives with electron-withdrawing groups, such as 7-15 (4-fluoro) and 7-17 (4-trifluoromethyl), showed a greater than 6-fold increase in EAAT2 levels.[21] Replacing the benzyl group with a more lipophilic 2-naphthylmethyl group (7-22 ) resulted in a compound with an EC50 of 0.5 µM for EAAT2 activation.[21]

Experimental Protocol: Western Blotting for EAAT2 Expression

Western blotting is a technique used to detect and quantify the expression of specific proteins, such as EAAT2, in cell or tissue lysates.[24]

Diagram: Western Blotting Workflow

western_blot_workflow start Start cell_lysis Lyse cells/tissues to extract proteins start->cell_lysis end End protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by size using SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites on the membrane transfer->blocking primary_antibody Incubate with primary antibody (anti-EAAT2) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect protein bands using chemiluminescence secondary_antibody->detection analysis Analyze band intensity to quantify EAAT2 expression detection->analysis analysis->end

Caption: The key steps involved in quantifying EAAT2 protein expression using Western blotting.

Step-by-Step Protocol:

  • Sample Preparation:

    • Treat astrocyte cell cultures or animal brain tissue with the diphenylpyridazine derivatives for the desired time.

    • Lyse the cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total protein.[24]

    • Quantify the protein concentration of the lysates using a method such as the Bradford or BCA assay.[25]

  • SDS-PAGE:

    • Denature the protein samples by boiling them in a loading buffer containing SDS.

    • Load equal amounts of protein from each sample into the wells of a polyacrylamide gel.

    • Separate the proteins based on their molecular weight by applying an electric current (electrophoresis).[26]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[26]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[26]

    • Incubate the membrane with a primary antibody specific for EAAT2.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[26]

  • Detection and Analysis:

    • Wash the membrane to remove unbound secondary antibody.

    • Add a chemiluminescent substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

    • Capture the light signal using an imaging system.

    • Analyze the intensity of the bands corresponding to EAAT2 to determine its relative expression levels in the different samples. A loading control protein (e.g., GAPDH or β-actin) should also be probed to normalize for protein loading.

Conclusion and Future Directions

Diphenylpyridazine derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores the value of the diphenylpyridazine scaffold in medicinal chemistry. The ability to modulate diverse biological targets through rational structural modifications highlights the potential for developing novel, highly potent, and selective drugs.

Future research in this area should focus on:

  • Lead Optimization: Further refinement of the diphenylpyridazine core and its substituents to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.

  • In Vivo Efficacy and Safety: Comprehensive preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic efficacy and safety profiles.

  • Development of Drug Delivery Systems: Exploration of novel drug delivery strategies to enhance the bioavailability and targeted delivery of diphenylpyridazine derivatives.

By continuing to explore the rich chemical space of diphenylpyridazine derivatives, the scientific community is well-positioned to unlock new therapeutic avenues for a host of challenging diseases.

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Exploratory

The Core Mechanism of Action of Pyridazinedicarboxylate Compounds: A Technical Guide for Researchers

Introduction: The Versatile Pyridazine Scaffold in Drug Discovery The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive moiety for designing compounds that can effectively interact with biological targets.[1] Pyridazinedicarboxylate and its derivatives, such as pyridazinones, have emerged as a particularly fruitful area of research, leading to the development of compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, cardiotonic, and anti-cancer effects.[2][3]

This in-depth technical guide provides a comprehensive overview of the core mechanisms of action for pyridazinedicarboxylate compounds, with a primary focus on two well-established molecular targets: Hypoxia-Inducable Factor (HIF) Prolyl Hydroxylases and Phosphodiesterase 4 (PDE4) . This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed exploration of the underlying biology but also practical, field-proven experimental protocols to investigate these mechanisms.

I. Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases: Stabilizing the Master Regulator of Oxygen Homeostasis

A prominent mechanism of action for a class of pyridazinedicarboxylate derivatives is the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes.[3] HIF is a heterodimeric transcription factor, composed of an oxygen-labile α-subunit and a stable β-subunit, that plays a central role in the cellular response to low oxygen levels (hypoxia).[4][5] By controlling the expression of genes involved in erythropoiesis, angiogenesis, and metabolism, HIF is a critical regulator of oxygen homeostasis.

The HIF-1α Signaling Pathway under Normoxic and Hypoxic Conditions

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. This process is initiated by the hydroxylation of specific proline residues on HIF-1α by PHD enzymes, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases.[6][7] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation.[6][7]

In hypoxic conditions, the activity of PHD enzymes is inhibited due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[4][5]

Mechanism of Pyridazinedicarboxylate-based PHD Inhibitors

Pyridazinedicarboxylate-based PHD inhibitors act as mimetics of the 2-oxoglutarate co-substrate, competitively binding to the active site of the PHD enzymes.[8] This competitive inhibition prevents the hydroxylation of HIF-1α, even in the presence of oxygen, thereby stabilizing it and activating the downstream hypoxic response. This mechanism is the basis for the therapeutic application of these compounds in conditions such as anemia of chronic kidney disease, where they stimulate the production of erythropoietin (EPO), a key hormone in red blood cell production.[4][5]

Experimental Protocols: Investigating HIF Prolyl Hydroxylase Inhibition

In Vitro HIF Prolyl Hydroxylase (PHD2) Inhibition Assay

This biochemical assay directly measures the enzymatic activity of a recombinant PHD isoform (e.g., PHD2) and the inhibitory potential of test compounds. A common method involves detecting the hydroxylation of a synthetic peptide substrate corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeSO₄, 2 mM ascorbate, 100 µM 2-oxoglutarate).

    • Reconstitute recombinant human PHD2 enzyme in an appropriate buffer.

    • Prepare a synthetic HIF-1α peptide substrate (e.g., biotinylated DLDLEMLAPYIPMDDDFQL).

    • Prepare serial dilutions of the pyridazinedicarboxylate test compound and a known inhibitor (e.g., IOX4) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound or control to the respective wells.

    • Add the HIF-1α peptide substrate.

    • Initiate the reaction by adding the PHD2 enzyme.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection and Analysis:

    • The hydroxylation of the peptide can be detected using various methods, such as antibody-based assays (e.g., AlphaScreen) that recognize the hydroxyproline residue or mass spectrometry to measure the mass shift of the peptide.[9]

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay determines the ability of a compound to stabilize endogenous HIF-1α in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HEK293) in a 6-well plate.

    • Treat the cells with various concentrations of the pyridazinedicarboxylate test compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-8 hours). A positive control, such as cobalt chloride (CoCl₂) or desferrioxamine (DFO), which chemically mimics hypoxia, should be included.[1][10]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[5][11]

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel.[11]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.[10][11]

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[10][11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.[10]

    • Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).

II. Inhibition of Phosphodiesterase 4 (PDE4): Modulating Intracellular Signaling

Another significant mechanism of action for pyridazinone derivatives, a subclass of pyridazine compounds, is the inhibition of phosphodiesterase 4 (PDE4).[12][13] PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive 5'-AMP.[14]

The Role of cAMP and PDE4 in Inflammatory Responses

cAMP is a ubiquitous intracellular second messenger that regulates a wide range of cellular processes, including inflammation. Elevated levels of intracellular cAMP generally have an anti-inflammatory effect. This is achieved through the activation of Protein Kinase A (PKA), which can phosphorylate and regulate the activity of various transcription factors, leading to the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-2) and the promotion of anti-inflammatory cytokine production (e.g., IL-10).[9][15]

PDE4 is the predominant PDE isoform in many inflammatory and immune cells. By degrading cAMP, PDE4 plays a crucial role in terminating cAMP-mediated signaling and promoting a pro-inflammatory state.[14]

Mechanism of Pyridazinone-based PDE4 Inhibitors

Pyridazinone-based PDE4 inhibitors act by competitively binding to the active site of the PDE4 enzyme.[12] This inhibition prevents the hydrolysis of cAMP, leading to its accumulation within the cell. The resulting increase in intracellular cAMP levels enhances the anti-inflammatory signaling cascade, making these compounds effective therapeutic agents for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[14]

Experimental Protocols: Investigating PDE4 Inhibition

In Vitro PDE4 Enzyme Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE4 isoform.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

    • Reconstitute a recombinant human PDE4 isoform (e.g., PDE4B or PDE4D).

    • Prepare a cAMP substrate solution.

    • Prepare serial dilutions of the pyridazinone test compound and a known inhibitor (e.g., roflumilast) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound or control.

    • Add the PDE4 enzyme.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Detection and Analysis:

    • The amount of remaining cAMP or the product 5'-AMP can be quantified using various methods, including fluorescence polarization (FP) based assays, radioimmunoassays, or luciferase-based assays.[16][17]

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Intracellular cAMP Measurement Assay

This assay determines the effect of a compound on intracellular cAMP levels in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293, U937) in a 96-well plate.[18]

    • Pre-treat the cells with various concentrations of the pyridazinone test compound or vehicle control for 30 minutes.[18]

    • Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production for 15-30 minutes.[18]

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using a lysis buffer provided with a cAMP detection kit.[18]

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, ELISA, or a luciferase-based reporter assay.[6][15][18]

  • Data Analysis:

    • Plot the measured cAMP concentration against the test compound concentration to determine the EC50 value for cAMP accumulation, which reflects the compound's PDE4 inhibitory activity in a cellular environment.

Quantitative Data Summary

The following tables summarize the inhibitory potency of representative pyridazinedicarboxylate and pyridazinone compounds against their respective targets.

Table 1: Inhibitory Activity of Pyridazinedicarboxylate Derivatives against HIF Prolyl Hydroxylase Isoforms

CompoundPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Reference(s)
Vadadustat15.3611.837.63[5]
Daprodustat3.522.25.5[5]
Roxadustat-591-[5]
Molidustat480280450[5]
MK-8617-Potent inhibitor-[3]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Inhibitory Activity of Pyridazinone Derivatives against PDE4 Isoforms

CompoundPDE4A IC50 (µM)PDE4B IC50 (µM)PDE4C IC50 (µM)PDE4D IC50 (µM)Reference(s)
LASSBio-4480.71.41.14.7[19]
Compound 9e-0.32-2.5[13]
Compound 4ba-0.251--[12]
KCA-1490-0.042--[19]

Visualizing the Mechanisms: Signaling Pathways and Workflows

HIF-1α Signaling Pathway and Inhibition

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD HIF1a_hydrox HIF-1α-OH PHD->HIF1a_hydrox Hydroxylation HIF1a_syn HIF-1α Synthesis HIF1a_syn->PHD O₂, 2-OG HIF1a_stable HIF-1α (Stable) HIF1a_syn->HIF1a_stable VHL VHL HIF1a_hydrox->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Pyridazinedicarboxylate Pyridazinedicarboxylate Compound PHD_inhibited PHD (Inhibited) Pyridazinedicarboxylate->PHD_inhibited Inhibition Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF_dimer HIF-1α/β Dimer HRE HRE HIF_dimer->HRE Gene_Transcription Target Gene Transcription HRE->Gene_Transcription

Caption: HIF-1α signaling under normoxia vs. hypoxia/PHD inhibition.

Experimental Workflow for HIF-1α Stabilization Assay

HIF_Workflow A 1. Cell Seeding & Culture B 2. Treatment with Pyridazinedicarboxylate Compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer E->F G 7. Antibody Incubation (α-HIF-1α, α-Actin) F->G H 8. Detection & Analysis G->H PDE4_Pathway cluster_basal Basal State cluster_inhibition PDE4 Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (Inactive) cAMP->PKA_inactive AMP 5'-AMP PDE4->AMP Pro_inflammatory Pro-inflammatory Cytokine Production Pyridazinone Pyridazinone Compound PDE4_inhibited PDE4 (Inhibited) Pyridazinone->PDE4_inhibited Inhibition cAMP_high cAMP ↑ PKA_active PKA (Active) cAMP_high->PKA_active Anti_inflammatory Anti-inflammatory Response PKA_active->Anti_inflammatory cAMP_Workflow A 1. Cell Seeding B 2. Pre-treatment with Pyridazinone Compound A->B C 3. Stimulation with Forskolin B->C D 4. Cell Lysis C->D E 5. cAMP Measurement (e.g., HTRF, ELISA) D->E F 6. Data Analysis (EC50) E->F

Caption: Workflow for measuring intracellular cAMP levels.

Conclusion and Future Directions

Pyridazinedicarboxylate and its derivatives represent a versatile class of compounds with significant therapeutic potential, primarily through the inhibition of HIF prolyl hydroxylases and PDE4. The mechanisms of action, centered on the modulation of key signaling pathways involved in oxygen sensing and inflammation, are now well-understood, paving the way for the rational design of next-generation inhibitors with improved potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the activity of novel pyridazinedicarboxylate compounds and to further elucidate their intricate biological effects. Future research in this area will likely focus on exploring the therapeutic applications of these compounds in a broader range of diseases, as well as on developing isoform-selective inhibitors to minimize off-target effects and enhance clinical efficacy.

References

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PMC. [Link]

  • Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. PubMed. [Link]

  • PDE4 inhibitor. Wikipedia. [Link]

  • Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. [Link]

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  • Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. PMC. [Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PMC. [Link]

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  • Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. PubMed. [Link]

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Foundational

Whitepaper: A Researcher's Guide to the In Silico Evaluation of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Abstract: The convergence of computational power and molecular biology has established in silico modeling as an indispensable pillar of modern drug discovery.[1][2][3] This guide provides a comprehensive, technically-gro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The convergence of computational power and molecular biology has established in silico modeling as an indispensable pillar of modern drug discovery.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the computational evaluation of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. We navigate the complete workflow, from initial ligand preparation and target identification to advanced molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By grounding each protocol in established methodologies and explaining the scientific rationale behind critical steps, this document serves as a practical whitepaper for researchers, scientists, and drug development professionals seeking to leverage computational tools to unlock the therapeutic potential of novel chemical entities.

Introduction: The Pyridazine Scaffold and the Promise of In Silico Screening

The pyridazine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antihypertensive, antimicrobial, and anti-inflammatory properties.[4][5][6] Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (henceforth referred to as DPD) is a specific derivative of this class. While detailed experimental data on DPD may be sparse, its structural motifs suggest significant therapeutic potential.

In silico drug discovery utilizes computational methods to simulate, predict, and design drug candidates before committing to resource-intensive laboratory experiments.[2][3] This approach accelerates the research pipeline by rapidly filtering large compound libraries, predicting molecular interactions, and flagging potential liabilities early in development.[1][7][8][9] This guide will use DPD as a case study to demonstrate a robust, multi-stage in silico evaluation process.

Part 1: Foundational Workflow - Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of its inputs. This initial phase focuses on preparing a computationally ready model of the DPD ligand and identifying its most probable biological targets.

Ligand Preparation: From Name to 3D Model

A molecule's bioactivity is dictated by its three-dimensional structure. The first step is to translate the chemical name into a standardized, energy-minimized 3D representation.

Experimental Protocol: Ligand Preparation

  • Obtain a Standardized Identifier: Access a public chemical database like PubChem. Search for "Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate" (PubChem CID: 6409735) to retrieve its canonical SMILES (Simplified Molecular Input Line Entry System) string.[10] This provides an unambiguous, text-based representation of the molecule's 2D structure.

  • Generate 3D Coordinates: Use a cheminformatics tool (e.g., Open Babel) to convert the 2D SMILES string into an initial 3D structure. This process generates a plausible, but not yet energetically favorable, conformation.

  • Energy Minimization: This is a critical step. The initial 3D model is subjected to a computational process that adjusts bond lengths, angles, and torsions to find a low-energy, stable conformation. This is performed using a force field (e.g., MMFF94 or UFF) that mathematically describes the potential energy of the molecule.

    • Causality: Docking and simulation algorithms assume the ligand starts in a stable, low-energy state. Using an unminimized structure can lead to inaccurate binding poses and artificially high (unfavorable) energy scores.

  • Save in a Docking-Compatible Format: The final, optimized 3D structure is saved in a format suitable for docking software, such as .pdbqt for AutoDock Vina, which includes atomic partial charges and defines rotatable bonds.

Ligand_Preparation_Workflow cluster_prep Ligand Preparation Workflow A 1. Chemical Name (Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate) B 2. Obtain SMILES (e.g., from PubChem) A->B Standardize C 3. Generate Initial 3D Structure (e.g., Open Babel) B->C Convert D 4. Energy Minimization (Using a Force Field) C->D Optimize E 5. Final 3D Structure (.pdbqt format) D->E Format

Caption: Workflow for preparing a ligand for in silico analysis.

Target Identification: Predicting the Biological Partner

With a prepared ligand, the next challenge is identifying its most likely protein targets. This can be achieved through "reverse pharmacology" or target fishing approaches that leverage the principle of chemical similarity.

Several web servers can predict targets by comparing the DPD structure against databases of known bioactive molecules. A recommended tool is SwissTargetPrediction , which uses a combination of 2D and 3D similarity measures to identify proteins most likely to bind the query molecule.

  • Trustworthiness: This method is predictive and serves to generate hypotheses. The resulting list of potential targets must be validated. The confidence of a prediction is often linked to the number and diversity of known ligands for a given target that are similar to the query molecule.

Part 2: Core Directive - Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[11][12][13] It is a cornerstone of structure-based drug design.[12] For this guide, we will use AutoDock Vina, a widely used, accurate, and fast open-source docking program.[14][15]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Protein Target Preparation:

    • a. Download Structure: Obtain the 3D crystal structure of a hypothetical target (e.g., a kinase or receptor identified in Part 1.2) from the Protein Data Bank (PDB).[16][17][18][19][20]

    • b. Clean the Structure: Remove non-essential components from the PDB file, such as water molecules, co-solvents, and any co-crystallized ligands. This is crucial for creating a clean binding site.

    • c. Add Hydrogens & Charges: Add polar hydrogens and compute Gasteiger charges. This is essential for the scoring function to correctly evaluate electrostatic and hydrogen bonding interactions.

    • d. Format for Docking: Save the prepared receptor as a .pdbqt file.

  • Define the Binding Site (Grid Box):

    • Specify the search space for the docking algorithm by defining a 3D grid box that encompasses the protein's active site. The size and center of this box are critical parameters.

  • Execute the Docking Run:

    • Use the AutoDock Vina command-line interface, providing the prepared ligand (.pdbqt), the prepared receptor (.pdbqt), and the grid box configuration as inputs.[22]

    • Vina will perform a conformational search, docking the flexible ligand into the rigid receptor, and generate a series of binding poses ranked by a scoring function.[15]

  • Analyze the Results:

    • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.

    • Pose Visualization: The top-ranked poses should be visually inspected using molecular graphics software (e.g., PyMOL or Chimera). Analyze key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking between DPD and the protein's active site residues.

    • Self-Validation: To validate the docking protocol, a known co-crystallized ligand (if available) can be removed from the protein and re-docked. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).

Docking_Workflow cluster_docking Molecular Docking Workflow cluster_prep Preparation Ligand Prepared Ligand (DPD.pdbqt) Vina 5. Execute Docking (AutoDock Vina) Ligand->Vina Receptor Prepared Receptor (Target.pdbqt) Receptor->Vina PDB 1. Download PDB Structure Clean 2. Clean Structure (Remove Water, etc.) PDB->Clean Hydrogens 3. Add Hydrogens & Charges Clean->Hydrogens Hydrogens->Receptor Grid 4. Define Binding Site (Grid Box Configuration) Grid->Vina Analysis 6. Analyze Results (Binding Energy, Pose) Vina->Analysis

Caption: A typical workflow for structure-based molecular docking.

Part 3: Advanced Analysis - Molecular Dynamics and ADMET Prediction

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[23][24] Concurrently, predicting ADMET properties is crucial for assessing a compound's drug-likeness.[7][9][25]

Molecular Dynamics (MD) Simulation

MD simulations apply the laws of physics to calculate the trajectory of atoms and molecules, revealing how the protein-ligand complex behaves in a simulated physiological environment.[24][26][27]

Conceptual Protocol: Protein-Ligand MD Simulation

  • System Preparation: The best-ranked docked complex from Part 2 is used as the starting point. It is placed in a simulation box, solvated with a water model (e.g., TIP3P), and neutralized with counter-ions (e.g., Na+, Cl-).

  • Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) to describe the physics of the system.[24][27]

  • Minimization & Equilibration: The entire system is energy minimized to remove steric clashes. It is then gradually heated and equilibrated under controlled temperature (NVT ensemble) and pressure (NPT ensemble) to achieve a stable state.

    • Causality: This multi-step equilibration is vital to ensure the simulation starts from a physically realistic and stable state, preventing artifacts in the production run.

  • Production MD: The simulation is run for an extended period (typically nanoseconds to microseconds), during which atomic coordinates are saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:

    • RMSD (Root Mean Square Deviation): Measures the stability of the protein and ligand over time.

    • RMSF (Root Mean Square Fluctuation): Identifies flexible regions of the protein.

    • Interaction Analysis: Monitors the persistence of hydrogen bonds and other key interactions observed in the docking pose.

MD_Workflow cluster_md Molecular Dynamics Workflow Start 1. Start with Docked Complex Solvate 2. Solvate and Add Ions Start->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. NVT/NPT Equilibration Minimize->Equilibrate Production 5. Production MD Run Equilibrate->Production Analyze 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: Conceptual workflow for a molecular dynamics simulation.

ADMET Prediction

A compound's success as a drug depends heavily on its ADMET profile.[25][28] Early computational prediction of these properties helps de-risk projects by identifying potential liabilities.[7][8]

Protocol: ADMET Profiling with SwissADME

The SwissADME web server is a free, user-friendly tool for predicting a wide range of physicochemical and pharmacokinetic properties.[29][30][31]

  • Input: Navigate to the SwissADME website and paste the SMILES string for DPD into the input field.

  • Execution: The server will compute a comprehensive profile.

  • Analysis & Data Presentation: Key parameters to evaluate include:

    • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), water solubility.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.

    • Drug-likeness: Adherence to filters like Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug.

    • Medicinal Chemistry: Flags for potential issues like Pan-Assay Interference Compounds (PAINS).

Table 1: Predicted ADMET & Physicochemical Properties for DPD (Hypothetical Data)

PropertyPredicted ValueAcceptable RangeInterpretation
Molecular Weight376.42 g/mol < 500Favorable
LogP (iLOGP)3.85< 5Favorable Lipophilicity
Water SolubilityModerately Soluble-May require formulation
GI AbsorptionHighHighGood oral bioavailability likely
BBB PermeantNo-Unlikely to have CNS effects
Lipinski Violations0≤ 1High drug-likeness
PAINS Alert00No known promiscuous activity

Note: The data in this table is illustrative and would be generated by running the actual DPD molecule through a prediction server like SwissADME.

Conclusion and Forward Outlook

This guide has outlined a systematic and scientifically rigorous in silico workflow for the initial characterization of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. By integrating ligand preparation, target prediction, molecular docking, molecular dynamics, and ADMET profiling, researchers can build a comprehensive computational profile of a novel compound. The results from this workflow—a predicted binding mode against a high-probability target, a stable protein-ligand complex, and a favorable drug-like profile—generate strong, data-driven hypotheses. These in silico findings provide a critical foundation for prioritizing DPD for chemical synthesis and subsequent in vitro and in vivo experimental validation, ultimately accelerating the path from computational hit to potential therapeutic lead.

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  • The Scripps Research Institute. (n.d.). AutoDock Vina. [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis and Applications of 3,4-Pyridazinedicarboxylates

Abstract The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties render it a "privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties render it a "privileged structure" for the design of novel therapeutics. This technical guide provides a comprehensive exploration of a key subclass: 3,4-pyridazinedicarboxylates. We delve into the primary synthetic methodologies, with a focus on the causality behind experimental choices, and survey the expansive applications of these versatile building blocks in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of the pyridazine core.

Introduction: The Pyridazine Scaffold as a Privileged Structure

Nitrogen-containing heterocycles are fundamental components of a vast majority of FDA-approved pharmaceuticals. Among these, the pyridazine ring holds a special status due to a unique combination of properties that are highly advantageous for drug design.[1]

  • Physicochemical Properties : The presence of two adjacent nitrogen atoms increases polarity and aqueous solubility compared to carbocyclic analogues.[1] The lone pairs on these nitrogen atoms act as potent hydrogen bond acceptors, facilitating strong, specific interactions with biological targets such as enzymes and receptors.[2]

  • Advantages in Drug Design : The pyridazine nucleus imparts a high dipole moment and a robust, dual hydrogen-bonding capacity, which can be critical for molecular recognition at a target binding site.[2] Furthermore, this scaffold often contributes to favorable metabolic stability and has been associated with low cytochrome P450 inhibitory effects, mitigating risks of drug-drug interactions.[1]

The 3,4-pyridazinedicarboxylate motif is a particularly valuable synthetic intermediate. The two ester functionalities serve as versatile chemical "handles," allowing for systematic structural modifications to explore structure-activity relationships (SAR) and optimize lead compounds.

Core Synthetic Strategy: Inverse-Electron-Demand Diels-Alder Reaction

The most efficient and widely adopted method for constructing the 3,4-pyridazinedicarboxylate core is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[3] This powerful cycloaddition strategy offers high regioselectivity and proceeds under mild conditions.

Mechanistic Rationale

The IEDDA reaction involves the [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile.[3] In the context of 3,4-pyridazinedicarboxylate synthesis, this translates to the reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich alkyne, typically a dialkyl acetylenedicarboxylate.

Causality of the Reaction :

  • Frontier Molecular Orbitals : Unlike a standard Diels-Alder reaction, the IEDDA is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (the alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine).[3] Electron-withdrawing groups on the tetrazine lower its LUMO energy, while electron-donating groups on the alkyne raise its HOMO energy. This reduced energy gap facilitates a rapid reaction.

  • Thermodynamic Driving Force : The initial [4+2] cycloaddition forms an unstable bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂).[4] The release of this highly stable, gaseous molecule provides a powerful thermodynamic driving force, rendering the reaction essentially irreversible.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

For: Researchers, scientists, and drug development professionals. Introduction Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, in particular, serves as a valuable scaffold for the development of novel therapeutic agents and functional materials. This document provides a comprehensive, in-depth guide to the synthesis of this target molecule, grounded in established chemical principles and supported by authoritative references. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemistry.

Reaction Scheme

The synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is accomplished via a two-step process. The first step involves the formation of a key intermediate, benzil monohydrazone, through the condensation of benzil with hydrazine hydrate. The second step is a cycloaddition reaction between the in-situ generated diazo compound from benzil monohydrazone and diethyl acetylenedicarboxylate (DEAD) to yield the final pyridazine product.

Reaction_Scheme benzil Benzil intermediate Benzil Monohydrazone (Intermediate) benzil->intermediate + hydrazine Hydrazine Hydrate hydrazine->intermediate dead Diethyl Acetylenedicarboxylate product Diethyl 5,6-diphenyl-3,4- pyridazinedicarboxylate dead->product intermediate->product +

Caption: Overall reaction scheme for the synthesis.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )CAS No.Supplier ExamplePurity
BenzilC₁₄H₁₀O₂210.23134-81-6Sigma-Aldrich≥99%
Hydrazine Hydrate (85%)H₆N₂O50.067803-57-8Sigma-Aldrich85%
Diethyl AcetylenedicarboxylateC₈H₁₀O₄170.16762-21-0Sigma-Aldrich≥95%
Ethanol (Absolute)C₂H₅OH46.0764-17-5Fisher Scientific≥99.5%
TolueneC₇H₈92.14108-88-3VWRACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Merck≥99%
Celite®61790-53-2Sigma-Aldrich

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2][3][4][5][6] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. [1][2][4] In case of skin contact, immediately flush with copious amounts of water.[2]

Diethyl acetylenedicarboxylate is corrosive and can cause severe skin and eye burns.[4][7][8][9][10] Handle with care, avoiding inhalation of vapors and direct contact with skin and eyes.[4]

Benzil can cause skin and eye irritation.[11][12][13][14][15] Standard laboratory safety practices should be followed.

Toluene is flammable and has toxic effects. Use in a well-ventilated area and away from ignition sources.

Experimental Protocol

Part 1: Synthesis of Benzil Monohydrazone (Intermediate)

This procedure is adapted from established methods for the preparation of benzil monohydrazone.[16]

Part1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Benzil in hot Ethanol add_hydrazine Slowly add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux the mixture add_hydrazine->reflux cool Cool the reaction mixture reflux->cool filter Filter the precipitate cool->filter wash Wash with cold Ethanol filter->wash dry Dry the product wash->dry

Caption: Workflow for the synthesis of benzil monohydrazone.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 21.0 g (0.1 mol) of benzil in 150 mL of absolute ethanol by heating the mixture.

  • Addition of Hydrazine Hydrate: To the hot, stirred solution, slowly add 5.9 mL (0.1 mol) of 85% hydrazine hydrate dropwise. The addition of hydrazine hydrate to the hot benzil solution facilitates the reaction and the subsequent precipitation of the product.[16]

  • Reaction: After the addition is complete, heat the mixture to reflux for 30 minutes. During this time, the yellow color of benzil will fade, and a precipitate of benzil monohydrazone will form.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with two 50 mL portions of cold absolute ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the resulting white to pale yellow solid under vacuum to a constant weight. The expected yield is approximately 21.5 g (96%). The melting point should be in the range of 150-152 °C.

Part 2: Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

This part of the protocol is based on the principles of cycloaddition reactions for the formation of pyridazine rings.[11]

Part2_Workflow cluster_reaction2 Reaction cluster_workup2 Work-up and Purification suspend Suspend Benzil Monohydrazone in Toluene add_dead Add Diethyl Acetylenedicarboxylate suspend->add_dead reflux2 Reflux the mixture add_dead->reflux2 cool2 Cool to room temperature reflux2->cool2 filter_celite Filter through Celite® cool2->filter_celite concentrate Concentrate the filtrate filter_celite->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize

Sources

Application

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate: A Versatile Scaffold for Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Pyridazine Core as a Privileged Structure in Drug Discov...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyridazine Core as a Privileged Structure in Drug Discovery

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to modulate pharmacokinetic profiles, establish it as a versatile core for the development of novel therapeutic agents across a spectrum of diseases.[1][2] The nitrogen atoms in the pyridazine ring enhance polarity and aqueous solubility compared to their carbocyclic counterparts.[1] Furthermore, the lone pairs of electrons on these nitrogen atoms can act as hydrogen bond acceptors, enabling potent interactions with biological targets.[1] This guide focuses on a specific derivative, Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, outlining its synthesis, potential therapeutic applications, and detailed protocols for its biological evaluation.

Physicochemical Properties and Rationale for Use

The pyridazine nucleus offers distinct advantages in drug design. Its inherent polarity often leads to favorable pharmacokinetic properties, and it has been associated with low cytochrome P450 inhibitory effects.[1] These characteristics make the pyridazine scaffold an attractive choice for medicinal chemists aiming to optimize the drug-like properties of lead compounds.[1]

PropertyImplication in Drug Design
High Dipole Moment Influences π-π stacking interactions with biological targets.[2]
Hydrogen Bond Acceptor Capacity The two adjacent nitrogen atoms can form strong hydrogen bonds with amino acid residues in protein targets.[1][2]
Increased Polarity Generally improves aqueous solubility and can modulate absorption, distribution, metabolism, and excretion (ADME) properties.[1]
Metabolic Stability The pyridazine ring can enhance metabolic stability.[1]

Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

A plausible and documented synthetic route to Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate involves the reaction of benzil monohydrazone with diethyl acetylenedicarboxylate.[3]

Reaction Scheme:

G cluster_reagents Reactants reagent1 Benzil Monohydrazone conditions Heat (140-150°C) reagent1->conditions reagent2 Diethyl Acetylenedicarboxylate reagent2->conditions product Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate conditions->product [4+2] Cycloaddition

Caption: Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

Protocol: Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate[3]
  • Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of benzil monohydrazone and diethyl acetylenedicarboxylate.

  • Reaction Conditions: Heat the mixture in an oil bath at a temperature of 140-150°C for one hour.

  • Isolation: After cooling, triturate the reaction mixture with a small volume of methanol to induce the precipitation of a solid.

  • Purification: Collect the resulting solid by filtration and recrystallize from an appropriate solvent (e.g., ethanol) to yield pure Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

Therapeutic Potential and Application Notes

Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, with significant promise in oncology and inflammation.[1]

Anticancer Applications

The pyridazine scaffold is a key feature in numerous anticancer agents, targeting various aspects of cancer cell biology such as cell signaling and metabolism.[1][4]

Many pyridazine-containing compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell proliferation and survival.[4] One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 by pyridazine derivatives can block downstream signaling, thereby impeding tumor-induced angiogenesis.[1]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Signaling Activates Pyridazine Diethyl 5,6-diphenyl-3,4- pyridazinedicarboxylate Pyridazine->VEGFR2 Inhibits Angiogenesis Angiogenesis Signaling->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth

Caption: Inhibition of VEGFR-2 signaling by a pyridazine derivative.

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-inflammatory Applications

Chronic inflammation is a key factor in the progression of numerous diseases.[3] Pyridazine derivatives have shown potential as anti-inflammatory agents.[3]

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups receiving different doses of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

G Start Animal Acclimatization Grouping Grouping and Dosing Start->Grouping Induction Carrageenan Injection Grouping->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate represents a promising scaffold in medicinal chemistry, leveraging the advantageous properties of the pyridazine core. The synthetic and evaluative protocols provided in this guide offer a robust framework for researchers to explore its therapeutic potential. Further structure-activity relationship (SAR) studies, involving modifications of the phenyl and ester groups, could lead to the discovery of derivatives with enhanced potency and selectivity as anticancer or anti-inflammatory agents.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]

  • Synthesis and Reactions of 3,4-Dicarboxy-5,6-diphenylpyridazine. Available at: [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Available at: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. Available at: [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - MDPI. Available at: [Link]

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]

  • Studies with 2-arylhydrazono-3-oxopropanals: Routes for the synthesis of pyridazine-3,4-dicarboxylate and 3,5-diaroyl pyrazoles | Request PDF - ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing). Available at: [Link]

  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives - Scholars Research Library. Available at: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. Available at: [Link]

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Method

Application Notes and Protocols for Anticancer Screening of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Introduction: The Emerging Potential of Pyridazine Scaffolds in Oncology The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Pyridazine Scaffolds in Oncology

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry as a "privileged structure."[1] Its distinct physicochemical properties, such as its dipole moment and capacity for hydrogen bonding, make it a versatile scaffold for designing novel therapeutic agents.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer properties.[2][3][4] These compounds can modulate various cellular signaling pathways crucial for cancer cell proliferation and survival.[1][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (Figure 1) in anticancer screening assays. While the specific anticancer activity of this compound is under investigation, the protocols outlined herein are based on established methodologies for evaluating the cytotoxic potential of novel chemical entities, particularly pyridazine derivatives.[5][6]

Figure 1: Chemical Structure of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

  • Chemical Formula: C₂₂H₂₀N₂O₄[7]

  • Molecular Weight: 376.42 g/mol [7]

  • CAS Number: 253144-68-2[7]

Scientific Rationale: Why Screen Pyridazine Derivatives for Anticancer Activity?

The rationale for investigating pyridazine derivatives as potential anticancer agents is rooted in their demonstrated ability to interact with various biological targets implicated in cancer progression.[4] Several pyridazine-containing compounds have been synthesized and evaluated for their capacity to inhibit protein kinases, which are key regulators of cell growth and proliferation.[1] The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, facilitating strong interactions with the active sites of these biological targets.[1]

Furthermore, different substitutions on the pyridazine ring can significantly influence the compound's biological activity, offering a rich field for structure-activity relationship (SAR) studies.[1] The screening of novel derivatives like Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a critical step in identifying new lead compounds for cancer therapy.

Experimental Workflow for Anticancer Screening

The initial assessment of a novel compound's anticancer potential typically involves in vitro cytotoxicity assays.[5][8] These assays determine the concentration at which the compound inhibits the growth of or kills cancer cells.[8] A common and well-established method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[9][10][11]

Below is a Graphviz diagram illustrating the general workflow for the in vitro anticancer screening of a novel compound.

anticancer_screening_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Compound Stock Solution Preparation Compound_Treatment Treatment with Serial Dilutions of Compound Compound_Prep->Compound_Treatment Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Reagent Addition & Incubation Incubation->MTT_Assay Solubilization Formazan Crystal Solubilization MTT_Assay->Solubilization Absorbance_Reading Absorbance Measurement (570 nm) Solubilization->Absorbance_Reading Data_Processing Calculation of % Cell Viability Absorbance_Reading->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Caption: General workflow for in vitro anticancer screening.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a step-by-step guide for performing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate on cancer cell lines.[9][10][12]

Materials and Reagents
  • Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol Steps
  • Compound Preparation:

    • Prepare a stock solution of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (e.g., 10 mM) in sterile DMSO.

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to perform a preliminary range-finding experiment.

  • Cell Seeding:

    • Culture the chosen cancer cell lines until they reach approximately 80% confluency.

    • Harvest the cells using trypsinization and perform a cell count.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment:

    • After overnight incubation, carefully remove the medium and add 100 µL of fresh medium containing the various concentrations of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate to the respective wells.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug, e.g., Doxorubicin).[5]

    • Also, include wells with medium only to serve as a blank for absorbance readings.[14]

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[11][15]

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[10]

    • Incubate the plate for an additional 2-4 hours at 37°C.[9][14] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[9][12]

  • Solubilization of Formazan Crystals:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][12]

Data Analysis and Presentation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results should be presented as a dose-response curve, plotting the percentage of cell viability against the compound concentration. From this curve, the half-maximal inhibitory concentration (IC₅₀) value can be determined. The IC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability and is a key indicator of the compound's cytotoxic potency.[5]

Table 1: Example Data Presentation for Cytotoxicity Screening

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
582.1 ± 6.1
1065.7 ± 5.5
2548.9 ± 4.3
5025.4 ± 3.9
10010.2 ± 2.1
IC₅₀ (µM) ~26

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Further Mechanistic Studies

Should Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate demonstrate significant cytotoxic activity, further studies can be conducted to elucidate its mechanism of action. These may include:

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.[5]

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases.[16]

  • Kinase Inhibition Assays: To identify specific protein kinases that may be targeted by the compound.[1]

Below is a Graphviz diagram illustrating a potential signaling pathway that could be investigated if the compound shows promise.

signaling_pathway cluster_pathway Potential Target Pathway Compound Diethyl 5,6-diphenyl-3,4- pyridazinedicarboxylate Target_Kinase Target Protein Kinase (e.g., VEGFR, EGFR) Compound->Target_Kinase Inhibition Downstream_Signaling Downstream Signaling Cascade Target_Kinase->Downstream_Signaling Activation Apoptosis Apoptosis Target_Kinase->Apoptosis Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: A potential signaling pathway for investigation.

Conclusion

This application note provides a comprehensive framework for the initial anticancer screening of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. By following the detailed protocols and understanding the underlying scientific rationale, researchers can effectively evaluate the cytotoxic potential of this novel compound. The pyridazine scaffold holds considerable promise in the development of new anticancer agents, and systematic screening is the first crucial step in unlocking this potential.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
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  • El-Sayed, N. N. E., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(54), 34229-34245. Retrieved from [Link]

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  • Hassan, A. S., et al. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 104, 104473. Retrieved from [Link]

  • Sonker, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Journal of Biomolecular Structure and Dynamics, 40(18), 8345-8361. Retrieved from [Link]

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  • PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 107, 117847. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • BosterBio. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ACS Omega. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(4), 3569–3584. Retrieved from [Link]

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Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Pyridazine Core in Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Abstract: The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, prized for its unique physicochemical properties.[1][2] This guide provides an in-depth exploration of sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, prized for its unique physicochemical properties.[1][2] This guide provides an in-depth exploration of synthetic strategies for the chemical modification of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, a highly substituted pyridazine derivative. We will dissect the electronic nature of the core and detail protocols for key transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to generate novel analogues for drug discovery and development programs.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a 1,2-diazine, is an electron-deficient aromatic system that offers a compelling combination of features for medicinal chemists.[2] Its high dipole moment, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for a phenyl ring make it a valuable component in molecular design.[2] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][3]

The subject of this guide, Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, presents a unique synthetic challenge and opportunity. The pyridazine core is heavily decorated with two phenyl rings and two electron-withdrawing ester groups. These substituents profoundly influence the ring's reactivity, sterically hindering certain positions while electronically activating others. Understanding these influences is paramount for designing successful functionalization strategies.

Core Reactivity & Strategic Considerations

The two adjacent nitrogen atoms in the pyridazine ring significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), rendering the system susceptible to nucleophilic attack and making it an excellent diene for inverse-electron-demand cycloaddition reactions.[4][5] In Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, the ester groups at the C3 and C4 positions further withdraw electron density, enhancing this inherent reactivity. Conversely, the bulky phenyl groups at C5 and C6 provide significant steric shielding.

The primary challenge for functionalizing this specific molecule is the absence of leaving groups on the pyridazine ring itself. Therefore, most strategies will necessitate a two-step approach:

  • Introduction of a Reactive Handle: Installation of a leaving group, typically a halogen, onto the pyridazine core.

  • Functionalization: Displacement or coupling of the leaving group to introduce new substituents.

Caption: Structure and electronic properties of the target pyridazine core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C and C-heteroatom bonds in modern organic synthesis.[6] For pyridazine systems, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are particularly effective for introducing diverse functional groups.[7][8][9]

Workflow for Cross-Coupling Functionalization

The general workflow involves creating a halogenated pyridazine intermediate, which then serves as the substrate for various coupling reactions.

G cluster_0 Precursor Synthesis cluster_1 Step 2: Cross-Coupling cluster_2 Functionalized Products Start Diethyl 5,6-diphenyl-3,4- pyridazinedicarboxylate Halogenation Step 1: Halogenation (e.g., with NBS/NCS) Start->Halogenation Intermediate Halogenated Pyridazine (X = Br, Cl) Halogenation->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2) Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Intermediate->Sonogashira Buchwald Buchwald-Hartwig (Amine) Intermediate->Buchwald Aryl Aryl-Substituted Product Suzuki->Aryl Alkynyl Alkynyl-Substituted Product Sonogashira->Alkynyl Amino Amino-Substituted Product Buchwald->Amino

Caption: General workflow for cross-coupling functionalization.

Protocol 3.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between a halide and an organoboron compound.

Rationale: This protocol is chosen for its broad functional group tolerance and the commercial availability of a wide array of boronic acids. The use of a palladium catalyst with a suitable phosphine ligand is critical for achieving high yields.[7]

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (5 mol%)Standard, effective catalyst for many Suzuki couplings.[7]
Base 2M aq. Na₂CO₃Essential for the transmetalation step of the catalytic cycle.
Solvent DME / EthanolA mixture ensures solubility of both organic and inorganic reagents.
Temperature 80 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Atmosphere Nitrogen / ArgonPrevents oxidation and degradation of the palladium catalyst.

Step-by-Step Protocol: (Assumes a starting 3-bromo-5,6-diphenyl-4,5-pyridazinedicarboxylate)

  • Reaction Setup: To a flame-dried round-bottom flask, add the bromo-pyridazine (1.0 mmol), the desired (hetero)aryl-boronic acid (1.2 mmol), and the Palladium(0) catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add dimethoxyethane (DME, 8 mL) and ethanol (2 mL) via syringe, followed by the aqueous 2M sodium carbonate solution (1 mL).

  • Heating: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-48 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-poor heterocycles.[10] For pyridines and related systems, nucleophilic attack is favored at the positions ortho and para (C2 and C4) to the nitrogen atom(s) because the negative charge of the intermediate can be stabilized on the electronegative nitrogen.[11]

Rationale: While our target molecule lacks an intrinsic leaving group, an SNAr strategy becomes viable after a halogenation step. This approach is particularly useful for introducing nitrogen, oxygen, or sulfur nucleophiles. The reaction is often thermally driven and does not require a metal catalyst, offering a complementary synthetic route. Lewis acid activation can also be employed to enhance the electrophilicity of the pyridazine ring.[12]

Protocol 4.1: Amination via SNAr

Step-by-Step Protocol: (Assumes a starting 3-chloro-5,6-diphenyl-4,5-pyridazinedicarboxylate)

  • Reaction Setup: In a sealed tube, combine the chloro-pyridazine (1.0 mmol) and the desired amine (e.g., morpholine, 2.0-3.0 mmol).

  • Solvent: Add a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).

  • Base (Optional): For secondary amines or less nucleophilic amines, a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 mmol) can be added to scavenge the HCl byproduct.

  • Heating: Seal the tube tightly and heat in an oil bath at 100-140 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Cycloaddition Reactions

Pyridazines, as electron-deficient dienes, can participate in inverse-electron-demand Diels-Alder ([4+2] cycloaddition) reactions.[4][13] This powerful transformation allows for the rapid construction of complex, fused heterocyclic systems. The reaction typically involves coupling the pyridazine with an electron-rich dienophile, such as an enamine or an alkyne.[5] While sterically demanding, the C3-C4 bond of the core, activated by the ester groups, could potentially engage in such reactions, leading to novel bicyclic structures after a subsequent elimination step (e.g., loss of N₂).[4]

References

  • Popovici, A. et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central. Available at: [Link]

  • Stadlbauer, W. et al. (2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. Available at: [Link]

  • Giron, C. S. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed Central. Available at: [Link]

  • Li, Y. et al. (2021). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Kaur, N. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at: [Link]

  • Kodama, T. et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available at: [Link]

  • Bakr, R. B. et al. (2020). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Various Authors (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. Available at: [Link]

  • Guengerich, F. P. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]

  • Gobec, S. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. Available at: [Link]

  • Zare, A. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]

  • Vasilevsky, S. F. et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Sandford, G. (2009). a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses. Available at: [Link]

  • Not Voodoo (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

  • Coad, P. et al. (1964). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. Semantic Scholar. Available at: [Link]

  • Various Authors (n.d.). Synthesis of Dimethyl and Diethyl 4-(Phenylethynyl)-2,6-pyridinedicarboxylate. Synfacts. Available at: [Link]

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Method

Application Note &amp; Protocols: Strategic Derivatization of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate for Biological Evaluation

Abstract The pyridazine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inf...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3][4] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic derivatization of a versatile starting scaffold, Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. We present two primary, high-yield synthetic pathways—hydrolysis and direct amidation—to generate a library of novel derivatives. Furthermore, we provide comprehensive, step-by-step protocols for evaluating these new chemical entities for two of the most prominent activities of pyridazines: anticancer and antimicrobial efficacy.[5][6][7] The methodologies are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.

Introduction: The Pyridazine Scaffold in Drug Discovery

Pyridazine (1,2-diazine) and its fused heterocyclic derivatives have garnered significant attention from the medicinal chemistry community.[1] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties, such as hydrogen bonding capability and dipole moment, which facilitate strong interactions with various biological targets. This structural feature has led to the development of pyridazine-containing molecules with a remarkable range of biological activities.[2][8]

Our starting material, Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate[9][10], offers an ideal platform for chemical exploration. The two diethyl ester functionalities at the 3 and 4 positions are ripe for modification, allowing for the systematic introduction of diverse chemical moieties. By converting these esters into carboxylic acids or various amides, researchers can modulate properties such as solubility, polarity, and steric bulk, thereby fine-tuning the molecule's interaction with enzymatic pockets or cellular receptors. This note details the transformation of this core structure into new chemical entities and provides the essential protocols to screen them for potential therapeutic applications.

Synthetic Strategy: Accessing Key Derivatives

The primary strategy involves functional group interconversion of the C3 and C4 ester groups. We focus on two fundamental transformations that serve as gateways to a vast library of derivatives:

  • Saponification (Hydrolysis): Conversion of the diester to the corresponding dicarboxylic acid. This creates a highly polar, water-soluble derivative that can also serve as a versatile intermediate for subsequent reactions, such as forming different esters or amide coupling via activating agents.

  • Direct Amidation: A more direct route to introduce diversity by reacting the diester with a range of primary or secondary amines. This one-step process is efficient for rapidly building a library of amide derivatives with varying substituents.

The diagram below illustrates this strategic approach.

G cluster_0 Synthetic Pathways A Diethyl 5,6-diphenyl-3,4- pyridazinedicarboxylate (Starting Material) B 5,6-Diphenyl-3,4- pyridazinedicarboxylic Acid (Di-acid Derivative) A->B Protocol 1: Hydrolysis (Saponification) (e.g., NaOH, EtOH/H₂O, Reflux) C N3,N4-Disubstituted-5,6-diphenyl- pyridazine-3,4-dicarboxamide (Di-amide Derivatives) A->C Protocol 2: Direct Amidation (e.g., Amine, NaOtBu, Solvent-free)

Caption: Derivatization strategy for the pyridazine scaffold.

Experimental Protocols: Chemical Synthesis

Protocol 1: Synthesis of 5,6-Diphenyl-3,4-pyridazinedicarboxylic Acid (Hydrolysis)

This protocol describes the saponification of the starting diester. Alkaline hydrolysis is chosen because the reaction is irreversible, typically leading to higher yields compared to acid-catalyzed hydrolysis which is an equilibrium process.[11][12]

Materials:

  • Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), 2M

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (e.g., 3.76 g, 10 mmol) in 100 mL of 95% ethanol.

  • Base Addition: Prepare a solution of NaOH (e.g., 1.0 g, 25 mmol) in 20 mL of deionized water and add it to the flask. The excess base ensures the reaction goes to completion.[12]

  • Reflux: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-6 hours.

  • Solvent Removal: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Acidification (Product Precipitation): Dilute the remaining aqueous residue with ~50 mL of water. Cool the solution in an ice bath and slowly add 2M HCl with stirring until the pH is approximately 2. The target dicarboxylic acid will precipitate as a solid. The acidic environment protonates the carboxylate salt, rendering it insoluble in water.[12]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove residual salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected product is a white or off-white solid.

Protocol 2: Synthesis of N3,N4-Dibenzyl-5,6-diphenylpyridazine-3,4-dicarboxamide (Direct Amidation)

This protocol employs a modern, transition-metal-free method for the direct amidation of an unactivated ester.[13][14] Using a strong base like sodium tert-butoxide (NaOtBu) under solvent-free or high-boiling solvent conditions provides an efficient and sustainable route to amides.[13]

Materials:

  • Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (1.0 eq)

  • Benzylamine (2.2 eq)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Toluene (optional, as solvent)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (e.g., 1.88 g, 5 mmol) and NaOtBu (e.g., 1.20 g, 12.5 mmol).

  • Reagent Addition: Add benzylamine (e.g., 1.18 g, 11 mmol). If a solvent is needed for solubility, add 15 mL of dry toluene.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete in 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with 50 mL of ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. This removes the excess base and any water-soluble byproducts.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diamide.

Biological Evaluation: Assays and Protocols

After synthesis and purification, the new derivatives must be screened for biological activity. The following protocols for anticancer and antimicrobial assays are standard, robust methods for initial screening.

G cluster_1 Biological Screening Workflow cluster_2 Anticancer Assay cluster_3 Antimicrobial Assay start Synthesized Pyridazine Derivative prep Prepare Stock Solution (e.g., in DMSO) start->prep serial Perform Serial Dilutions prep->serial cancer_treat Treat Cells with Compound Dilutions serial->cancer_treat bact_treat Add Inoculum to Compound Dilutions in Broth serial->bact_treat cancer_cells Seed Cancer Cells (e.g., MDA-MB-231) in 96-well plate cancer_cells->cancer_treat cancer_incubate Incubate (48-72h) cancer_treat->cancer_incubate mtt Add MTT Reagent cancer_incubate->mtt read_cancer Read Absorbance (570 nm) mtt->read_cancer ic50 Calculate IC₅₀ Value read_cancer->ic50 bact_inoculum Prepare Bacterial Inoculum (e.g., S. aureus) bact_inoculum->bact_treat bact_incubate Incubate (16-20h) bact_treat->bact_incubate read_bact Visually Inspect for Growth bact_incubate->read_bact mic Determine MIC Value read_bact->mic

Caption: General workflow for biological screening of novel compounds.

Protocol 3: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of novel compounds.[15]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer cells)[5]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test compounds and positive control (e.g., Doxorubicin)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2x final concentrations by serially diluting the stock in culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for:

    • Negative Control: Cells treated with medium containing the same percentage of DMSO as the highest compound concentration.

    • Positive Control: Cells treated with serial dilutions of a standard anticancer drug like Doxorubicin.

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 4: In Vitro Antimicrobial Susceptibility (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Test compounds and positive control (e.g., Ciprofloxacin)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation: From a fresh culture plate, suspend several colonies of the test microorganism in sterile broth. Adjust the suspension turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Prepare a 4 mg/mL stock of the test compound in a suitable solvent (e.g., DMSO). Add 50 µL of this stock to the first well, then perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next. This creates a concentration range (e.g., from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include the following controls on each plate:

    • Positive Control: A standard antibiotic (e.g., Ciprofloxacin) serially diluted.

    • Negative (Growth) Control: Wells with broth and inoculum but no compound.

    • Sterility Control: Wells with broth only.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[17]

Data Presentation

Systematic recording of experimental data is crucial for analysis and comparison.

Table 1: Synthesis and Characterization of Pyridazine Derivatives

Compound ID R Group (for Amides) Synthetic Yield (%) Melting Point (°C)
PD-01 -OH (Di-acid) e.g., 85% e.g., 210-212
PD-02 -NH-CH₂-Ph (Dibenzyl) e.g., 72% e.g., 188-190

| ... | ... | ... | ... |

Table 2: In Vitro Anticancer Activity of Pyridazine Derivatives

Compound ID IC₅₀ vs. MDA-MB-231 (µM)
PD-01 > 100
PD-02 15.2 ± 1.8
Doxorubicin 0.8 ± 0.1

| ... | ... |

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridazine Derivatives

Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
PD-01 > 128 > 128
PD-02 16 64
Ciprofloxacin 0.5 0.25

| ... | ... | ... |

Conclusion

This application note outlines a clear and efficient strategy for the derivatization of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. By employing robust protocols for hydrolysis and direct amidation, a diverse library of novel compounds can be readily synthesized. The subsequent biological evaluation protocols for anticancer and antimicrobial activity provide a reliable framework for screening these compounds and identifying promising hits for further drug development. This integrated approach of synthesis and screening empowers researchers to effectively explore the vast chemical space around the pyridazine scaffold and unlock its full therapeutic potential.

References

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  • Asif, M. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
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  • Asif, M. (2017). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 8(3).
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  • Klančnik, A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1063998. [Link]

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  • El-Sayed, N. N. E., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1220-1237. [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1220-1237. [Link]

  • Al-Warhi, T., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7248. [Link]

  • Bak, A., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(32), 20958-20968. [Link]

  • Li, X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • Cruz, P. F., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2010(3), 111-122. [Link]

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Application

Application Notes &amp; Protocols: A Multi-Assay Approach for the In Vitro Cytotoxic Evaluation of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Introduction: The Rationale for Cytotoxicity Profiling The pyridazine heterocycle is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cytotoxicity Profiling

The pyridazine heterocycle is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a novel compound within this class, and like any potential therapeutic agent, its cytotoxic profile must be rigorously characterized. The initial evaluation of a compound's effect on cell viability is a cornerstone of the drug discovery process, providing critical data to guide further development.[4][5][6]

In vitro cytotoxicity assays offer a rapid, cost-effective, and ethically sound method for preliminary safety and efficacy assessment.[7][8] However, a single assay provides only a narrow view of a compound's cellular impact. A robust evaluation relies on a multi-parametric approach, interrogating different cellular health indicators to build a more complete and reliable cytotoxicity profile.

This guide details a comprehensive, three-pronged strategy for evaluating the cytotoxic potential of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. We will describe protocols for assessing:

  • Metabolic Viability via the MTT assay.

  • Membrane Integrity via the Lactate Dehydrogenase (LDH) release assay.

  • Apoptotic Pathway Activation via the Caspase-3/7 activity assay.

This integrated workflow is designed to not only quantify cytotoxicity but also to provide initial insights into the potential mechanism of cell death.

Guiding Principles of Experimental Design

The trustworthiness of any cytotoxicity study is grounded in its design. The following principles are critical for generating reproducible and meaningful data.

The Power of a Multi-Assay Workflow

Relying solely on one cytotoxicity marker can be misleading. For example, a compound might inhibit metabolic activity without immediately compromising membrane integrity, a nuance missed by an LDH assay alone. Conversely, a compound could induce apoptosis, which involves a cascade of events that may not be fully captured by a metabolic assay at early time points. By combining assays, we create a self-validating system that provides a more holistic view of the cellular response.[9][10]

cluster_workflow Integrated Cytotoxicity Assessment Workflow A Cell Seeding & Adherence (24 hours) B Treatment with Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (Dose-Response & Time-Course) A->B Day 1 C1 MTT Assay (Metabolic Activity) B->C1 Day 2-4 C2 LDH Assay (Membrane Integrity) B->C2 Day 2-4 C3 Caspase-3/7 Assay (Apoptosis) B->C3 Day 2-4 D Data Acquisition (Spectrophotometer / Luminometer) C1->D C2->D C3->D E Data Analysis (IC50 Calculation & Mechanistic Interpretation) D->E

Caption: Overall experimental workflow for multi-assay cytotoxicity evaluation.

Rationale for Cell Line Selection

The choice of cell lines is paramount for contextual relevance. We recommend a panel-based approach:

  • Cancer Cell Line: Select a cell line relevant to the potential therapeutic target. Given that pyridazine derivatives have shown activity against breast cancer, the MCF-7 (human breast adenocarcinoma) cell line is a suitable starting point.[1][11][12]

  • Non-Cancerous Control Line: To assess selectivity, a non-cancerous cell line is essential. HEK293 (human embryonic kidney) cells or human fibroblasts are commonly used and provide a baseline for general cytotoxicity.[6][13][14] This helps distinguish between targeted anti-cancer activity and broad-spectrum toxicity.

The Necessity of Stringent Controls

Every assay plate must include a full set of controls to ensure data validity:

  • Untreated Control: Cells cultured in medium alone, representing 100% viability or baseline LDH release/caspase activity.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This is crucial to confirm that the solvent itself is not inducing a cytotoxic effect.[4]

  • Positive Control: Cells treated with a compound known to induce cytotoxicity, such as Doxorubicin. This control validates that the assay system is performing as expected.[2][4]

  • Medium-Only Control (Blank): Wells containing only culture medium and the assay reagents. This is used for background signal subtraction.

Protocol I: Metabolic Viability Assessment (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6][15] In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[16][17] The amount of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of metabolically active cells.[15][18]

Materials
  • Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[16][17]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate spectrophotometer

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4][15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[4] Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[18] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[16][17]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16][18]

Data Analysis
  • Subtract the average absorbance of the medium-only blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol II: Membrane Integrity Assessment (LDH Assay)

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[19][20] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[21] The amount of color is proportional to the extent of cell lysis.[21]

Materials
  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis Buffer (provided in kit, for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate spectrophotometer

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 3.3, steps 1-3). Include an additional control group for maximum LDH release.

  • Maximum LDH Release Control: 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer (typically 10X) to the wells designated for the maximum release control.[22]

  • Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22] Measure the absorbance at 490 nm.[22]

Data Analysis
  • Subtract the background absorbance (from the medium-only control) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

    • Spontaneous LDH Activity = Vehicle Control

    • Maximum LDH Activity = Lysis Buffer Control

Protocol III: Apoptosis Detection (Caspase-3/7 Assay)

Principle

Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of the apoptotic cascade.[23] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[24] When cleaved by active caspases, the substrate releases aminoluciferin, which is then consumed by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[24]

cluster_pathway Apoptosis & Assay Measurement Points A Cytotoxic Stimulus (Test Compound) B Mitochondrial Dysfunction A->B C Initiator Caspases (e.g., Caspase-9) B->C G MTT Assay (Measures metabolic health) B->G affects D Executioner Caspases (Caspase-3, Caspase-7) C->D E Substrate Cleavage (e.g., PARP) D->E H Caspase-3/7 Assay (Measures activity) D->H detects F Apoptosis (Cell Death) E->F

Caption: Simplified apoptotic pathway and points of assay intervention.

Materials
  • Commercially available luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)

  • Opaque-walled 96-well plates (to prevent signal cross-talk)

  • Plate-reading luminometer

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described in the MTT protocol (Section 3.3, steps 1-3). The final volume per well should be 100 µL.

  • Reagent Preparation and Addition: Reconstitute the assay reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[24]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Subtract the average luminescence of the medium-only blank from all other readings.

  • Calculate the fold change in caspase activity relative to the vehicle control:

    • Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

  • Plot the fold change against the compound concentration.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The IC50 value remains the gold standard for potency.

Table 1: Hypothetical Cytotoxicity Profile of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (48h Exposure)

CompoundCell LineAssayIC50 (µM) ± SD
Test Compound MCF-7 (Breast Cancer)MTT12.5 ± 1.3
HEK293 (Non-cancerous)MTT85.2 ± 9.7
Doxorubicin MCF-7 (Breast Cancer)MTT0.8 ± 0.1
(Positive Control) HEK293 (Non-cancerous)MTT5.4 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Interpreting the Results:

  • High Potency & Selectivity: A low IC50 value in the cancer cell line (MCF-7) and a significantly higher IC50 in the non-cancerous line (HEK293) would suggest potent and selective cytotoxic activity, a desirable trait for an anticancer agent.

  • Mechanistic Clues:

    • Apoptosis: A dose-dependent increase in Caspase-3/7 activity that correlates with a decrease in MTT viability, without a significant early increase in LDH release, strongly suggests an apoptotic mechanism.

    • Necrosis: A sharp, early increase in LDH release that mirrors the decrease in MTT viability, with little to no Caspase-3/7 activation, points towards a necrotic or membrane-compromising mechanism of cell death.

References

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Method

Application Note: High-Throughput Screening Strategies for Pyridazine Libraries

Executive Summary The pyridazine ring is a "privileged" heterocyclic scaffold characterized by a unique combination of physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and red...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridazine ring is a "privileged" heterocyclic scaffold characterized by a unique combination of physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and reduced lipophilicity compared to a phenyl ring.[1][2] These features make it an attractive moiety in medicinal chemistry for designing compounds that can effectively interact with biological targets while maintaining favorable pharmacokinetic profiles.[1][3] The successful identification of pyridazine-containing drugs, such as the TYK2 inhibitor Deucravacitinib, underscores the therapeutic potential of this scaffold.[1][2] High-Throughput Screening (HTS) provides the technological framework to rapidly evaluate large libraries of pyridazine derivatives against various biological targets, accelerating the discovery of novel hit compounds.[4][5]

This guide provides a comprehensive overview of the principles, protocols, and best practices for designing and executing robust HTS campaigns for pyridazine libraries. We will delve into the causality behind experimental design, from assay selection to data validation, to equip researchers with the knowledge to build self-validating screening systems.

Foundational Strategy: Assay Development and Validation

The success of any HTS campaign is predicated on the quality of the assay. A well-designed assay provides a reliable and statistically significant window to distinguish true "hits" from inactive compounds and experimental noise.[6] The development process is an empirical journey to find the optimal balance of biological relevance, signal robustness, and automation compatibility.

Selecting the Appropriate Assay Technology

The choice of assay format is dictated by the biological target class. Pyridazine libraries have shown activity against a broad range of targets, most notably protein kinases and G-protein coupled receptors (GPCRs).[7][8]

  • For Protein Kinases: Fluorescence-based assays that detect the universal kinase reaction product, adenosine diphosphate (ADP), are the industry standard.[9] These homogeneous, "mix-and-read" assays are sensitive, adaptable to HTS automation, and compatible with a wide variety of kinases and substrates.[10][11][12]

  • For GPCRs: Luminescence-based assays, particularly those using split-enzyme complementation (e.g., split-luciferase), are exceptionally powerful for monitoring GPCR activation and subsequent protein-protein interactions, such as G-protein or β-arrestin recruitment.[13][14][15] These assays offer high sensitivity and a broad dynamic range.[16]

  • For Other Enzymes: Simple absorbance-based assays can be cost-effective for enzymes with chromogenic substrates. While less sensitive than fluorescence or luminescence, they can be successfully miniaturized for ultra-high throughput screening (uHTS).[17][18]

The Workflow of High-Throughput Screening

A systematic workflow ensures reproducibility and robust data quality from initial screen to validated hit.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Confirmation LibPrep Library Preparation (Pyridazine Library Plating) AssayDev Assay Development & Optimization LibPrep->AssayDev Select Target Validation Assay Validation (Z'-factor > 0.5) AssayDev->Validation Optimize Conditions PrimaryScreen Primary HTS (Single Concentration) Validation->PrimaryScreen DataAnalysis Data Analysis (Hit Identification) PrimaryScreen->DataAnalysis HitConfirm Hit Confirmation (Re-test from powder) DataAnalysis->HitConfirm Select Hits DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirm->DoseResponse Confirm Activity SAR SAR & Lead Opt. DoseResponse->SAR Hit_Triage PrimaryHit Primary Hit (e.g., >50% Inhibition) Retest Re-test Single Point (Fresh compound powder) PrimaryHit->Retest InterferenceAssay Counter-Screen (Test for autofluorescence) Retest->InterferenceAssay Activity Confirmed No1 Not Active Retest->No1 DoseResponse 10-point Dose-Response (Calculate IC50) InterferenceAssay->DoseResponse No Interference No2 Artifact InterferenceAssay->No2 ConfirmedHit Confirmed, Potent Hit (IC50 < 1 µM) DoseResponse->ConfirmedHit Potent & Dose-Dependent No3 Weak/Inactive DoseResponse->No3

Caption: A logical workflow for hit confirmation and triage.

Step-by-Step Methodology
  • Compound Preparation: For each confirmed hit, prepare a 10 mM stock solution in 100% DMSO from a fresh powder sample.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series of the compound stock in a 96-well source plate. The highest concentration might be 100 µM, going down to low nanomolar concentrations.

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL from each concentration of the serial dilution into the 384-well assay plate.

  • Assay Execution: Perform the same kinase assay as described in Protocol 1 (steps 2-8).

  • Data Analysis:

    • Normalize the data: Set the average of the negative controls (DMSO) to 100% activity and the average of the positive controls (potent inhibitor) to 0% activity.

    • Plot the normalized % activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) using software like GraphPad Prism or an internal data analysis platform. [19][20] * The software will calculate the IC₅₀ value from the fitted curve.

ParameterDescriptionTypical Value for a "Good" Hit
Top Plateau Maximum % activity (should be near 100%)95-105%
Bottom Plateau Minimum % activity (should be near 0%)< 10%
Hill Slope The steepness of the curve~1.0
IC₅₀ Concentration for 50% inhibition< 1 µM

Conclusion

The screening of pyridazine libraries offers a promising avenue for the discovery of novel chemical probes and therapeutic leads. The success of these endeavors hinges on the meticulous development of robust, validated HTS assays. By focusing on the principles of assay quality control, employing appropriate detection technologies for the target class, and following a logical hit triage workflow, researchers can maximize the efficiency and reliability of their screening campaigns. The protocols outlined in this note provide a field-tested framework that can be adapted to a wide range of biological targets, ultimately accelerating the translation of chemical diversity into biological insight.

References

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  • Active dose selection and dose-response modeling for quantitative high-throughput screening (qHTS). DiVA portal. [Link]

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Application

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Abstract This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. Pyridazine derivatives are a significant...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. Pyridazine derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2][3] Robust and unambiguous characterization is therefore critical for drug development, quality control, and fundamental research. This guide presents an integrated workflow, detailing protocols for structural elucidation, purity assessment, and thermal analysis, tailored for researchers, scientists, and professionals in the pharmaceutical industry. The methodologies include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Differential Scanning Calorimetry (DSC).

Introduction

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a heterocyclic compound featuring a pyridazine core, a structural motif found in numerous pharmacologically active agents.[3][4] The precise characterization of such molecules is a foundational requirement for ensuring the validity of scientific studies and the safety and efficacy of potential drug candidates. A multi-faceted analytical approach is required to confirm the molecule's identity, structure, purity, and stability. This application note moves beyond simple procedural lists to explain the causality behind experimental choices, providing a framework for developing self-validating analytical systems.

Physicochemical Properties of the Analyte

A summary of the key properties of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is presented below.

PropertyValueSource
Molecular Formula C₂₂H₂₀N₂O₄[5]
Molecular Weight 376.42 g/mol [5]
CAS Number 253144-68-2[5]
Melting Point 114-116 °C[5]
Canonical SMILES CCOC(=O)C1=C(N=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCCPubChem
InChI Key InChI=1S/C22H20N2O4/c1-3-27-21(25)18-17(15-11-7-5-8-12-15)19(16-13-9-6-10-14-16)23-24-20(18)22(26)28-4-2/h5-14H,3-4H2,1-2H3[5]

Recommended Analytical Workflow

A logical and efficient workflow is crucial for the complete characterization of a newly synthesized compound. The following diagram illustrates the recommended sequence of analysis, starting from initial structural confirmation and proceeding to quantitative purity and property assessment.

Analytical_Workflow Workflow for Characterization cluster_0 Primary Analysis: Identity & Structure cluster_1 Secondary Analysis: Purity & Properties node_synthesis Synthesized Compound Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate node_nmr ¹H & ¹³C NMR Structural Elucidation Proton/Carbon Environment node_synthesis->node_nmr node_ms Mass Spectrometry (ESI-MS) Molecular Weight Confirmation [M+H]⁺, [M+Na]⁺ node_synthesis->node_ms node_ftir FTIR Spectroscopy Functional Group Identification C=O, C-O, C=N, Aromatic C=C node_synthesis->node_ftir node_hplc RP-HPLC (UV) Purity Assessment Quantification of Impurities node_nmr->node_hplc node_ms->node_hplc node_ftir->node_hplc node_chn Elemental Analysis (CHN) Elemental Composition Confirms Molecular Formula node_hplc->node_chn node_dsc DSC Analysis Thermal Properties Melting Point & Thermal Events node_hplc->node_dsc node_final Fully Characterized Compound node_hplc->node_final node_chn->node_final node_dsc->node_final

Caption: Integrated workflow for the analytical characterization of the target compound.

Structural Elucidation and Confirmation

The primary objective is to unequivocally confirm that the synthesized molecule has the correct chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must fully dissolve the analyte without containing protons that would obscure the signals of interest.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the ¹³C NMR spectrum using the same sample. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Expected Data Interpretation:

Based on the structure of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, the following signals are anticipated.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ethyl (CH₃)~1.4Triplet (t)6HProtons of the two methyl groups of the ethyl esters.
Ethyl (CH₂)~4.4Quartet (q)4HProtons of the two methylene groups of the ethyl esters.
Phenyl~7.2 - 7.5Multiplet (m)10HProtons of the two phenyl rings at positions 5 and 6.
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Ethyl (CH₃)~14Methyl carbons of the ethyl esters.
Ethyl (CH₂)~62Methylene carbons of the ethyl esters.
Phenyl (C)~128 - 135Carbons of the two phenyl rings.
Pyridazine (C)~140 - 155Aromatic carbons of the pyridazine ring.
Ester (C=O)~165Carbonyl carbons of the two ethyl esters.
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound with high accuracy, providing definitive evidence of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this moderately polar molecule, minimizing fragmentation and favoring the formation of a molecular ion.

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. This is because the pyridazine nitrogens can be readily protonated.

  • Data Analysis: Identify the m/z values corresponding to the protonated molecule [M+H]⁺ and other common adducts like the sodium adduct [M+Na]⁺.

Expected Results:

Ion SpeciesTheoretical m/z
[M+H]⁺377.1496
[M+Na]⁺399.1315
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for identifying the functional groups present in a molecule.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Scan: Lower the ATR press and apply firm, even pressure to the sample. Acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060C-H StretchAromatic (Phenyl & Pyridazine)
~2980C-H StretchAliphatic (Ethyl groups)
~1730C=O StretchEster Carbonyl
~1600, 1495, 1450C=C StretchAromatic Rings
~1250C-O StretchEster
~1100C-N StretchPyridazine Ring

Purity Determination

Once the structure is confirmed, the next critical step is to determine the purity of the bulk sample.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[6] For purity analysis, Reversed-Phase HPLC (RP-HPLC) is typically used, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase. Impurities are detected as separate peaks, and the purity is calculated based on the relative area of the main peak.

Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier providing good peak shape. The acidic modifier (formic acid) ensures consistent ionization state of the analyte and improves chromatographic performance.

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm. Rationale: The conjugated system of the pyridazine and phenyl rings is expected to have strong absorbance in this region.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 50
      20.0 95
      25.0 95
      25.1 50

      | 30.0 | 50 |

  • Data Analysis: Calculate the purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Elemental Analysis (CHN)

Principle: This technique involves the complete combustion of a small, precisely weighed amount of the sample. The resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured, allowing for the determination of the mass percentages of carbon, hydrogen, and nitrogen in the original sample. This provides fundamental confirmation of the molecular formula.[4][6]

Protocol:

  • Sample Preparation: Submit a pure, dry sample (typically 2-3 mg) for analysis. The sample must be homogenous and free of residual solvent.

  • Analysis: The sample is combusted in an elemental analyzer.

  • Data Comparison: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₂₂H₂₀N₂O₄).

Expected Results:

ElementTheoretical %Acceptable Experimental Range
Carbon (C)70.20%70.20 ± 0.4%
Hydrogen (H)5.36%5.36 ± 0.4%
Nitrogen (N)7.44%7.44 ± 0.4%

Thermal Properties

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, purity, and thermal stability of a crystalline solid. For a pure crystalline compound, the melting event appears as a sharp endothermic peak.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a constant rate of 10 °C/min.

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature or the peak temperature of the endothermic event. Compare the experimental value to the literature value (114-116 °C).[5]

Conclusion

The analytical workflow detailed in this application note provides a robust framework for the complete and unambiguous characterization of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. By integrating spectroscopic techniques for structural confirmation (NMR, MS, FTIR) with chromatographic and thermal methods for purity and property assessment (HPLC, CHN, DSC), researchers can ensure the quality and integrity of their material. This multi-technique approach is fundamental for advancing research and development in fields that utilize pyridazine-based compounds.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available from: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Available from: [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available from: [Link]

Sources

Method

Application Notes and Protocols for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate in Materials Science

Introduction The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and has garnered increasing attention in materials science.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and has garnered increasing attention in materials science.[1][2] Its inherent electron-deficient nature makes it an excellent building block for constructing advanced materials with tailored electronic and photophysical properties.[3] Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, with its unique substitution pattern of electron-withdrawing diethyl dicarboxylate groups and π-conjugated diphenyl moieties, presents a compelling candidate for applications in organic electronics and sensor technology. While specific applications of this molecule are not yet extensively documented, this guide provides a comprehensive overview of its potential uses based on the well-established properties of analogous pyridazine derivatives. We present detailed protocols for the characterization and application of this compound, offering a roadmap for researchers to unlock its potential in materials science.

Molecular Structure and Inferred Properties

The chemical structure of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is presented below.

Caption: Molecular Structure of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

Based on its structure, we can infer the following properties that are critical for its application in materials science:

PropertyInferred CharacteristicRationale
Electronic Nature Electron-deficient core with extended π-conjugationThe pyridazine ring is inherently electron-deficient. The two phenyl groups extend the π-conjugated system, while the diethyl dicarboxylate groups act as electron-withdrawing moieties, further lowering the LUMO energy level.[3]
Photophysical Properties Likely fluorescent with potential for solvatochromismThe extended π-system suggests the molecule will exhibit fluorescence. The donor-acceptor character (phenyls as weak donors, pyridazine dicarboxylate as acceptor) could lead to intramolecular charge transfer (ICT) states, resulting in solvatochromic emission.[3][4]
Electrochemical Properties Reversible reduction and oxidation potentialsThe electron-deficient pyridazine core is expected to undergo reversible reduction. The phenyl groups may provide accessible oxidation potentials. These properties are crucial for applications in organic electronics.[5]
Thermal Stability Potentially high thermal stabilityThe aromatic nature of the pyridazine and phenyl rings suggests good thermal stability, a key requirement for materials used in electronic devices that operate at elevated temperatures.[3][6]
Solubility Soluble in common organic solventsThe presence of the diethyl ester groups is expected to enhance solubility in solvents like chloroform, dichloromethane, and THF, facilitating solution-based processing.
Chemical Reactivity Ester groups allow for further functionalizationThe diethyl ester groups can be hydrolyzed to carboxylic acids, which can then be converted to other functional groups, allowing for the incorporation of the molecule into polymers or other larger structures.[7]

Potential Applications and Experimental Protocols

Organic Light-Emitting Diodes (OLEDs)

The electron-accepting nature of the pyridazine core makes Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate a promising candidate as a host material for phosphorescent OLEDs or as a component in emitters exhibiting Thermally Activated Delayed Fluorescence (TADF).[8][9]

Objective: To determine the absorption and emission properties of the compound in various solvents to assess its potential as an emissive material.

Materials:

  • Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

  • Spectroscopic grade solvents (e.g., hexane, toluene, THF, dichloromethane, acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., THF) at a concentration of 1 mM. Prepare a series of dilute solutions (e.g., 10 µM) in the different spectroscopic grade solvents.

  • UV-Vis Absorption Spectroscopy:

    • Record the UV-Vis absorption spectra of the solutions from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Excite the solutions at their respective λabs.

    • Record the fluorescence emission spectra.

    • Determine the wavelength of maximum emission (λem).

    • Calculate the Stokes shift (λem - λabs).

  • Quantum Yield Measurement:

    • Determine the fluorescence quantum yield (ΦF) using a known standard (e.g., quinine sulfate in 0.1 M H2SO4).

  • Solvatochromism Analysis:

    • Plot the Stokes shift as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to assess the degree of intramolecular charge transfer.[4]

cluster_0 Photophysical Characterization A Prepare Solutions in Various Solvents B UV-Vis Spectroscopy (λabs) A->B C Fluorescence Spectroscopy (λem, Stokes Shift) A->C D Quantum Yield (ΦF) C->D E Solvatochromism Analysis C->E

Caption: Workflow for Photophysical Characterization.

Objective: To determine the HOMO and LUMO energy levels of the compound to evaluate its suitability for use in OLEDs.

Materials:

  • Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Potentiostat with a three-electrode cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)

  • Ferrocene (for internal calibration)

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of the compound in the electrolyte solution.

  • Cyclic Voltammetry (CV):

    • Perform cyclic voltammetry scans to determine the oxidation and reduction potentials.

    • Scan in the anodic direction to find the onset of oxidation (Eox).

    • Scan in the cathodic direction to find the onset of reduction (Ered).

  • Calibration: Add a small amount of ferrocene to the solution and record the CV to determine the potential of the Fc/Fc+ couple.

  • Energy Level Calculation:

    • Calculate the HOMO energy level using the formula: HOMO (eV) = -[Eox (vs. Fc/Fc+) + 4.8]

    • Calculate the LUMO energy level using the formula: LUMO (eV) = -[Ered (vs. Fc/Fc+) + 4.8]

    • The electrochemical band gap can be estimated as Eg = LUMO - HOMO.

cluster_1 OLED Device Fabrication (Illustrative) ITO ITO (Anode) HTL Hole Transport Layer (HTL) ITO->HTL Hole Injection EML Emissive Layer (EML) (Host: DEDPP + Dopant) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode LiF/Al (Cathode) ETL->Cathode Electron Injection

Caption: Illustrative OLED Device Structure.

Fluorescent Probes

The potential solvatochromic properties and the presence of functionalizable ester groups suggest that Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate could serve as a scaffold for developing fluorescent probes for sensing applications, such as detecting changes in polarity or the presence of specific analytes.[4][9]

Objective: To investigate the sensitivity of the compound's fluorescence to changes in the microenvironment's polarity.

Materials:

  • Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

  • A series of solvents with varying polarities (e.g., cyclohexane, dioxane, ethyl acetate, acetone, DMSO)

  • Fluorometer

Procedure:

  • Solution Preparation: Prepare dilute solutions (e.g., 10 µM) of the compound in each of the selected solvents.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each solution, noting the λem and the fluorescence intensity.

  • Data Analysis:

    • Plot the λem versus the solvent polarity function, f(ε, n) = [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)], where ε is the dielectric constant and n is the refractive index of the solvent.

    • A linear relationship indicates a strong dependence of the emission on solvent polarity, suggesting its potential as a polarity-sensitive probe.

Conclusion

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a promising, yet underexplored, molecule in materials science. Based on the established properties of related pyridazine derivatives, it holds significant potential for applications in organic electronics, particularly in OLEDs, and as a platform for the development of fluorescent sensors. The protocols outlined in this guide provide a systematic approach for researchers to characterize its fundamental properties and explore its utility in these advanced applications. Further research into the synthesis of derivatives and its incorporation into polymeric systems will undoubtedly expand its applicability in the field of materials science.

References

  • Pyridazine–carbazole based fluorescent probes for volatile acid detection. RSC Adv., 2020, 10 , 35919-35925.

  • Jia, J., et al. (2019). Pyridazine-based compounds have been employed as ligands in phosphorescent emitters, as well as hosts for phosphorescent OLEDs. Front. Chem., 8, 572862.
  • Guo, X., et al. (2015). Pyridazine-based compounds have been employed as ligands in phosphorescent emitters. Inorg. Chem., 54, 19, 9489–9498.
  • Qu, Y., et al. (2020). Pyridazine-based compounds have been employed as fluorescent probes. Anal. Chem., 92, 1, 917–924.
  • Liang, L., et al. (2019). Design and synthesis of nitrogen-fused pyridazinone fluorescent probes and their application in biological imaging. Journal of Chinese Pharmaceutical Sciences, 28(5), 321-331.
  • Electrochemical Characterization and CO2 Reduction Reaction of a Family of Pyridazine-Bridged Dinuclear Mn(I) Carbonyl Complexes. Molecules, 2021, 26 , 432.

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials, 2023, 16 , 1294.

  • Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 2022, 27 , 631.

  • Fast Delayed Emission in New Pyridazine-Based Compounds. Front. Chem., 2021, 8 , 572862.

  • Synthesis of new polyfunctionally substituted phthalazines, pyrido[3,4-c]pyridazines and pyrazolo[3,4-c]pyridazines.
  • Polarity-sensitive fluorescent probes based on imidazopyridazine derivatives for imaging lung cancer tissues. Chem. Commun., 2021, 57 , 1045-1048.

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. Chemosensors, 2023, 11 , 123.

  • Pyridine Derivatives as Fluorescent Sensors for Cations. Chemosensors, 2023, 11 , 12.

  • Tailoring copper(II) complexes with pyridine-4,5-dicarboxylate esters for anti-Candida activity. New J. Chem., 2021, 45 , 2542-2556.

  • Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Honors Theses, 2022, 1237.

  • Electrochemical characterization of pyridine-2,6-dicarboxylic acid. J. Chem. Soc., Faraday Trans., 1997, 93 , 221-226.

  • Photophysical properties and OLED performance of light-emitting platinum(ii) complexes. Dalton Trans., 2015, 44 , 8327-8338.

  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Omega, 2024, 9 , 1, 1073–1082.

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. J. Drug Delivery Ther., 2021, 11, 135-144.
  • Pyridazine and its derivatives. SlideShare, 2018.

  • Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. Echemi.

  • Synthesis of pyridazines. Organic Chemistry Portal.

  • Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 2021, 13 , 113.

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal, 2025, 22, 10, 3269-3279.
  • Pyridazines 91. Synthesis of substituted tri- and tetracyclic compounds bearing a pyridazine core and their biological evaluation as antimycobacterial agents. Arch. Pharm. (Weinheim), 1996, 329 , 3-10.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Welcome to the technical support center for the synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this specific chemical transformation. Here, we will address common challenges and provide in-depth, field-proven insights to enhance your experimental success. Our approach is grounded in established chemical principles to ensure both the accuracy and reproducibility of the protocols discussed.

Introduction to the Synthesis

The synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is most efficiently achieved through an inverse-electron-demand Diels-Alder (iEDDA) reaction. This powerful cycloaddition involves the reaction of an electron-deficient diene, in this case, 3,6-diphenyl-1,2,4,5-tetrazine, with an electron-rich dienophile, diethyl acetylenedicarboxylate (DEAD). The reaction proceeds with the expulsion of dinitrogen gas to form the aromatic pyridazine ring.[1][2][3] Understanding the nuances of this reaction is key to achieving high yields and purity.

This guide is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Troubleshooting Guide & FAQs

Low or No Product Yield

Question: I am seeing very low conversion of my starting materials to the desired Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. What are the likely causes and how can I improve the yield?

Answer: Low yield in this iEDDA reaction can stem from several factors, primarily related to the reactivity of the reactants and the reaction conditions.

  • Purity of Starting Materials: The 3,6-diphenyl-1,2,4,5-tetrazine is a vibrant magenta solid. If it appears dull or discolored, it may have degraded. Similarly, diethyl acetylenedicarboxylate can hydrolyze or polymerize upon storage. Ensure both starting materials are pure before commencing the reaction.

  • Solvent Choice: The solvent can have a significant impact on the rate of Diels-Alder reactions.[4][5][6] While aprotic solvents like dioxane or toluene are commonly used, protic solvents, and particularly aqueous mixtures, have been shown to accelerate iEDDA reactions.[4] This is attributed to the hydrophobic effect and the stabilization of the polar transition state through hydrogen bonding. Consider a trial reaction in a mixture of an organic solvent and water, or in a fluorinated alcohol, to potentially boost the reaction rate.

  • Reaction Temperature: While many iEDDA reactions with tetrazines are rapid at room temperature, if you are experiencing low conversion, gentle heating (e.g., to 40-60 °C) can be beneficial.[2] However, excessive heat can lead to the degradation of the tetrazine and potential side reactions. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

  • Lewis Acid Catalysis: For stubborn reactions, the addition of a catalytic amount of a Lewis acid can enhance the rate.[7][8] Lewis acids can coordinate to the tetrazine, lowering its LUMO energy and making it more reactive towards the dienophile.[7] Suitable Lewis acids to screen include ZnCl₂, Sc(OTf)₃, and AgOTf.[8]

Difficulty in Monitoring Reaction Progress

Question: The reaction mixture is intensely colored, making it difficult to monitor by Thin Layer Chromatography (TLC). How can I effectively track the reaction's progress?

Answer: The deep color of the 3,6-diphenyl-1,2,4,5-tetrazine is indeed a challenge for traditional TLC visualization. Here are some effective strategies:

  • Disappearance of Color: The most straightforward method is to monitor the disappearance of the magenta color of the tetrazine. As the reaction proceeds, the color will fade, and the solution will eventually become a pale yellow or orange, characteristic of the pyridazine product. This provides a simple visual cue for reaction completion.

  • TLC Visualization under UV Light: While the tetrazine is colored, the product, Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, is often UV active. Spot a small aliquot of your reaction mixture on a TLC plate and view it under a UV lamp (254 nm). The product spot should be visible and have a different Rf value than the starting materials.

  • LC-MS Analysis: For the most accurate monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. A small sample of the reaction mixture can be diluted and injected to quantify the consumption of starting materials and the formation of the product.

Presence of Impurities and Side Products

Question: My final product is contaminated with impurities. What are the common side reactions, and how can I minimize them?

Answer: While the iEDDA reaction is generally clean, side products can arise, complicating purification.

  • Hydrolysis of Esters: If your reaction is conducted in the presence of water (e.g., in an aqueous solvent system) or if your reagents are not dry, hydrolysis of the diethyl ester groups on the product can occur, leading to the corresponding mono- or di-carboxylic acids. To avoid this, use dry solvents and reagents, especially if not intentionally running the reaction in an aqueous medium.

  • Degradation of Tetrazine: 3,6-diphenyl-1,2,4,5-tetrazine can degrade, particularly in the presence of light or excessive heat. Store the tetrazine in a dark, cool place and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

  • Dienophile Polymerization: Diethyl acetylenedicarboxylate can be prone to polymerization, especially at elevated temperatures or in the presence of impurities. Use fresh, high-purity dienophile and avoid excessive heating.

Challenges in Product Purification

Question: I'm struggling to obtain a pure sample of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate after the reaction. What are the recommended purification methods?

Answer: The purification strategy will depend on the nature of the impurities.

  • Direct Crystallization: If the reaction goes to completion and is relatively clean, the product may crystallize directly from the reaction mixture upon cooling. If not, reducing the solvent volume and adding a non-polar co-solvent (e.g., hexanes) can induce crystallization.

  • Silica Gel Chromatography: This is the most common method for purifying organic compounds. A solvent system of ethyl acetate and hexanes is a good starting point for eluting the Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. The polarity can be adjusted based on TLC analysis.

  • Recrystallization: For obtaining highly pure material, recrystallization is an excellent final step. Ethanol or a mixture of ethyl acetate and hexanes are often suitable solvents. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form well-defined crystals.

Experimental Protocols

Protocol 1: Synthesis of 3,6-diphenyl-1,2,4,5-tetrazine

The precursor, 3,6-diphenyl-1,2,4,5-tetrazine, can be synthesized from benzonitrile and hydrazine.

  • Step 1: Synthesis of 3,6-diphenyl-1,2-dihydro-1,2,4,5-tetrazine:

    • In a round-bottom flask, combine benzonitrile and hydrazine hydrate in a 2:1 molar ratio.

    • Heat the mixture under reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of a yellow solid.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Oxidation to 3,6-diphenyl-1,2,4,5-tetrazine:

    • Suspend the dried dihydrotetrazine in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours. The color should change to a deep magenta.

    • Pour the reaction mixture into a large volume of cold water.

    • Collect the magenta precipitate by filtration, wash thoroughly with water, and dry.

Protocol 2: Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-diphenyl-1,2,4,5-tetrazine (1 equivalent) in a suitable solvent (e.g., dioxane, toluene, or a 9:1 mixture of dioxane:water).

  • Addition of Dienophile:

    • Add diethyl acetylenedicarboxylate (1.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by observing the disappearance of the magenta color and by TLC or LC-MS.

    • If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude residue by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Solvent TolueneDioxane9:1 Dioxane:Water
Temperature 25 °C50 °C25 °C
Typical Reaction Time 12-24 hours2-4 hours1-3 hours
Typical Yield 75-85%80-90%90-98%

Visualizations

Reaction Mechanism

reaction_mechanism Tetrazine 3,6-Diphenyl-1,2,4,5-tetrazine (Electron-deficient Diene) Intermediate Unstable Cycloadduct Tetrazine->Intermediate [4+2] Cycloaddition DEAD Diethyl Acetylenedicarboxylate (Electron-rich Dienophile) DEAD->Intermediate Product Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate Intermediate->Product Retro-Diels-Alder (N₂ expulsion) N2 N₂ Gas Intermediate->N2

Caption: Inverse-electron-demand Diels-Alder reaction mechanism.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Dissolve Tetrazine in Solvent Add_DEAD Add Diethyl Acetylenedicarboxylate Start->Add_DEAD React Stir at RT or Heat Gently Add_DEAD->React Monitor Monitor by TLC/LC-MS and Color Change React->Monitor Evaporate Remove Solvent in Vacuo Monitor->Evaporate Purify Purify by Chromatography or Recrystallization Evaporate->Purify Characterize Characterize Pure Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the synthesis.

References

Sources

Optimization

Technical Support Center: Purification of Crude Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. Designed for researchers, medicinal chemists, and proce...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. Designed for researchers, medicinal chemists, and process development scientists, this document addresses common challenges encountered during the synthesis and purification of this compound, offering practical solutions grounded in established chemical principles.

I. Understanding the Molecule and Potential Impurities

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is typically synthesized via the condensation of a 1,4-dicarbonyl equivalent with hydrazine or a hydrazine derivative. A common and direct synthesis involves the reaction of benzil monohydrazone with diethyl acetylenedicarboxylate[1]. The reaction is generally conducted at elevated temperatures (e.g., 140-150°C)[1].

Molecular Structure:

Caption: Structure of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

Understanding the synthesis is key to anticipating impurities. The most common challenges in purifying the crude product stem from:

  • Unreacted Starting Materials: Residual benzil monohydrazone and diethyl acetylenedicarboxylate.

  • Side-Reaction Products: Products from self-condensation or alternative reaction pathways of the starting materials.

  • Degradation Products: Hydrolysis of the ester functionalities to the corresponding carboxylic acids, or thermal decomposition of the pyridazine ring, although pyridazine derivatives generally exhibit high thermal stability[1].

II. Frequently Asked Questions (FAQs)

Q1: My crude product is a yellow oil/gum, but the literature reports a solid. What should I do?

A1: This is a common issue and often indicates the presence of significant impurities that are depressing the melting point. The reported melting point for the pure compound is in the range of 114-116°C. An oily or gummy consistency suggests that purification is necessary before proceeding. We recommend starting with trituration or a carefully selected recrystallization.

Q2: What is the first and simplest purification step I should try?

A2: Trituration with a suitable solvent is an excellent first step. This involves stirring the crude solid in a solvent in which the desired product has low solubility, while the impurities are more soluble. For Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, trituration with cold methanol has been reported to be effective in yielding a solid product[1].

Q3: Can the ester groups hydrolyze during purification?

A3: Yes, the diethyl ester groups are susceptible to hydrolysis under both acidic and basic conditions, especially with heating. Alkaline hydrolysis of the target compound to its dicarboxylic acid has been demonstrated using hot methanolic potassium hydroxide[1]. Therefore, it is crucial to use neutral solvents and avoid prolonged exposure to acidic or basic conditions, particularly at elevated temperatures, during purification.

Q4: Is the pyridazine ring stable to heat?

A4: The pyridazine ring itself is generally thermally stable. However, prolonged heating at very high temperatures, especially in the presence of impurities or catalysts, could potentially lead to decomposition. During purification, it is advisable to use the minimum necessary temperature for dissolution in recrystallization and to avoid overheating during solvent evaporation.

III. Troubleshooting Guide

This section provides a systematic approach to overcoming common purification challenges.

Problem 1: Low Purity After Initial Trituration/Precipitation

Symptoms:

  • The melting point of the solid is broad and lower than the expected 114-116°C.

  • TLC analysis shows multiple spots in addition to the product spot.

  • The product has a persistent yellow or brown discoloration.

Likely Causes:

  • Incomplete removal of unreacted starting materials or highly soluble side products.

  • Co-precipitation of impurities with the product.

Solutions:

  • Recrystallization: This is the most effective method for purifying crystalline solids. The key is to find a solvent or solvent system in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify the crude product by removing soluble impurities.

Solvent Selection:

The ideal recrystallization solvent will have the following properties:

  • The compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures.

  • The impurities are either highly soluble at all temperatures or insoluble at all temperatures.

  • The solvent does not react with the compound.

Solvent SystemRecommendationRationale
Ethanol or Methanol Good Starting Point Polar protic solvents are often effective for moderately polar compounds like pyridazine derivatives.
Ethyl Acetate/Hexane Excellent for Tuning Polarity The compound is likely soluble in ethyl acetate and insoluble in hexane. A mixture can be used to achieve the optimal polarity for recrystallization.
Toluene Alternative for Less Polar Impurities If the impurities are non-polar, toluene can be an effective recrystallization solvent.
Dichloromethane/Hexane Good for Less Polar Compounds Similar to ethyl acetate/hexane, this system allows for fine-tuning of polarity.

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage crystal growth, you can scratch the inside of the flask with a glass rod.

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Troubleshooting Recrystallization:

Recrystallization_Troubleshooting Start Recrystallization Attempt Outcome Outcome? Start->Outcome NoCrystals No Crystals Formed Outcome->NoCrystals No Precipitation OilingOut Product 'Oils Out' Outcome->OilingOut Amorphous Liquid LowYield Low Yield Outcome->LowYield Some Crystals PureCrystals Pure Crystals Obtained Outcome->PureCrystals Good Crystallization Sol_NoCrystals1 Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal NoCrystals->Sol_NoCrystals1 Try This First Sol_OilingOut1 Sol_OilingOut1 OilingOut->Sol_OilingOut1 Probable Cause: Solution too saturated or cooling too fast Sol_LowYield1 Sol_LowYield1 LowYield->Sol_LowYield1 Probable Cause: Product is too soluble in the cold solvent Sol_NoCrystals2 Reduce Solvent Volume: - Gently evaporate some solvent - Cool again Sol_NoCrystals1->Sol_NoCrystals2 If Still No Crystals Sol_NoCrystals3 Change Solvent System: - Try a less polar solvent - Use an anti-solvent Sol_NoCrystals2->Sol_NoCrystals3 If Still No Crystals Sol_OilingOut2 Re-heat to dissolve oil Add more solvent Cool slowly Sol_OilingOut1->Sol_OilingOut2 Sol_LowYield2 Cool for a longer period in an ice bath Consider a different solvent system Sol_LowYield1->Sol_LowYield2

Caption: Troubleshooting Decision Tree for Recrystallization.

Protocol 2: Column Chromatography

Objective: To separate the target compound from impurities based on their differential adsorption to a stationary phase.

Stationary Phase: Silica gel is the most common choice for compounds of this polarity.

Mobile Phase (Eluent) Selection:

A solvent system that provides good separation on a TLC plate is a good starting point for column chromatography. The ideal Rf value for the product on a TLC plate is typically between 0.2 and 0.4.

Eluent SystemRecommendationRationale
Ethyl Acetate/Hexane Highly Recommended A gradient of increasing ethyl acetate in hexane is a standard and effective method for separating compounds of moderate polarity.
Dichloromethane/Methanol Good Alternative A small percentage of methanol in dichloromethane can be used to elute more polar compounds.

Step-by-Step Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection:

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation:

    • Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying:

    • Dry the purified product under high vacuum to remove any residual solvent.

Troubleshooting Column Chromatography:

Chromatography_Troubleshooting Start Column Chromatography Problem Observed Problem Start->Problem PoorSep Poor Separation (Overlapping Bands) Problem->PoorSep NoElution Product Not Eluting Problem->NoElution CrackedColumn Cracked Silica Bed Problem->CrackedColumn Success Good Separation Problem->Success Sol_PoorSep1 Sol_PoorSep1 PoorSep->Sol_PoorSep1 Possible Causes: - Incorrect mobile phase polarity - Overloading the column Sol_NoElution1 Sol_NoElution1 NoElution->Sol_NoElution1 Possible Cause: Mobile phase is not polar enough Sol_CrackedColumn1 Sol_CrackedColumn1 CrackedColumn->Sol_CrackedColumn1 Possible Cause: Improper packing Sol_PoorSep2 Optimize Mobile Phase: - Use a shallower gradient - Try a different solvent system Reduce Sample Load Sol_PoorSep1->Sol_PoorSep2 Sol_NoElution2 Increase Polarity of Mobile Phase: - Increase the percentage of the more polar solvent Sol_NoElution1->Sol_NoElution2 Sol_CrackedColumn2 Repack the column carefully Ensure the silica gel is fully wetted and settled before running the column Sol_CrackedColumn1->Sol_CrackedColumn2

Caption: Troubleshooting Common Issues in Column Chromatography.

V. References

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Hilaly, A. E. (1999). Synthesis and Reactions of 3,4-Dicarboxy-5,6-diphenylpyridazine. Synthetic Communications, 29(23), 4153-4161. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unexpected Side Products in Pyridazine Synthesis

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often unexpected challenges encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often unexpected challenges encountered during the synthesis of pyridazine derivatives. Here, we move beyond standard protocols to address the formation of unanticipated side products, offering mechanistic explanations and actionable troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the expertise to diagnose and resolve synthetic hurdles, ensuring the integrity and efficiency of your research.

Troubleshooting Guide

This section is dedicated to addressing specific, complex issues that can arise during pyridazine synthesis, leading to the formation of unexpected side products and complicating purification.

Issue 1: Formation of Isomeric Products in Condensation Reactions

Question: I am synthesizing a substituted pyridazine from an unsymmetrical 1,4-dicarbonyl compound and hydrazine, but I'm obtaining a mixture of two regioisomers that are difficult to separate. What is causing this, and how can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,4-dicarbonyl precursors. The initial condensation of hydrazine can occur at either of the two distinct carbonyl groups, leading to two different dihydropyridazine intermediates, which upon oxidation, yield a mixture of regioisomeric pyridazines. The selectivity is often governed by the electronic and steric environment of the carbonyl groups.

Mechanistic Insight: The nucleophilic attack of hydrazine on a carbonyl carbon is the first committed step. A less sterically hindered or more electrophilic carbonyl group will typically react faster. For example, in a 1,4-ketoester, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

Troubleshooting Protocol:

  • Kinetic vs. Thermodynamic Control:

    • Low Temperature Conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor kinetic control, potentially enhancing selectivity for the more reactive carbonyl group.

    • Thermodynamic Equilibration: In some cases, the initial adducts may be in equilibrium. Prolonged reaction times at elevated temperatures might favor the thermodynamically more stable isomer, although this can also lead to other side products.

  • pH Control: The pH of the reaction medium can influence the reactivity of both the hydrazine and the carbonyl compound. Acid catalysis can activate the carbonyl group, while the basicity of the hydrazine is also pH-dependent. A systematic screen of pH conditions is recommended.

  • Protecting Group Strategy: If one carbonyl group is significantly more reactive, consider a protecting group strategy for the other carbonyl if feasible, though this adds steps to the synthesis.

  • Alternative Starting Materials: Consider alternative synthetic routes that offer better regiocontrol, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with unsymmetrical alkynes, where regioselectivity can be influenced by the electronic properties of the substituents.[1]

Issue 2: My Pyridazine Synthesis from a 1,4-Diketone Results in a Low Yield of Aromatic Product and a Persistent Impurity.

Question: I'm performing a classic pyridazine synthesis from a 1,4-diketone and hydrazine, followed by an oxidation step. My final product is contaminated with a significant amount of a byproduct that seems related to my target compound. What could this be, and how can I avoid it?

Answer: A very common side product in this synthesis is the corresponding dihydropyridazine.[2][3] The initial condensation of the 1,4-diketone with hydrazine forms a dihydropyridazine intermediate, which must be oxidized to the aromatic pyridazine. Incomplete oxidation is a frequent cause of low yields and difficult purifications.

Mechanistic Pathway:

G cluster_0 Reaction Pathway A 1,4-Diketone + Hydrazine B Dihydropyridazine Intermediate A->B Condensation C Desired Pyridazine B->C Oxidation (e.g., O2, Br2, CAN) D Incomplete Oxidation B->D Side Path D->C Further Oxidation

Caption: Incomplete oxidation of the dihydropyridazine intermediate.

Troubleshooting Protocol:

  • Choice of Oxidant:

    • Mild oxidants like air or oxygen can be effective but may require longer reaction times or catalysts.

    • More potent oxidants such as bromine in acetic acid, chromium trioxide[4], or ammonium cerium (IV) nitrate (CAN) can be more efficient.[5] However, harsh oxidants can also lead to other side products, so the choice must be tailored to the substrate.

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the dihydropyridazine intermediate. Do not quench the reaction until the oxidation is complete.

  • Optimization of Reaction Conditions:

    • Temperature: Some oxidations require heating to go to completion.

    • Stoichiometry: Ensure a sufficient stoichiometric amount of the oxidant is used. An excess may be necessary, but this should be optimized to avoid over-oxidation or other side reactions.

Data Summary: Common Oxidants for Dihydropyridazine Aromatization

OxidantTypical ConditionsAdvantagesDisadvantages
Air/O₂Bubbling through solution, often at refluxMild, inexpensive, environmentally friendlyCan be slow and inefficient
Bromine (Br₂)Acetic acid, room temperature to refluxGenerally effective and fastCorrosive, generates HBr, potential for ring bromination
Chromium Trioxide (CrO₃)Acetic acidPowerful oxidantToxic, stoichiometric heavy metal waste
CANAcetonitrile/water, room temperatureHigh-yielding, often cleanStoichiometric, requires aqueous workup
Issue 3: Unexpected Ring-Opened or Rearranged Products in Reactions Involving Pyridazine N-oxides

Question: I was attempting a nucleophilic substitution on a pyridazine N-oxide, but instead of the expected product, I have isolated a complex mixture containing pyrazoles and furans. What is happening?

Answer: Pyridazine N-oxides are known to undergo complex photochemical rearrangements upon exposure to UV light.[6][7] These reactions can lead to a variety of heterocyclic products that are structurally distinct from the starting material. This is a significant potential pitfall if the reaction is not adequately shielded from light, or if photochemical conditions are inadvertently created.

Mechanistic Insight: Upon photolysis, pyridazine N-oxides can isomerize to a transient diazo intermediate. This intermediate can then undergo several competing secondary reactions, including thermal cyclization to form pyrazoles or further photodecomposition to generate a carbene, which can lead to furan formation.[6] The specific pathway taken is highly dependent on the substituents on the pyridazine ring and the reaction conditions.[7]

G cluster_1 Photochemistry of Pyridazine N-oxide Start Pyridazine N-oxide Intermediate (Z)-Diazoenone Intermediate Start->Intermediate UV Light (e.g., 350 nm) Pyrazole Pyrazole Side Product Intermediate->Pyrazole Thermal Cyclization Furan Furan Side Product Intermediate->Furan Photodecomposition & Carbene Formation

Caption: Competing pathways in the photolysis of pyridazine N-oxides.

Troubleshooting Protocol:

  • Exclusion of Light: Unless a photochemical reaction is intended, all reactions involving pyridazine N-oxides should be rigorously protected from light by wrapping the reaction vessel in aluminum foil.

  • Temperature Control: Since some of the secondary reactions of the photo-intermediate are thermal, maintaining a consistent and appropriate reaction temperature is crucial. Lower temperatures may suppress thermal side reactions.

  • Solvent Choice: The polarity of the solvent can influence the stability and reactivity of the intermediates. If unexpected products are observed, a screen of different solvents may be beneficial.

  • Careful Characterization: If a complex mixture is obtained, it is essential to perform thorough characterization (NMR, MS, etc.) to identify the unexpected products, which can provide clues about the unintended reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my final pyridazine product colored, even after column chromatography?

A1: Discoloration in purified pyridazines can be due to the presence of trace, highly colored impurities or slow decomposition of the product. Pyridazine rings can be susceptible to air oxidation over time, leading to colored byproducts. Ensure that the purification solvents are peroxide-free and consider storing the purified compound under an inert atmosphere (nitrogen or argon) and protected from light.

Q2: I am attempting a nitration on a pyridazine ring and getting very low yields and a lot of decomposition. What can I do?

A2: The pyridazine ring is electron-deficient, making electrophilic aromatic substitution, such as nitration, challenging.[8] Harsh nitrating conditions (e.g., concentrated sulfuric and nitric acid) can lead to decomposition. It is advisable to use milder nitrating agents, such as nitronium tetrafluoroborate (NO₂BF₄), and to perform the reaction at low temperatures (e.g., 0-5 °C) to minimize degradation.[8]

Q3: My pyridazine derivative has poor solubility in common organic solvents, making chromatography difficult. Are there any solutions?

A3: The polarity of the pyridazine ring can lead to poor solubility in nonpolar organic solvents.[9] If your compound has basic nitrogen atoms, converting it to a salt (e.g., a hydrochloride or trifluoroacetate salt) can improve its solubility in more polar solvents for purification. The free base can often be regenerated after purification by a simple basic wash. For chromatography, consider using more polar solvent systems or reverse-phase chromatography.

Q4: In an inverse-electron-demand Diels-Alder (IEDDA) reaction to form a pyridazine, I am observing a low yield and the formation of a polymer-like substance. What is the likely cause?

A4: In some IEDDA reactions, the dienophile or the tetrazine starting material can undergo polymerization, which competes with the desired cycloaddition.[10] This is more likely if the reaction is run at high concentrations or for extended periods at high temperatures. Try running the reaction at a higher dilution and monitor it closely to stop it as soon as the starting materials are consumed.

References

  • Frederich, J. H., et al. (2020). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. [Link]

  • Borger, M., et al. (2019). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. Organic Letters. [Link]

  • Frederich, J. H., et al. (2023). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. [Link]

  • Wence, D. R., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Organic Chemistry Portal. Pyridine N-oxide and derivatives. [Link]

  • El-Emary, T. I. (2007). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. [Link]

  • Wikipedia. Pyridine-N-oxide. [Link]

  • El-Emary, T. I. (2007). Pyridazine derivatives and related compounds. Part 14 1. Photolysis of 3-diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. ResearchGate. [Link]

  • Volonterio, A. (2012). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Wikipedia. Pyridazine. [Link]

  • Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC. [Link]

  • Li, H., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. PubMed. [Link]

  • ResearchGate. (A) Overview of the inverse electron-demand Diels–Alder (IEDDA).... [Link]

  • Sci-Hub. Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. [Link]

  • Van der Eycken, E. V., & Sharma, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Kumar, D., & Singh, A. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Elnagdi, M. H., et al. (2008). (PDF) Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]

  • Volonterio, A., et al. (2008). A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. [Link]

  • Yoshida, S., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • Stanovnik, B. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]

  • ChemTube 3D. Synthesis of Pyridazine. [Link]

  • Semantic Scholar. RECENT ADVANCES IN THE CHEMISTRY OF PYRIDAZINES. [Link]

  • Studypool. SYNTHESIS AND REACTIONS OF PYRIDAZINES HETEROCYCLIC CHEMISTRY. [Link]

  • Hobbs, W. J. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Wikipedia. Hydrazine. [Link]

  • ResearchGate. One-step ring condensation of hydrazine derivatives and cyclic anhydrides. [Link]

  • Brown, D. G., & Boström, J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyridazine Synthesis

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for the successful synthesis and optimization of pyridazine derivatives. Pyridazines are a critical class of nitrogen-containing heterocycles, recognized as a "privileged structure" in drug discovery and a key component in numerous pharmaceuticals and agrochemicals.[1][2] This resource consolidates field-proven advice and scientifically-grounded explanations to help you navigate the common challenges encountered in their synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding pyridazine synthesis, providing a solid foundation for experimental design.

Q1: What are the most common and reliable methods for synthesizing the pyridazine core?

There are several robust methods, with the choice depending on the desired substitution pattern and available starting materials. The most prevalent strategies include:

  • Condensation of 1,4-Dicarbonyl Compounds with Hydrazine: This is a classical and widely used method where a 1,4-diketone, 4-ketoacid, or their equivalent reacts with hydrazine to form a dihydropyridazine, which is then oxidized to the aromatic pyridazine.[1][3]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This modern and highly efficient approach involves the cycloaddition of electron-deficient dienes (like tetrazines or 1,2,3-triazines) with electron-rich dienophiles (like alkynes or enamines).[4][5] This method often offers excellent regioselectivity and functional group tolerance under neutral, metal-free conditions.[4][6]

  • Cyclization of β,γ-Unsaturated Hydrazones: Copper-catalyzed 6-endo-trig cyclizations of readily available β,γ-unsaturated hydrazones provide an effective route to 1,6-dihydropyridazines, which can be easily oxidized to pyridazines.[6]

  • Diaza-Wittig Reaction: This strategy utilizes α-diazo-1,3-diketone derivatives, which undergo a tandem phosphazine formation and subsequent Diaza-Wittig reaction to yield the pyridazine ring.[2][7]

Q2: How does the choice of hydrazine derivative affect the reaction outcome?

The substituent on the hydrazine (R-NHNH₂) is incorporated into the final pyridazine ring at one of the nitrogen atoms. Using unsubstituted hydrazine (H₂NNH₂) is most common for creating the parent pyridazine core. Substituted hydrazines (e.g., phenylhydrazine) can be used, but this can introduce complexity, including the potential for isomeric products if the 1,4-dicarbonyl compound is unsymmetrical. It is crucial to use high-purity hydrazine, as impurities can lead to side reactions and reduced yields.

Q3: What is the general mechanism for the classical 1,4-diketone condensation method?

The reaction proceeds via a two-step mechanism:

  • Condensation/Cyclization: The hydrazine, acting as a dinucleophile, attacks the two carbonyl carbons of the 1,4-diketone. This is typically followed by the elimination of two water molecules to form a cyclic dihydropyridazine intermediate.

  • Oxidation (Aromatization): The dihydropyridazine intermediate is not aromatic and is often unstable. A subsequent oxidation step is required to remove two hydrogen atoms and form the stable aromatic pyridazine ring.[3] This oxidation avoids potential issues with cis-double bond formation that could arise from other synthetic routes.[3]

Below is a diagram illustrating this fundamental reaction pathway.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Oxidation (Aromatization) diketone 1,4-Diketone intermediate Dihydropyridazine Intermediate diketone->intermediate + H₂NNH₂ - 2H₂O hydrazine Hydrazine (H₂NNH₂) hydrazine->intermediate final_product Pyridazine intermediate->final_product [Oxidation] intermediate_ref Dihydropyridazine Intermediate

Caption: Mechanism of Pyridazine Synthesis from a 1,4-Diketone.

Section 2: Troubleshooting Guide

Even with established protocols, experimental challenges are common. This guide provides a systematic approach to diagnosing and solving issues encountered during pyridazine synthesis.

Problem Potential Cause(s) Suggested Solution(s) & Scientific Rationale
Low or No Product Yield 1. Purity of Starting Materials: Impurities in the dicarbonyl compound or hydrazine can inhibit the reaction or lead to side products.[8][9] 2. Suboptimal Temperature: The reaction may be too slow at low temperatures, or the product/reactants may degrade at high temperatures.[8][9] 3. Incomplete Reaction: Insufficient reaction time.[9] 4. Side Reactions: With certain substrates, such as β-ketoesters, hydrazine may preferentially react with the ester group to form undesired hydrazides.[9]1. Verify Reagent Quality: Confirm the purity of starting materials using techniques like NMR or GC-MS before starting the reaction. 2. Optimize Temperature: Screen a range of temperatures. Start at room temperature and incrementally increase, monitoring progress by TLC or LC-MS. For some reactions, refluxing may be necessary.[10] 3. Extend Reaction Time: Monitor the reaction until TLC/LC-MS shows consumption of the limiting reagent. 4. Control Stoichiometry & Protect Groups: Use a slight excess of hydrazine to drive the desired cyclization.[9] If side reactions are significant, consider protecting sensitive functional groups.
Formation of Multiple Products / Regioisomers 1. Unsymmetrical Reactants: Using an unsymmetrical 1,4-dicarbonyl compound or a substituted alkyne in an IEDDA reaction can lead to a mixture of regioisomers.[5][9] 2. Reaction Conditions: Temperature and steric effects can significantly influence the regioselectivity of the cycloaddition.[4]1. Choose a Regioselective Method: For unsymmetrical targets, employ a highly regioselective synthesis, such as the IEDDA reaction between 1,2,3-triazines and 1-propynylamines, which strongly favors one cycloaddition mode.[4] 2. Leverage Steric/Electronic Control: Analyze the electronic properties and steric bulk of your substituents. In IEDDA reactions, selectivity is governed by the interaction between the diene's HOMO and the dienophile's LUMO.[5] Fine-tuning the reaction temperature can also favor the formation of the thermodynamically preferred isomer.
Difficult Product Purification 1. Product Properties: The pyridazine product may be a viscous oil or a solid that co-elutes with impurities during column chromatography.[11] 2. Residual Reagents: Excess hydrazine or other polar starting materials can be difficult to remove. 3. Product Instability: The product may be sensitive to the silica gel (acidic) or workup conditions (strong acids/bases).[9]1. Alternative Purification: If column chromatography is ineffective, try recrystallization from a suitable solvent system or vacuum distillation for liquid products. 2. Aqueous Workup: Perform an acidic wash (e.g., dilute HCl) during the workup to protonate and remove residual basic hydrazine into the aqueous layer. 3. Milder Conditions: Use a neutralized silica gel (e.g., pre-treated with triethylamine) for chromatography. Employ milder extraction and purification techniques, avoiding harsh pH conditions if product instability is suspected.[9]
Failed Aromatization of Dihydropyridazine 1. Ineffective Oxidant: The chosen oxidizing agent may be too weak or unsuitable for the substrate. 2. Reaction Conditions: The oxidation step may require specific conditions (e.g., heat, specific solvent) to proceed efficiently.1. Select an Appropriate Oxidant: Common and effective oxidants for this transformation include chromium trioxide, ammonium cerium (IV) nitrate, or simply exposure to air for extended periods, depending on the substrate.[11][12] 2. Optimize Solvent and Conditions: The choice of solvent can be critical. For instance, in some copper-catalyzed reactions, switching the solvent from acetonitrile to acetic acid directly yields the aromatized pyridazine instead of the dihydropyridazine intermediate.[6]

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for two common pyridazine synthesis workflows.

Protocol 1: Classical Synthesis from 1,4-Diketone and Hydrazine

This protocol describes the synthesis of a generic 3,6-disubstituted pyridazine from a 1,4-diketone and hydrazine, followed by oxidation.

Workflow Diagram:

Caption: Experimental Workflow for 1,4-Diketone Based Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 2-6 hours. The specific time will depend on the reactivity of the substrate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diketone is fully consumed. The intermediate dihydropyridazine may or may not be visible.

  • Oxidation: Cool the reaction mixture to room temperature. Add the oxidizing agent (e.g., chromium trioxide in acetic acid) portion-wise. Caution: Some oxidation reactions can be highly exothermic.

  • Workup: Once the oxidation is complete (as monitored by TLC), pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., NaHCO₃). Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[13]

  • Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Metal-Free IEDDA Reaction of a 1,2,3-Triazine

This protocol outlines a modern, highly regioselective synthesis of a 6-aryl-pyridazin-3-amine.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a sealed vial, combine the 1,2,3-triazine derivative (1.0 eq), the 1-propynylamine derivative (1.2 eq), and a suitable solvent (e.g., toluene or p-xylene).

  • Heating: Place the sealed vial in a preheated oil bath at the optimized temperature (e.g., 110-150 °C). The reaction is typically run under neutral, metal-free conditions.[4]

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the formation of the pyridazine product and consumption of the triazine by TLC or LC-MS. The reaction proceeds via a Diels-Alder cycloaddition followed by the extrusion of N₂ gas.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyridazine derivative.

  • Characterization: Analyze the purified product by NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Section 4: Optimization of Key Reaction Parameters

Fine-tuning reaction conditions is paramount for maximizing yield and purity. The causality behind these choices is rooted in fundamental chemical principles.

Parameter Influence on Reaction & Scientific Rationale Example from Literature
Solvent The solvent can dramatically alter the reaction pathway and product outcome. It influences reactant solubility, stabilizes transition states, and can even participate in the reaction mechanism. Polarity, proticity, and boiling point are key considerations.In the Cu(II)-catalyzed cyclization of β,γ-unsaturated hydrazones, using MeCN (acetonitrile) yields the 1,6-dihydropyridazine. Switching to AcOH (acetic acid) directly affords the fully aromatized pyridazine, as the protic acid likely facilitates the final elimination/oxidation step.[6]
Temperature Temperature controls the reaction rate (Arrhenius equation). Higher temperatures can overcome activation barriers but may also promote side reactions or product degradation. For cycloadditions, temperature can shift the equilibrium between kinetic and thermodynamic products, affecting regioselectivity.[4]In the IEDDA reaction of tetrazines with alkynyl sulfides, reaction conditions were screened at various temperatures (40 °C, 110 °C, 150 °C) in different solvents (HFIP, toluene, p-xylene) to achieve optimal yield and regioselectivity for different substrates.[5]
Catalyst / Reagent The choice of catalyst or reagent is fundamental to the reaction's success. This includes Lewis acids, transition metals, or phosphines in Wittig-type reactions. The reagent's role is to lower the activation energy for the desired pathway while disfavoring others.In a Diaza-Wittig synthesis, different phosphines were screened. P(n-Bu)₃ (tributylphosphine) was found to be superior to PPh₃ (triphenylphosphine) and the toxic HMPT, providing the product in high yield in under 30 minutes in diisopropyl ether.[2][7]

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. [Link]

  • Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Al-Mousawi, S., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • CORE. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

Sources

Troubleshooting

Stability issues of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate in solution

Welcome to the technical support center for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction to the Stability of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a heterocyclic compound featuring a pyridazine core and two ethyl ester functional groups. While the pyridazine ring itself can be relatively stable, the presence of the ester groups introduces susceptibility to hydrolysis, particularly under non-neutral pH conditions.[1][2] This guide will walk you through troubleshooting common stability problems and provide protocols for establishing the stability of this compound in your specific experimental systems.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your research, providing explanations and actionable steps to resolve them.

Issue 1: Inconsistent Results or Loss of Potency Over Time

Question: I've been using a stock solution of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, and I'm observing diminishing effects in my assays over a few days. What could be the cause?

Answer: This is a classic sign of compound degradation in your stock solution. The most probable cause is the hydrolysis of the ethyl ester groups, which would alter the compound's structure and, consequently, its biological activity.[2][3][4] Several factors can accelerate this degradation:

  • pH of the Solution: Aqueous solutions that are either acidic or basic can catalyze ester hydrolysis.[2][3][5]

  • Temperature: Higher storage temperatures increase the rate of chemical reactions, including degradation.[6]

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents, especially water, are reactants in hydrolysis.

Troubleshooting Workflow:

G A Inconsistent Results Observed B Hypothesis: Compound Degradation A->B H Action: Prepare Fresh Stock Solution A->H C Primary Suspect: Ester Hydrolysis B->C D Investigate Key Factors C->D E pH of Solution D->E F Storage Temperature D->F G Solvent Choice D->G M Perform a Stability Study G->M I Implement Stability-Preserving Practices H->I J Use Aprotic Solvent (e.g., DMSO) I->J K Store at -20°C or -80°C I->K L Aliquot to Avoid Freeze-Thaw Cycles I->L

Caption: Troubleshooting workflow for inconsistent results.

Recommended Actions:

  • Prepare a Fresh Stock Solution: Always start with a freshly prepared stock solution to rule out degradation as a variable in inconsistent experiments.

  • Optimize Storage Conditions:

    • Solvent: For long-term storage, use a dry, aprotic solvent like DMSO or DMF.

    • Temperature: Store stock solutions at -20°C or -80°C.[7]

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Conduct a Simple Stability Study: To understand the stability in your specific aqueous assay buffer, perform a time-course experiment. Analyze samples of your compound in the buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to monitor for degradation.[8]

Issue 2: Appearance of New Peaks in HPLC or LC-MS Analysis

Question: When I analyze my sample of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate by HPLC, I see the main peak decreasing and one or more new peaks appearing over time. What are these new peaks?

Answer: The appearance of new peaks is a strong indication of degradation. Given the structure of the molecule, these new peaks are likely the products of ester hydrolysis.

Potential Degradation Products:

  • Mono-acid: One of the ethyl ester groups is hydrolyzed to a carboxylic acid.

  • Di-acid: Both ethyl ester groups are hydrolyzed to carboxylic acids.

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification):

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Irreversible) A Ester C Tetrahedral Intermediate A->C B Hydroxide Ion (OH⁻) B->C D Tetrahedral Intermediate E Carboxylic Acid D->E F Alkoxide Ion (EtO⁻) D->F G Carboxylic Acid H Alkoxide Ion (EtO⁻) I Carboxylate Salt G->I J Ethanol H->J

Caption: Mechanism of base-catalyzed ester hydrolysis.[4]

This reaction is irreversible under basic conditions because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.[9]

Experimental Protocol for Forced Degradation Study:

This study will help you identify the degradation products and understand the compound's stability under stress conditions.

  • Prepare Solutions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: Purified Water

    • Oxidative: 3% H₂O₂

  • Incubate: Dissolve a known concentration of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate in each solution and incubate at a controlled temperature (e.g., 40°C).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC-UV and LC-MS.

    • HPLC-UV: Quantify the disappearance of the parent compound and the appearance of new peaks.

    • LC-MS: Identify the mass of the degradation products to confirm their identity as mono- and di-acid forms.

Data Summary Table:

ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl 010000
249541
0.1 M NaOH 010000
4206020
Water 010000
249820

This is example data and will vary based on experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate?

For long-term storage, it is highly recommended to use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are not reactants in hydrolysis and will confer greater stability. When preparing working solutions in aqueous buffers, it is best to do so immediately before the experiment.

Q2: How should I store my stock solutions to ensure maximum stability?

Stock solutions in aprotic solvents should be stored at low temperatures, such as -20°C or for longer-term storage, -80°C.[7] It is crucial to dispense the stock solution into smaller, single-use aliquots to prevent contamination from atmospheric moisture and to avoid the damaging effects of repeated freeze-thaw cycles.

Q3: Is Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate sensitive to light?

Q4: My solution of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate has turned yellow. What does this mean?

A change in color, such as yellowing, can be an indicator of degradation.[7] This could be due to various factors, including oxidation or photodegradation. If you observe a color change, it is advisable to analyze the solution by an analytical technique like HPLC to check for the presence of impurities or degradation products before proceeding with your experiment. Preparing a fresh solution is the safest course of action.

Q5: What analytical method is best for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable method for quantitatively assessing the stability of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.[8] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point for method development.[1] This method allows for the separation of the parent compound from its potential degradation products, enabling accurate quantification of its purity over time.

References

  • MDPI. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 29). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Retrieved from [Link]

  • ResearchGate. (2018, February 2). Pyridazine derivatives and related compounds. Part 14 1. Photolysis of 3-diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. Retrieved from [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and biological screening of pyridazine derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) The thermal decomposition of azidopyridines. Retrieved from [Link]

  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • Studylib. (n.d.). Diazine Stability & Aromaticity: A Computational Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Diethyl 4-(3-chlorophenyl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

  • PubMed. (n.d.). Strategies in the Design of Solution-Stable, Water-Soluble Prodrugs I: A Physical-Organic Approach to Pro-Moiety Selection for 21-esters of Corticosteroids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Pyridazine Compounds

Introduction: The Pyridazine Solubility Challenge Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Solubility Challenge

Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen bonding capability, and its role as a less lipophilic bioisostere for phenyl rings—make it an attractive moiety for optimizing drug candidates.[1][2][3] However, researchers frequently encounter a significant hurdle: the poor aqueous solubility of many pyridazine derivatives.[4][5] This low solubility can lead to unreliable results in biological assays, hinder formulation development, and ultimately stall the progression of promising therapeutic agents.[6]

This technical support guide, designed for researchers, chemists, and drug development professionals, provides a structured approach to diagnosing and overcoming these solubility challenges. We will move beyond simple protocols to explain the causal relationships behind each strategy, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide - Immediate Solutions for Common Problems

This section addresses the most frequent issues encountered during routine experimental work.

Issue 1: My compound precipitated immediately upon addition to aqueous buffer (e.g., PBS).

This is a classic sign of a compound's aqueous solubility limit being exceeded under the tested conditions. The immediate precipitation suggests that the compound is likely poorly soluble at the buffer's pH.

Probable Causes:

  • Low Intrinsic Solubility: The neutral form of the compound has very limited solubility in water.

  • pH Mismatch: The buffer pH is not optimal for keeping the pyridazine derivative in its more soluble, ionized form. Pyridazine itself is weakly basic (pKa ≈ 2.3), but substituents can significantly alter this.[1][3][7]

  • High Concentration of Organic Co-solvent: If the compound was first dissolved in a solvent like DMSO, adding it to the buffer can cause it to crash out (an anti-solvent effect).[8][9]

Step-by-Step Solutions:

  • Systematic pH Adjustment: Since many pyridazine derivatives are weakly basic, lowering the pH can protonate the ring nitrogens, forming a more soluble cationic species.[10]

    • Action: Prepare a series of buffers ranging from pH 2 to pH 8.

    • Rationale: Systematically testing different pH values will help you identify the pH at which your compound achieves maximum solubility, which is typically 2 pH units below its pKa.[10]

    • Caution: Ensure your compound is stable at lower pH values and that the chosen pH is compatible with your downstream assay.

  • Controlled Co-solvent Addition: Reduce the "shock" of the anti-solvent effect.

    • Action: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise with vigorous vortexing. This gradual change in solvent polarity can sometimes keep the compound in solution.

    • Optimization: Minimize the final concentration of the organic co-solvent (e.g., DMSO). While amounts as low as 5% can increase apparent solubility, higher concentrations can interfere with biological assays.[11]

Issue 2: My compound dissolves initially but then slowly precipitates over time.

This often indicates that you have created a supersaturated, kinetically soluble solution which is thermodynamically unstable. Over time, the compound reverts to its more stable, less soluble crystalline form.[12]

Probable Causes:

  • Kinetic vs. Thermodynamic Solubility: You have measured the kinetic solubility (fast, but potentially unstable), not the true equilibrium or thermodynamic solubility.[6][8]

  • Buffer Instability: The buffer components themselves may be precipitating, especially in high organic solvent concentrations or after temperature changes.[13][14]

Step-by-Step Solutions:

  • Determine Thermodynamic Solubility: Use the gold-standard "shake-flask" method to understand the true equilibrium solubility.[6][7][15] This provides a reliable baseline for developing a robust formulation.

  • Employ Solubilizing Excipients: These agents can stabilize the dissolved compound and prevent precipitation.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[16][17] They can encapsulate the poorly soluble pyridazine molecule, forming an inclusion complex with significantly higher aqueous solubility.[18][19][20]

    • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Sodium Dodecyl Sulfate (SDS) can form micelles that entrap the hydrophobic compound, increasing its apparent solubility.[21] This is particularly useful for in vitro assays but requires careful consideration of potential cell toxicity.

Part 2: Frequently Asked Questions (FAQs)

This section provides in-depth answers to common strategic questions about formulating pyridazine compounds.

Q1: How do I choose the best initial strategy for solubilizing a new pyridazine derivative?

A1: The optimal strategy depends on the compound's physicochemical properties. A logical workflow is essential.

Workflow for Selecting a Solubilization Strategy

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation start Start: New Pyridazine Compound pka Determine pKa & pH-Solubility Profile start->pka logp Determine logP & Intrinsic Solubility start->logp decision Ionizable? pka->decision cosolvent Co-solvent Screening logp->cosolvent ph_adjust pH Adjustment & Salt Formation decision->ph_adjust  Yes (pKa 2-10) decision->cosolvent  No or Insufficient formulation Develop Stable Aqueous Formulation ph_adjust->formulation complexation Complexation Agents (Cyclodextrins) cosolvent->complexation Toxicity/ Assay Interference cosolvent->formulation solid_disp Advanced Formulation (Solid Dispersions) complexation->solid_disp Still Inadequate complexation->formulation solid_disp->formulation

Caption: Decision tree for selecting a solubilization strategy.

  • Characterize Your Compound: First, determine key properties like pKa, logP, and intrinsic solubility.[7]

  • If the Compound is Ionizable (pKa 2-10): pH adjustment is the simplest and most direct method.[10][22] If solubility is still insufficient, forming a salt with a suitable counterion can dramatically increase solubility and dissolution rate.[2][10][22] For example, the antidepressant Minaprine, a 3-aminopyridazine, is formulated as a highly water-soluble dihydrochloride salt, in contrast to its oily, insoluble free base.[1][2]

  • If the Compound is Neutral or pH Adjustment is Insufficient:

    • Co-solvents: For early-stage in vitro testing, using water-miscible organic solvents like DMSO, ethanol, or polyethylene glycols (PEGs) is a common approach.[23] They work by reducing the polarity of the aqueous medium.[9][10]

    • Complexation: For compounds sensitive to organic solvents or for in vivo studies, cyclodextrins are an excellent choice.[16] They form host-guest complexes, effectively shielding the hydrophobic drug from the aqueous environment.[17][24]

    • Solid Dispersions: For very challenging compounds, advanced techniques like creating an amorphous solid dispersion can be used.[25][26] Here, the drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC), preventing crystallization and enhancing the dissolution rate.[20][25]

Q2: Which co-solvent should I choose, and what are the typical starting concentrations?

A2: The choice of co-solvent depends on the specific application (e.g., in vitro assay vs. in vivo formulation) and the properties of your pyridazine compound.

Co-solventTypical Starting Conc. (v/v)ProsCons / Cautions
DMSO 1-5%High solubilizing power for many organics.Can be toxic to cells at >0.5-1%; may interfere with assays.[11]
Ethanol 5-20%Biologically acceptable; commonly used in formulations.Can cause protein denaturation at high concentrations.
PEG 400 10-40%Low toxicity; good solubilizer for many drugs.Can be viscous; may not be suitable for all analytical methods.
Propylene Glycol 10-50%Low toxicity; frequently used in parenteral formulations.Similar viscosity concerns to PEG 400.

Expert Tip: Always run a vehicle control in your experiments to ensure the co-solvent itself is not causing an effect. Start with the lowest effective concentration to minimize potential artifacts.

Q3: How do cyclodextrins work, and which type should I use?

A3: Cyclodextrins (CDs) are torus-shaped molecules that encapsulate a hydrophobic "guest" molecule (your pyridazine compound) within their central cavity, while their hydrophilic exterior allows the entire complex to dissolve in water.[16][17][20]

Mechanism of Cyclodextrin Inclusion

Caption: Encapsulation of a pyridazine compound by a cyclodextrin.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HPβCD): Widely used due to its high aqueous solubility and low toxicity. It is an excellent starting point for most applications.[18]

  • Sulfobutylether-β-cyclodextrin (SBEβCD / Captisol®): Anionic derivative with very high water solubility. Often used in parenteral formulations to create high-concentration solutions.[18]

  • Randomly-methylated-β-cyclodextrin (RAMEB): Has a more lipophilic cavity and can be very effective for certain guest molecules, sometimes showing the strongest interaction.[18]

Protocol for Screening Cyclodextrins:

  • Prepare a stock solution of your pyridazine compound in a minimal amount of organic solvent (e.g., methanol or acetone).

  • Prepare a series of aqueous solutions of different cyclodextrins (e.g., HPβCD, SBEβCD) at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add a small, fixed amount of the compound stock solution to each cyclodextrin solution.

  • Remove the organic solvent (e.g., by rotary evaporation or nitrogen stream).

  • Shake the aqueous solutions at a constant temperature for 24-48 hours to reach equilibrium.[6]

  • Filter the solutions through a 0.22 µm filter to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC/MS.[6][8] This will identify the most effective cyclodextrin and the required concentration.

Part 3: Experimental Protocols

Protocol 1: Determination of Thermodynamic (Shake-Flask) Solubility

This method is considered the "gold standard" for measuring the equilibrium solubility of a compound.[6]

Materials:

  • Your solid pyridazine compound (crystalline powder is ideal).

  • Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Scintillation vials or glass tubes with screw caps.

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC/MS).

Procedure:

  • Add an excess amount of the solid compound to a vial. "Excess" means enough solid is visible at the end of the experiment.

  • Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Securely cap the vial and place it on a shaker in a temperature-controlled incubator.

  • Agitate the slurry for at least 24 hours to ensure equilibrium is reached. Some highly crystalline or "brick dust" compounds may require 48-72 hours.[6]

  • After incubation, let the vials stand to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant without disturbing the solid.

  • Immediately filter the aliquot through a syringe filter into a clean analysis vial. This step is critical to separate the dissolved fraction from any remaining solid particles.[15]

  • Dilute the filtrate as necessary and quantify the compound's concentration using a pre-validated HPLC or LC/MS method with a standard calibration curve.[11]

  • The resulting concentration is the thermodynamic solubility of your compound under the tested conditions.

References
  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles.
  • Aqueous Solubility Assay. Enamine.
  • Method for Measuring Aqueous Solubilities of Organic Compounds. American Chemical Society.
  • Aqueous Solubility.
  • Pyridazines in Drug Discovery. PharmaBlock.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • MultiScreen Solubility Filter Pl
  • Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Technical Support Center: Enhancing the Bioavailability of Pyridazinone Compounds. BenchChem.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
  • An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Cyclodextrins and ternary complexes enhance poorly soluble drug solubility.. Technology Networks.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. BenchChem.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • Formulation Methods for Poorly Soluble Drugs. ChemRealm.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Solubilization techniques used for poorly water-soluble drugs.
  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
  • The Pivotal Role of Physicochemical Properties in the Design of Substituted Pyridazine-Based Therapeutics: An In-depth Technical. BenchChem.
  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Biotage.
  • Co-solvency and anti-solvent method for the solubility enhancement. Technology Networks.
  • Buffer keeps precipit
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.

Sources

Troubleshooting

Technical Support Center: Characterization of Pyridazine Derivatives

Welcome to the Technical Support Center for the characterization of pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important clas...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of nitrogen-containing heterocycles. The unique electronic properties conferred by the adjacent nitrogen atoms in the pyridazine ring, while synthetically useful, can introduce specific challenges during structural elucidation and purification.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It is intended to be a practical resource, providing not only solutions but also the underlying scientific reasoning to help you make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural characterization for organic molecules. However, the pyridazine nucleus presents unique spectroscopic features that can complicate spectral interpretation.

Question 1: Why do the ¹H NMR signals for my pyridazine ring protons appear broad and poorly resolved?

Answer: This is a common observation and is typically due to the influence of the two adjacent ¹⁴N atoms. The underlying cause is a phenomenon known as quadrupolar relaxation.

  • Causality: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin (I) of 1, which gives it a non-spherical charge distribution known as a quadrupole moment. This quadrupole interacts with local electric field gradients in the molecule, providing an efficient pathway for nuclear relaxation. This rapid relaxation (a short T1) of the nitrogen nucleus causes a rapid fluctuation in the spin states experienced by nearby protons. According to the uncertainty principle, a very short lifetime of a spin state leads to a large uncertainty in its energy, which manifests as a broad signal in the NMR spectrum.[1][2][3] This effect is most pronounced for protons directly attached to or in close proximity to the pyridazine ring.[1]

  • Troubleshooting Protocol: Variable-Temperature (VT) NMR If the broadening is due to a dynamic process like slow tautomerism or restricted bond rotation, changing the temperature can help resolve the issue.

    • Sample Preparation: Prepare a standard sample of your pyridazine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈).

    • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

    • High-Temperature Acquisition: Increase the spectrometer temperature in increments of 20 K (e.g., to 318 K, 338 K, 358 K). Acquire a spectrum at each step. If the broadening is due to slow chemical exchange, the signals should sharpen as the rate of exchange increases and coalesces.

    • Low-Temperature Acquisition: Decrease the temperature in increments of 20 K below ambient (e.g., to 278 K, 258 K, 238 K). If a dynamic equilibrium exists, you may be able to "freeze out" the individual species, resulting in two sets of sharp signals.

Question 2: I'm struggling to assign the ¹H and ¹³C NMR signals of my substituted pyridazine. What are the key trends?

Answer: Signal assignment in pyridazines can be challenging due to the electron-withdrawing nature of the nitrogen atoms. However, predictable patterns emerge based on substituent effects. 2D NMR experiments like HSQC and HMBC are essential for unambiguous assignment.[4][5]

  • Expertise & Experience: The nitrogen atoms strongly deshield adjacent carbons and protons. In an unsubstituted pyridazine, the protons alpha to the nitrogens (H3/H6) are typically downfield from the beta protons (H4/H5). The same trend is observed in the ¹³C NMR spectrum. Electron-donating groups (EDGs) like -NH₂ or -OR will shield nearby protons and carbons, shifting them upfield, while electron-withdrawing groups (EWGs) like -NO₂ or -Cl will cause a downfield shift.

  • Data Presentation: Typical Chemical Shift Ranges The following table provides approximate chemical shift ranges for protons and carbons in substituted pyridazine rings. These values can vary significantly based on the solvent and the specific nature of the substituents.

PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Influencing Factors
C3/C6 9.0 - 9.5148 - 155Highly deshielded by adjacent nitrogen. Very sensitive to substituents at C3/C6.
C4/C5 7.5 - 8.0125 - 135More shielded than C3/C6. Sensitive to substituents at C4/C5 and to a lesser extent, C3/C6.

This data is compiled from general principles of NMR spectroscopy and representative data from sources such as Magnetic Resonance in Chemistry.[4][5]

Question 3: My NMR spectrum suggests a mixture of tautomers for my 3-hydroxypyridazine. How can I confirm this and characterize the equilibrium?

Answer: Hydroxypyridazines, particularly those with a hydroxyl group at the C3 or C6 position, commonly exist in equilibrium with their pyridazinone tautomers.[6] This tautomerism is often solvent-dependent and can be studied effectively using NMR.

  • Causality: The equilibrium between the aromatic hydroxy form and the non-aromatic keto (pyridazinone) form is a classic example of prototropic tautomerism. The relative stability of each tautomer is influenced by factors like solvent polarity, pH, and temperature. In polar, protic solvents like DMSO or water, the pyridazinone form is often favored.[6]

  • Experimental Workflow:

    • Solvent Study: Acquire ¹H NMR spectra in a range of solvents with varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). A significant change in the chemical shifts and the ratio of the two sets of signals is a strong indicator of tautomerism.

    • Variable-Temperature (VT) NMR: As described in Q1, VT-NMR can be used to study the kinetics of the tautomeric exchange.[7] At low temperatures, you may see sharp signals for both individual tautomers. As the temperature increases, the signals will broaden and eventually coalesce into a single, averaged set of signals.

    • 2D NMR (NOESY/ROESY): If the exchange is slow enough on the NMR timescale, a 2D NOESY or ROESY experiment can show chemical exchange cross-peaks between the protons of the two different tautomeric forms, providing definitive proof of the equilibrium.

  • Visualization of Tautomerism:

tautomerism cluster_hydroxy 3-Hydroxypyridazine (Aromatic) cluster_keto Pyridazin-3(2H)-one (Keto) Hydroxy Hydroxy Keto Keto Hydroxy->Keto H⁺ transfer (Solvent Mediated)

Caption: Prototropic tautomerism in 3-hydroxypyridazine.

Section 2: Troubleshooting Guide: Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and probing the structure through fragmentation analysis.

Question 1: What are the characteristic fragmentation patterns for pyridazines in Electron Ionization (EI-MS)?

Answer: The most characteristic fragmentation pathway for the pyridazine ring under EI conditions is a retro-Diels-Alder (RDA) reaction.

  • Causality: The pyridazine ring can be viewed as a cycloadduct of a diene and a dienophile (N₂). Upon ionization, the molecular ion can readily undergo a cycloreversion (RDA) reaction, expelling a molecule of dinitrogen (N₂), which corresponds to a neutral loss of 28 Da.[8] This is a highly favorable process due to the formation of the very stable N₂ molecule.

  • Visualization of RDA Fragmentation:

fragmentation Parent Pyridazine Molecular Ion [M]⁺˙ Transition Transition State Parent->Transition EI N2 Loss of N₂ (-28 Da) Transition->N2 Fragment Cyclobutadiene Cation Radical [M-28]⁺˙ Transition->Fragment RDA

Caption: Characteristic retro-Diels-Alder (RDA) fragmentation of the pyridazine core in EI-MS.

Question 2: My Electrospray Ionization (ESI-MS) spectrum shows an unexpected [M+Na]⁺ or [M+K]⁺ peak, and sometimes a weak [M+2H]²⁺ peak. Is this normal?

Answer: Yes, these are common adducts seen in ESI-MS, especially for nitrogen-containing heterocycles.

  • Causality:

    • [M+Na]⁺ and [M+K]⁺ Adducts: The lone pairs on the pyridazine nitrogen atoms can coordinate with alkali metal ions (Na⁺, K⁺) that are often present as trace impurities in solvents, glassware, or reagents. This leads to the formation of sodiated or potassiated adducts.

    • [M+2H]²⁺ Adduct: Pyridazine has two basic nitrogen atoms. In a sufficiently acidic mobile phase or ESI source, it's possible for the molecule to be protonated twice, leading to a doubly charged ion. This will appear at an m/z value of (M+2)/2. For example, a compound with a molecular weight of 300 Da would show a peak at m/z 151 for the [M+2H]²⁺ ion.

  • Troubleshooting Protocol: Optimizing ESI-MS Conditions

    • Solvent Purity: Use high-purity, MS-grade solvents and additives to minimize alkali metal contamination.

    • Additive Selection: To favor the protonated molecule [M+H]⁺, add a small amount (0.1%) of a volatile acid like formic acid to the mobile phase. To suppress protonation and potentially favor other adducts, a volatile base like ammonium hydroxide can be used.

    • Source Conditions: Adjust the capillary voltage and temperature. Sometimes, harsher conditions can promote in-source fragmentation or reduce non-covalent adducts. Softer conditions may preserve them.

    • Confirmation: If you suspect a doubly charged ion, look for the corresponding singly charged [M+H]⁺ peak at the expected higher m/z value. The isotopic pattern for a doubly charged ion will have peaks separated by 0.5 m/z units instead of 1.0 m/z.

Section 3: Troubleshooting Guide: Purification & Purity Analysis

The polarity and basicity of the pyridazine ring can make purification by standard column chromatography challenging.

Question 1: My pyridazine derivative streaks badly on a silica gel column and I get poor separation. What can I do?

Answer: Streaking (or tailing) of basic compounds like pyridazines on silica gel is a classic problem caused by strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the silica surface.

  • Causality: The lone pairs on the pyridazine nitrogens can form strong hydrogen bonds or have acid-base interactions with the acidic silica surface. This leads to a non-linear adsorption isotherm, causing the compound to move slowly and unevenly down the column, resulting in broad, tailing peaks.

  • Troubleshooting Workflow:

purification_workflow decision decision Start Poor Separation on Silica Decision1 Modify Mobile Phase? Start->Decision1 Add_Base Add Base to Eluent (e.g., 0.5-2% Et₃N or NH₄OH) Decision1->Add_Base Yes Decision2 Change Stationary Phase? Decision1->Decision2 No / Insufficient Success Improved Separation Add_Base->Success Alumina Use Neutral or Basic Alumina Decision2->Alumina Option 1 Reverse_Phase Use Reverse-Phase (C18) Chromatography Decision2->Reverse_Phase Option 2 Alumina->Success Reverse_Phase->Success

Caption: Decision workflow for troubleshooting the purification of basic pyridazine derivatives.

  • Protocol Explanation:

    • Mobile Phase Modification: The easiest first step is to add a small amount of a volatile base to your mobile phase (e.g., 0.5-2% triethylamine or a few drops of ammonium hydroxide in your methanol co-solvent).[9] The base will preferentially interact with the acidic sites on the silica, "masking" them from your compound and allowing for a much sharper elution profile.

    • Change Stationary Phase: If modifying the eluent is not effective, switch to a different stationary phase.

      • Alumina: Neutral or basic alumina is an excellent alternative to silica for purifying basic compounds.

      • Reverse-Phase (C18): For very polar pyridazine derivatives, reverse-phase chromatography may be more suitable. Here, the stationary phase is non-polar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[10]

Question 2: What are common impurities I should look out for after synthesizing a pyridazine from a 1,4-dicarbonyl and hydrazine?

Answer: The condensation of a 1,4-dicarbonyl compound with hydrazine is a common and powerful method for pyridazine synthesis. However, several side reactions can lead to characteristic impurities.

  • Data Presentation: Common Impurities and Their Signatures

Impurity TypeFormation MechanismLikely Spectroscopic Signature
Starting Dicarbonyl Incomplete reaction.Presence of characteristic aldehyde or ketone signals in ¹H and ¹³C NMR (e.g., 9-10 ppm for CHO proton, >190 ppm for C=O carbon).
Hydrazone Intermediate Incomplete cyclization.Presence of C=N imine-like signals in ¹³C NMR (150-165 ppm) and potentially broad N-H signals in ¹H NMR. The molecular ion in MS will be [M+18] if formed from the product via hydrolysis, or [Product+H₂O].
N-Oxide Derivative Over-oxidation, especially if oxidizing agents are used to aromatize a dihydropyridazine intermediate.Downfield shifts of alpha-protons in ¹H NMR. The molecular ion in MS will be [M+16]⁺.
Regioisomers If an unsymmetrical 1,4-dicarbonyl is used, two different pyridazine products can form.Complex NMR spectrum showing more signals than expected. Careful 2D NMR (NOESY, HMBC) analysis is required for assignment.

This table is based on common synthetic outcomes in heterocyclic chemistry.[11][12]

Section 4: FAQs - Crystallography & General Handling

Question: I'm having trouble growing single crystals of my pyridazine derivative suitable for X-ray diffraction. Any suggestions?

Answer: Crystal growth is often a trial-and-error process, but for polar, hydrogen-bonding molecules like many pyridazines, certain strategies can increase the chances of success.

  • Expertise & Experience: The ability of pyridazines to act as hydrogen bond acceptors can lead to complex crystal packing, and sometimes disorder or polymorphism (crystallizing in multiple different forms).[13][14]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Do not rely on just one or two solvents. Set up small-scale crystallization trials in a wide range of solvents, from non-polar (e.g., hexane, toluene) to polar (e.g., ethanol, acetonitrile, ethyl acetate) and mixtures thereof.

    • Technique Variation: Explore different crystallization techniques:

      • Slow Evaporation: The simplest method.

      • Vapor Diffusion: Place a vial with your compound dissolved in a volatile solvent inside a sealed jar containing a less volatile "anti-solvent" in which your compound is insoluble.

      • Cooling: Slowly cool a saturated solution.

    • Derivative Formation: If the parent compound refuses to crystallize, consider forming a salt or a co-crystal. Reacting your pyridazine with a strong acid (like HCl or a sulfonic acid) can yield a well-ordered crystalline salt.[15]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? r/chemhelp. Retrieved from [Link]

  • Reddit. (2022). Quadrupolar relaxation in NMR. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Quadrupolar Coupling. Retrieved from [Link]

  • Dziubinska-Kühn, K., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(61), 38693-38701. Available at: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Peczyńska-Czoch, W., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 771-776. Available at: [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 316-337. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines.
  • Wyrzykiewicz, E., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 771-6. Available at: [Link]

  • Kędziera, D., et al. (2024). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Symmetry, 16(3), 345. Available at: [Link]

  • Brown, J. A., et al. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. Proceedings of the National Academy of Sciences, 111(32), E3236-E3245. Available at: [Link]

  • ResearchGate. (n.d.). Retro-Diels-Alder reaction in mass spectrometry. Retrieved from [Link]

  • Barcelos, R. C., et al. (2015). Morita–Baylis–Hillman adducts as building blocks of heterocycles: a simple approach to 4-substituted pyrazolones, and mechanism investigation via ESI–MS(/MS). Monatshefte für Chemie - Chemical Monthly, 146(5), 817-825. Available at: [Link]

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

  • YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Kuras, M., et al. (2024). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Symmetry, 16(3), 345. Available at: [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Al-Tel, T. H. (2012). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Jordan Journal of Chemistry, 7(1).
  • MDPI. (n.d.). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Welcome to the technical support center for the synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are scaling up this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are scaling up this important synthesis. Here, you will find detailed protocols, troubleshooting advice, and answers to frequently asked questions, all grounded in established chemical principles and field-proven insights.

Overview of the Synthesis

The synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is most commonly achieved via a [4+2] cycloaddition, specifically an aza-Diels-Alder reaction.[1][2][3][4] The reaction involves an electron-poor dienophile, diethyl acetylenedicarboxylate (DEAD), and an in situ generated aza-diene, dibenzoyldiazene. The dibenzoyldiazene is formed by the oxidation of its precursor, N,N'-dibenzoylhydrazine. This reaction is valued for its efficiency in constructing the pyridazine core, a heterocyclic motif found in many biologically active compounds.

Below is a diagram illustrating the overall reaction workflow.

Synthesis_Workflow cluster_0 Step 1: Preparation of Aza-diene cluster_1 Step 2: Aza-Diels-Alder Reaction cluster_2 Step 3: Workup & Purification DBH N,N'-Dibenzoylhydrazine DBD Dibenzoyldiazene (in situ) DBH->DBD Oxidant Oxidizing Agent (e.g., Lead tetraacetate) Oxidant->DBD Solvent1 Anhydrous Solvent (e.g., Dichloromethane) Solvent1->DBD Reaction Cycloaddition (Room Temp -> Reflux) DBD->Reaction DEAD Diethyl Acetylenedicarboxylate (DEAD) DEAD->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Drying Drying Agent (e.g., MgSO4) Workup->Drying Purification Recrystallization or Column Chromatography Drying->Purification Final Pure Product Purification->Final

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should always perform a thorough risk assessment before beginning any experiment.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
N,N'-Dibenzoylhydrazine240.2610.02.40 gPrecursor to the aza-diene.
Lead (IV) Acetate443.3810.54.65 gOxidizing agent. Handle with care.
Diethyl Acetylenedicarboxylate170.1610.01.70 g (1.5 mL)Dienophile. Lachrymator, handle in a fume hood.[5][6]
Dichloromethane (DCM), Anhydrous84.93-100 mLReaction solvent. Must be dry.
Saturated Sodium Bicarbonate--50 mLFor aqueous wash.
Anhydrous Magnesium Sulfate120.37-~5 gDrying agent.
Ethanol or Ethyl Acetate/Hexane--As neededFor recrystallization.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N,N'-dibenzoylhydrazine (2.40 g, 10.0 mmol) and anhydrous dichloromethane (100 mL).

    • Expert Insight: The use of anhydrous solvent is critical. Water can react with the lead tetraacetate and the in situ generated dibenzoyldiazene, significantly reducing the yield.

  • Generation of Dibenzoyldiazene: Cool the suspension to 0 °C using an ice bath. Slowly add lead (IV) acetate (4.65 g, 10.5 mmol) portion-wise over 15 minutes. The mixture should turn from a colorless suspension to a clear, reddish-orange or yellow solution as the dibenzoyldiazene is formed.

    • Expert Insight: The color change is a key visual indicator of the successful formation of the reactive aza-diene intermediate. Slow addition at 0 °C helps to control the exothermic reaction and prevent decomposition of the diazene.

  • Cycloaddition: To the solution of dibenzoyldiazene, add diethyl acetylenedicarboxylate (1.5 mL, 10.0 mmol) dropwise at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the lead (II) acetate precipitate. Wash the filter cake with a small amount of DCM.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

    • Expert Insight: The bicarbonate wash is important to neutralize any remaining acetic acid from the oxidizing agent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to yield Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate as a crystalline solid.

    • Expected Yield: 70-85%

    • Melting Point: ~135-137 °C

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Troubleshooting_Tree StartNode Low or No Product Yield? Q1 Did the solution turn reddish-orange after adding the oxidant? StartNode->Q1 Check Reaction Color QuestionNode QuestionNode SolutionNode SolutionNode Q2 Is the oxidant old or solvent wet? Q1->Q2 No Q3 Did the color fade quickly after adding DEAD? Q1->Q3 Yes S1 Use fresh, high-purity oxidant and anhydrous solvent. Dry glassware. Q2->S1 Yes S2 Reaction proceeded. Check workup/purification for product loss. Q3->S2 Yes Q4 Is DEAD old or impure? Q3->Q4 No S3 Purify DEAD by distillation before use. Check for polymerization. Q4->S3 Yes S4 Consider extending reaction time or gentle heating (e.g., 40°C). Q4->S4 No

Caption: A decision tree to diagnose and solve low-yield issues.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue that can stem from several factors. Here's a checklist to diagnose the problem:

  • Reagent Quality: The two most critical reagents are lead (IV) acetate and diethyl acetylenedicarboxylate (DEAD).

    • Lead (IV) Acetate: This oxidant is moisture-sensitive. If it has degraded, it will not efficiently generate the dibenzoyldiazene. Use a fresh, unopened bottle or a properly stored reagent.

    • Diethyl Acetylenedicarboxylate (DEAD): DEAD can degrade or polymerize over time, especially if not stored correctly (it should be stored at 2-8°C).[7] Impure DEAD will have a lower effective concentration and can introduce side reactions. Consider purifying by vacuum distillation if its quality is suspect.

  • Solvent Purity: The presence of water in the dichloromethane (DCM) is highly detrimental. Water reacts with lead tetraacetate and the aza-diene intermediate. Always use a freshly distilled or commercially available anhydrous solvent.

  • Reaction Time/Temperature: While the reaction often proceeds well at room temperature, some batches may require longer reaction times (up to 48 hours) or gentle heating (refluxing in DCM at ~40°C) to go to completion. Monitor the reaction by TLC to determine the optimal endpoint.

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The most common side products arise from the decomposition of the dibenzoyldiazene intermediate or reactions with impurities.

  • Unreacted N,N'-Dibenzoylhydrazine: If the oxidation step was incomplete, you will see the starting material on your TLC. This points to an issue with your oxidizing agent.

  • Benzaldehyde/Benzoic Acid: If water is present in the reaction, the dibenzoyldiazene can hydrolyze, eventually leading to byproducts like benzaldehyde and benzoic acid. These are typically removed during the aqueous workup and purification steps.

  • DEAD Polymerization: If your DEAD is old, you may form oligomeric/polymeric materials which can complicate purification.

Q3: The purification by recrystallization is not working well; I'm getting an oil or very fine powder instead of crystals. What should I do?

A3: Oiling out during recrystallization usually means the solvent system is not ideal or that impurities are inhibiting crystal growth.

  • Solvent System: If using ethanol, try adding a small amount of water dropwise to the hot, dissolved solution until it just becomes cloudy, then allow it to cool slowly. Alternatively, try a two-solvent system like ethyl acetate/hexane. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane slowly until turbidity appears.

  • Purity: If the crude product is very impure, it may resist crystallization. In this case, purification by column chromatography (silica gel, using an ethyl acetate/hexane gradient) is the recommended alternative. This will effectively separate the target compound from both more polar and less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The reaction proceeds through a pericyclic mechanism known as an aza-Diels-Alder reaction.[8]

  • Oxidation: N,N'-dibenzoylhydrazine is oxidized to the reactive dibenzoyldiazene. This species acts as the electron-deficient aza-diene.

  • Cycloaddition: The dibenzoyldiazene (diene) reacts with the electron-poor alkyne of diethyl acetylenedicarboxylate (dienophile) in a concerted [4+2] cycloaddition. This forms a bicyclic intermediate.

  • Rearrangement/Aromatization: The intermediate is unstable and rapidly rearranges to form the stable, aromatic pyridazine ring system.

Q2: Can I use a different oxidizing agent instead of lead (IV) acetate?

A2: Yes, other oxidizing agents can be used, although lead tetraacetate is common in literature procedures. Alternatives include N-bromosuccinimide (NBS) in the presence of pyridine or iodobenzene diacetate. However, each oxidant may require optimization of the reaction conditions (solvent, temperature, stoichiometry). Lead tetraacetate is often preferred for its reliability and the clean precipitation of the lead (II) salt byproduct.

Q3: Are there safety concerns with the reagents used in this synthesis?

A3: Yes, several reagents require careful handling.

  • Lead (IV) Acetate: Is a toxic heavy metal compound. Handle with gloves in a well-ventilated fume hood and dispose of waste according to institutional guidelines.

  • Diethyl Acetylenedicarboxylate (DEAD): Is a powerful lachrymator (causes tearing) and a vesicant (causes blistering).[5][6] It must be handled with extreme care in a fume hood, using gloves and safety glasses. Any skin contact should be washed immediately.

  • Dichloromethane (DCM): Is a volatile organic solvent and a suspected carcinogen. All operations should be performed in a fume hood.

Q4: Can this reaction be scaled up for industrial production?

A4: Yes, the reaction is amenable to scaling. However, for large-scale synthesis, several factors must be considered. The use of lead-based reagents is often avoided in industrial processes due to toxicity and waste disposal challenges. Process chemists might explore alternative, "greener" oxidants. Furthermore, heat management during the oxidation step becomes more critical on a larger scale. A thorough process safety review and optimization would be required.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]

  • Saito, K., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • Zhang, Y., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7149-7153. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]

  • Sakamoto, T., et al. (2020). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Bulletin of the Chemical Society of Japan. [Link]

  • Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? [Link]

  • Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester. [Link]

  • Wikipedia. Aza-Diels–Alder reaction. [Link]

  • PubChem. Diethyl acetylenedicarboxylate. [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Pyridazine Compound Decomposition During Storage

Welcome to the Technical Support Center for pyridazine compound stability. This guide is designed for researchers, scientists, and drug development professionals who work with pyridazine-based molecules.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridazine compound stability. This guide is designed for researchers, scientists, and drug development professionals who work with pyridazine-based molecules. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your compounds from synthesis to final application. The pyridazine core, while a valuable scaffold in pharmaceuticals and agrochemicals, possesses inherent electronic properties that can render its derivatives susceptible to degradation under common laboratory storage conditions.[1][2][3][4][5]

This guide moves beyond simple storage recommendations. It delves into the causality behind pyridazine decomposition, providing you with the knowledge to not only prevent degradation but also to troubleshoot stability issues when they arise. We will explore the primary degradation pathways, the influence of environmental factors and molecular structure, and practical, validated protocols to ensure the long-term stability of your valuable compounds.

Troubleshooting Guide: Diagnosing and Resolving Pyridazine Decomposition

Encountering unexpected degradation in a stored pyridazine compound can be a significant setback. This section is structured to help you diagnose the potential cause and implement an effective solution.

Issue 1: You observe discoloration (e.g., yellowing, browning) or the formation of particulates in your solid pyridazine compound.

Potential Cause Underlying Mechanism & Rationale Suggested Solutions & Preventative Measures
Photodegradation The π-deficient nature of the pyridazine ring makes it susceptible to UV and even visible light. Light energy can promote electrons to higher energy states, leading to the formation of reactive radical species. These radicals can then initiate chain reactions, leading to dimerization, polymerization, or ring cleavage, which often manifest as colored impurities or insoluble materials.[6] Aromatic iodides are particularly light-sensitive and can undergo deiodination through radical reactions.Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to block light exposure. For highly sensitive compounds, work in a fume hood with the sash lowered and under yellow light. Prevention: Always store pyridazine derivatives in the dark.
Oxidation Atmospheric oxygen can react with electron-rich pyridazine derivatives, especially those with electron-donating substituents like amino or hydroxyl groups. This can lead to the formation of N-oxides or other oxidized species. The presence of trace metal impurities can catalyze these oxidative processes.Solution: If oxidation is suspected, repurify the material if possible. Prevention: Store the compound under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using a glovebox for packaging or by repeatedly purging the storage vial with an inert gas before sealing. For long-term storage, consider sealing the vial with a Teflon-lined cap and parafilm.
Moisture-Induced Degradation/Hydrolysis Pyridazine compounds, particularly those with hydrolyzable functional groups (e.g., esters, amides, or certain halogen substituents), can react with atmospheric moisture. The lone pairs on the pyridazine nitrogens can also attract water molecules, potentially facilitating hydrolytic reactions. This can lead to the formation of new, often more polar, compounds which may have different physical properties.Solution: Dry the compound under vacuum if it has been exposed to moisture. Prevention: Store the compound in a desiccator containing a drying agent like silica gel or Drierite. For highly sensitive materials, use a vacuum desiccator. Ensure that the compound is thoroughly dried after synthesis and purification before long-term storage.

Issue 2: Your solution of a pyridazine compound changes color or shows new peaks on HPLC analysis over a short period.

Potential Cause Underlying Mechanism & Rationale Suggested Solutions & Preventative Measures
Solvent-Mediated Decomposition The choice of solvent can significantly impact the stability of a pyridazine compound. Protic solvents (e.g., methanol, ethanol) can participate in hydrogen bonding and may facilitate protonolysis or hydrolysis. Some solvents may contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.Solution: Prepare fresh solutions for immediate use whenever possible. If a solution must be stored, perform a quick stability check by running an HPLC at the beginning and end of the storage period. Prevention: Use high-purity, freshly opened solvents. For sensitive compounds, consider using aprotic solvents like acetonitrile, THF (check for peroxides), or DMF (store over molecular sieves). Degas solvents to remove dissolved oxygen.
pH Instability The basicity of the pyridazine ring (pKa ≈ 2.0) means that it can be protonated in acidic conditions.[2] Extreme pH, both acidic and basic, can catalyze the hydrolysis of susceptible functional groups on the pyridazine or its substituents. For example, acid-catalyzed hydrolysis of an ester or base-catalyzed cleavage of an amide can occur.Solution: Adjust the pH of the solution to a neutral range if compatible with the compound's solubility and intended use. Prevention: Buffer solutions to a pH where the compound exhibits maximum stability. This can be determined through a forced degradation study. Avoid storing solutions in unbuffered acidic or basic media.

Frequently Asked Questions (FAQs) on Pyridazine Stability

Q1: What are the ideal general storage conditions for a new pyridazine derivative?

For a novel pyridazine compound with unknown stability, it is best to take a multi-layered precautionary approach. The ideal storage conditions are:

  • Cold: –20°C is recommended for long-term storage to slow down the kinetics of potential degradation reactions.

  • Dark: Use amber vials or wrap containers to protect from light-induced degradation.

  • Dry: Store in a desiccator to protect from atmospheric moisture.

  • Inert Atmosphere: Purge the vial with nitrogen or argon before sealing to prevent oxidation.

Q2: How do substituents on the pyridazine ring affect its stability?

Substituents play a crucial role in the electronic properties and, consequently, the stability of the pyridazine ring.[7][8]

  • Electron-donating groups (e.g., -NH₂, -OH, -OR) increase the electron density of the ring, making it more susceptible to oxidation but potentially more stable against nucleophilic attack.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) decrease the electron density of the ring, making it more resistant to oxidation but more susceptible to nucleophilic attack and potentially hydrolysis at the substituted position.[9]

Q3: Can I use antioxidants to stabilize my pyridazine compound?

Yes, in some cases, antioxidants can be effective.

  • For radical-mediated degradation (often initiated by light or trace metals): Radical scavengers like Butylated Hydroxytoluene (BHT) can be added in small amounts (e.g., 0.01-0.1%) to solutions or solid formulations to inhibit oxidative chain reactions.[10][11]

  • For aqueous solutions susceptible to oxidation: Water-soluble antioxidants like ascorbic acid (Vitamin C) can be used to scavenge dissolved oxygen and other reactive oxygen species.[12]

It is important to note that the use of an antioxidant should be validated to ensure it does not react with the pyridazine compound itself.

Q4: My pyridazine-containing drug product is showing degradation. What are the likely degradation pathways?

For pyridazine-containing pharmaceuticals, the most common degradation pathways are:

  • Hydrolysis: The amide or ester linkages often present in drug molecules can be cleaved by water, a reaction that can be catalyzed by acidic or basic excipients.

  • Oxidation: The pyridazine ring itself or other functional groups can be oxidized. This is a particular concern for liquid formulations.

  • Photodegradation: Exposure to light during manufacturing or storage can lead to the formation of photoproducts.

A forced degradation study is essential to identify these pathways and the resulting degradation products for any new drug candidate.[13]

Visualizing the Troubleshooting Process

To aid in diagnosing stability issues, the following flowchart outlines a logical approach to identifying the cause of pyridazine decomposition.

Troubleshooting_Pyridazine_Decomposition Troubleshooting Pyridazine Decomposition start Decomposition Observed is_solid Is the compound a solid? start->is_solid is_solution Is the compound in solution? start->is_solution solid_discoloration Discoloration / Particulates? is_solid->solid_discoloration solution_change Color Change / New HPLC Peaks? is_solution->solution_change solid_light Check for Light Exposure solid_discoloration->solid_light Yes solid_air Check for Air Exposure (Oxidation) solid_light->solid_air solid_moisture Check for Moisture Exposure (Hydrolysis) solid_air->solid_moisture solution_solvent Evaluate Solvent (Purity, Type) solution_change->solution_solvent Yes solution_ph Check pH of Solution solution_solvent->solution_ph

Sources

Optimization

Technical Support Center: Refinement of Purification Techniques for Polar Pyridazine Derivatives

Introduction: The Unique Challenge of Polar Pyridazine Purification Welcome to the technical support center for the purification of polar pyridazine derivatives. As vital scaffolds in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Polar Pyridazine Purification

Welcome to the technical support center for the purification of polar pyridazine derivatives. As vital scaffolds in medicinal chemistry and materials science, pyridazines are prized for their biological activity and unique electronic properties. However, their inherent polarity, stemming from the electron-deficient diazine ring and often polar substituents, presents significant purification challenges.[1] Researchers frequently encounter issues such as poor retention in reversed-phase chromatography, peak tailing, and low recovery rates.[2]

This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive resource to navigate these challenges. We will move beyond simple protocols to explain the underlying principles of each technique, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles faced during the purification of polar pyridazine derivatives.

Q1: My polar pyridazine derivative shows little to no retention on a standard C18 column. What is happening and what should be my first step?

A: This is a classic problem when dealing with highly polar molecules. Standard C18 columns rely on hydrophobic interactions for retention.[3] Your polar pyridazine, being highly water-soluble, has a stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than the nonpolar stationary phase, causing it to elute very early, often with the solvent front.[4][5]

Initial Action Plan:

  • Confirm Polarity: While its structure suggests high polarity, confirm this with a quick LogP calculation or by observing its solubility characteristics.

  • Modify Mobile Phase: The simplest first step is to increase the aqueous portion of your mobile phase. Try running a gradient starting from 100% aqueous. However, be aware that many C18 columns are not stable in 100% aqueous conditions and can undergo "phase collapse."

  • Consider Alternative Chromatography Modes: If modifying the mobile phase is insufficient, it is time to consider a more suitable chromatographic technique. The diagram below will guide your selection.

Diagram 1: Decision Tree for Selecting the Appropriate Purification Technique This workflow helps in choosing the right chromatographic method based on the properties of your polar pyridazine derivative.

G start Start: Polar Pyridazine Purification check_retention Poor retention on C18? start->check_retention check_ionization Is the compound ionizable? check_retention->check_ionization Yes rpc_ok Reversed-Phase is Suitable (Optimize Method) check_retention->rpc_ok No hilic Use HILIC check_ionization->hilic No (Neutral) mixed_mode Consider Mixed-Mode Chromatography check_ionization->mixed_mode Yes (Acidic/Basic) sfc Consider SFC hilic->sfc Still issues?

Caption: Decision workflow for selecting a purification strategy.

Q2: I am observing significant peak tailing with my basic pyridazine derivative in reversed-phase HPLC. What is the cause and how can I fix it?

A: Peak tailing for basic compounds is almost always caused by secondary interactions with the stationary phase.[3][6] The silica backbone of most C18 columns has residual acidic silanol groups (Si-OH). At mobile phase pH values above approximately 3, these silanols can become deprotonated (Si-O⁻).[6] Your positively charged basic pyridazine can then interact with these negative sites via ion exchange, leading to a secondary retention mechanism that causes the peak to tail.[3][7]

Troubleshooting Peak Tailing:

  • Lower the Mobile Phase pH: By adding an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH below 3, you protonate the silanol groups, effectively neutralizing them and minimizing the unwanted ionic interaction.[8][9][10]

  • Use a Competing Base: Adding a small amount of a "sacrificial" base like triethylamine (TEA) to the mobile phase can help.[8] The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[10]

  • Select a Modern Column: Use a column with advanced end-capping. End-capping is a process where the residual silanols are chemically bonded with a small silylating agent to make them inert. Modern columns offer much better end-capping and shielding technologies.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Reversed-Phase Chromatography (RPC)

While challenging, RPC can be adapted for moderately polar pyridazines.

Issue: Poor Peak Shape and Inconsistent Retention

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions As discussed in the FAQ, basic pyridazines interact with acidic silanols on the silica surface, causing peak tailing.[3]Primary: Add 0.1% formic acid or TFA to the mobile phase to lower the pH to ~2.5-3.0.[11][12] Secondary: Use a column with superior end-capping or a hybrid particle technology.
Analyte Ionization State The retention of ionizable compounds is highly dependent on the mobile phase pH.[13] If the pH is not controlled with a buffer, small variations can lead to significant shifts in retention time.Maintain a consistent pH by using a buffer. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are ideal.[12] The pH should be at least 1.5-2 units away from the analyte's pKa for stable retention.
Column Overload Injecting too much sample can lead to broad, triangular peaks. This is especially true for highly polar compounds that have low retention.Reduce the injection volume or the concentration of the sample. Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[14]

Protocol 1: Generic Method Development for RPC of a Moderately Polar Basic Pyridazine

  • Column Selection: Start with a modern, high-purity silica, end-capped C18 or a polar-embedded column (e.g., amide or carbamate phase).

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid in Water.

    • Organic (B): 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient:

    • Time 0-1 min: 5% B

    • Time 1-10 min: 5% to 95% B

    • Time 10-12 min: 95% B

    • Time 12-12.1 min: 95% to 5% B

    • Time 12.1-15 min: 5% B (Re-equilibration)

  • Analysis & Optimization:

    • From the initial scouting gradient, determine the approximate elution percentage of your compound.

    • Adjust the gradient to be shallower around the elution point to improve resolution from nearby impurities. For example, if the compound elutes at 40% B, change the gradient to 30-50% B over 10 minutes.

    • Confirm peak identity and purity using a mass spectrometer.

Guide 2: Mastering Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the go-to technique for very polar compounds that are unretained by RPC.[14][15][16][17] It utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high organic content.[15] A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[5][15]

Issue: No Retention or Broad Peaks in HILIC

Potential Cause Explanation Recommended Solution
Insufficient Column Equilibration HILIC requires a longer time than RPC to establish the stable aqueous layer on the stationary phase. Inadequate equilibration leads to drifting retention times.Equilibrate the column with the initial mobile phase for at least 15-20 column volumes before the first injection.[14]
Incorrect Sample Diluent Dissolving the sample in a solvent stronger than the mobile phase (i.e., too much water) will cause it to move through the column too quickly, resulting in poor or no retention and distorted peak shapes.[14]Dissolve the sample in a solvent that is as close as possible to the initial mobile phase conditions, ideally with a high organic content (e.g., 90% Acetonitrile).[14]
Mobile Phase Composition In HILIC, water is the strong, eluting solvent. The type and concentration of the organic solvent and buffer salts significantly impact retention and selectivity.To increase retention: Increase the proportion of acetonitrile. To decrease retention: Increase the proportion of water. Acetonitrile is the most common weak solvent. Buffers (e.g., ammonium formate) are often necessary to ensure good peak shape for ionizable compounds.

Diagram 2: HILIC Troubleshooting Workflow A logical flow for addressing common problems encountered during HILIC method development.

G start HILIC Issue Detected check_retention Retention Time Drifting? start->check_retention check_peak_shape Poor Peak Shape? check_retention->check_peak_shape No solution_equilibrate Increase Equilibration Time (15-20 column volumes) check_retention->solution_equilibrate Yes check_retention_low No/Low Retention? check_peak_shape->check_retention_low No solution_diluent Match Sample Diluent to Initial Mobile Phase check_peak_shape->solution_diluent Yes solution_buffer Add/Optimize Buffer (e.g., 10mM Ammonium Formate) check_peak_shape->solution_buffer Also check... solution_mobile_phase Increase Acetonitrile % Decrease Initial Water % check_retention_low->solution_mobile_phase Yes end Method Optimized solution_equilibrate->end solution_diluent->check_retention_low solution_mobile_phase->end solution_buffer->end

Caption: A step-by-step guide for troubleshooting HILIC separations.

Guide 3: Supercritical Fluid Chromatography (SFC) as a Powerful Alternative

SFC is a normal-phase technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent (modifier) like methanol.[18][19] It is exceptionally fast and is considered a "green" technology due to reduced organic solvent consumption.[20] For polar pyridazines, SFC can offer unique selectivity and high efficiency.[18][21]

Q: When should I consider using SFC for my polar pyridazine?

A: Consider SFC when:

  • You have exhausted RPC and HILIC options with limited success.

  • Your compound has multiple chiral centers, as SFC is a premier technique for chiral separations.[20]

  • High throughput is required, as SFC run times are typically 3-5 times faster than HPLC.[20]

  • You need to purify large quantities, as the solvent removal post-purification is much faster (the CO₂ simply evaporates).

Key Parameters in SFC Method Development:

  • Co-solvent (Modifier): Methanol is the most common choice for increasing the polarity of the mobile phase to elute polar compounds.[18]

  • Additive: For basic pyridazines, a small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape by blocking active sites on the stationary phase.

  • Stationary Phase: A wide range of stationary phases are available, with diol, ethyl pyridine, and various chiral phases being very common.

Section 3: Post-Purification Processing

Q: My purified polar pyridazine is an oil/gummy solid after solvent removal. How can I obtain a crystalline solid?

A: This is common for highly polar compounds that are difficult to crystallize.

  • Solvent Removal: Ensure all volatile solvents from the purification are thoroughly removed using a rotary evaporator followed by high vacuum.

  • Recrystallization: If the compound is a solid, attempt recrystallization. The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.[22] Common choices for polar compounds include ethanol, isopropanol, or mixtures like acetonitrile/water or ethanol/ether.[23]

  • Lyophilization (Freeze-Drying): If your compound is highly water-soluble and refuses to crystallize, dissolving it in a minimal amount of water (or water/t-butanol) and freeze-drying can yield a fine, amorphous powder which is often easier to handle than an oil.

Protocol 2: General Recrystallization Workflow

  • Solvent Screening: In parallel, test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile) at room temperature and with heating.

  • Dissolution: In an Erlenmeyer flask, dissolve your crude solid in the minimum amount of the chosen boiling solvent.[23]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[23]

  • Drying: Dry the purified crystals under high vacuum to a constant weight.[2][23]

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]

  • How Good is SFC for Polar Analytes? (n.d.). Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/31353]([Link] SFC/how-good-is-sfc-for-polar-analytes/31353)

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. [Link]

  • Purification method of pyridine and pyridine derivatives. (n.d.).
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (2019). RSC Publishing. [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (n.d.). MDPI. [Link]

  • Optimizing Selectivity for Preparative Separations: Mixed-Mode Chromatography versus Reversed Phase and Hydrophilic Interaction. (n.d.). SIELC Technologies. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]

  • Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (n.d.). NIH. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC International. [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023). ResearchGate. [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PMC - NIH. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (n.d.). Waters Knowledge Base. [Link]

  • Laboratory Techniques of Purification and Isolation. (2012). International Journal of Drug Development & Research. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. (2025). Pure Synth. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]

  • What are your tips and tricks for purifying ionic/very polar compounds? (2018). Reddit. [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

  • HILIC HPLC Column. (n.d.). Phenomenex. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Net-pharma. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Pyridazine Derivatives: Evaluating Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate in Context

This guide provides a comparative analysis of the bioactivity of pyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will focus on the structural features that dri...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the bioactivity of pyridazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will focus on the structural features that drive their diverse pharmacological activities, using known bioactive pyridazines as a benchmark to contextualize and predict the potential of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this promising chemical scaffold.

The Pyridazine Scaffold: A Privileged Core in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This scaffold is present in several approved drugs and numerous clinical candidates, owing to its advantageous physicochemical properties and its ability to engage with a wide array of biological targets.[3][4] Pyridazine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5][6] The versatility of the pyridazine ring allows for easy functionalization at various positions, making it an attractive synthetic target for the rational design of novel therapeutic agents.[7][8]

Our compound of interest, Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (CAS 253144-68-2), presents a unique substitution pattern.[9] While specific bioactivity data for this exact molecule is not extensively reported in peer-reviewed literature, its structural motifs—the bulky diphenyl groups at positions 5 and 6 and the diethyl ester functionalities at positions 3 and 4—allow us to infer its potential bioactivity through a comparative analysis with well-characterized analogs.

Comparative Bioactivity Analysis

To build a predictive framework for our target compound, we will compare three major, well-documented bioactivities of the pyridazine class: anticancer, anti-inflammatory, and antimicrobial.

Anticancer Activity

The pyridazine core is a cornerstone in the development of novel anticancer agents, targeting various signaling pathways crucial for cancer cell proliferation and survival.[10] Many derivatives have been synthesized and evaluated against diverse cancer types, with some acting as potent inhibitors of key oncogenic targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal Kinase (JNK).[4][10][11]

Structure-Activity Relationship Insights:

  • Aromatic Substituents: The presence of aryl groups, such as the phenyl rings in our target compound, is a common feature in anticancer pyridazines. These groups often engage in π-π stacking or hydrophobic interactions within the active sites of target proteins.

  • Hybridization: Hybridizing the pyridazine ring with other pharmacologically active moieties can enhance potency. For instance, linking it to a 4-fluorophenyl group has been shown to produce high JNK1 inhibitory activity.[4]

  • Substituents on Phenyl Rings: The nature and position of substituents on flanking aromatic rings are critical for modulating activity and selectivity.[12]

Table 1: Comparative In Vitro Anticancer Activity of Selected Pyridazine Derivatives

Compound ID Structure Cancer Cell Line IC₅₀ (µM) or GI% Reference
Compound 10l Pyridazinone-based diarylurea A549/ATCC (NSCLC) 1.66 (GI₅₀) [11]
Compound 17a Pyridazinone-based diarylurea A549/ATCC (NSCLC) 2.51 (GI₅₀) [11]
Compound 9e 3,6-disubstituted pyridazine T-47D (Breast) 79.98% GI [4]
Compound 8 Hydrazone derivative MCF-7 (Breast) Active [13]

| Compound 10 | Pyrimidine derivative | HCT (Colon) | Active |[13] |

Based on these data, the diphenyl substitution on Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate suggests a potential for anticancer activity. The bulky nature of these groups may confer inhibitory activity against kinases or other protein targets. However, the diethyl ester groups at the 3 and 4 positions are less common in potent anticancer analogs and would require experimental validation to determine their contribution.

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have emerged as a significant class of anti-inflammatory agents, often with the benefit of reduced ulcerogenic side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][7] A primary mechanism for this activity is the inhibition of cyclooxygenase-2 (COX-2).[14][15] Other derivatives mediate their effects by inhibiting phosphodiesterase type 4 (PDE4) or suppressing the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like Interleukin-6 (IL-6).[14]

Structure-Activity Relationship Insights:

  • Pyridazinone Core: The pyridazinone core is a leading structure for anti-inflammatory activity.[7][8]

  • Substitutions at Position 6: The nature of the substituent at the 6-position of the pyridazinone ring significantly influences potency.

  • Side Chains: The presence of specific side chains, such as an acetamide group linked to the lactam nitrogen, can enhance analgesic and anti-inflammatory action while minimizing ulcerogenic effects.[5]

Table 2: Comparative In Vitro Anti-inflammatory Activity of Selected Pyridazine Derivatives

Compound ID Bioactivity Metric Target/Assay Result Reference
Compound 4a COX-2 Inhibition In Vitro MTT Assay Potent & Selective [15]
Compound 9d COX-2 Inhibition In Vitro MTT Assay Potent & Selective [15]
Various Derivatives NF-κB Inhibition LPS-induced THP1-Blue cells 48 compounds identified as active [14]

| Emorfazone | Marketed Drug | Analgesic & Anti-inflammatory | Used in Japan |[5] |

While our target compound lacks the pyridazinone oxygen, the core pyridazine ring is still relevant. The bulky diphenyl groups could potentially occupy the hydrophobic channel of the COX-2 enzyme, but its efficacy compared to established pyridazinone inhibitors would need to be determined experimentally.

Antimicrobial Activity

The pyridazine scaffold is a versatile framework for developing agents against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[16] The mechanism of action can vary, with some compounds targeting essential enzymes like DNA gyrase.[17]

Structure-Activity Relationship Insights:

  • Fused Ring Systems: Fusing the pyridazine ring with other heterocyclic systems, such as triazoles or pyrazoles, can yield potent antimicrobial agents.[18][19]

  • Hydrazone Linkages: Hydrazone derivatives of pyridazines have shown significant biological activity against strains like Staphylococcus aureus and Escherichia coli.[6]

  • Substituent Effects: The introduction of specific groups, such as an ethyl ester at the N-1 position, can modulate the antibacterial activity spectrum.[16]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyridazine Derivatives

Compound ID S. aureus E. coli P. aeruginosa C. albicans Reference
Compound 15(d) Active Active Active Not Reported [6]
Compound 10h 16 Not Reported Not Reported Not Reported [11]
Compound 8g Not Reported Not Reported Not Reported 16 [11]
Compound 7 3.74 (µM) Not Reported 7.48 (µM) Not Reported [16]

| Compound 13 | 4.46 (µM) | Not Reported | 8.92 (µM) | Not Reported |[16] |

The potential antimicrobial activity of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is less predictable from its structure alone compared to its potential anticancer or anti-inflammatory roles. Its activity would largely depend on its ability to penetrate microbial cell walls and interact with specific intracellular targets, which would need to be confirmed through screening.

Visualizing Structure-Activity Relationships and Workflows

To better understand the connections between chemical structure and biological function, as well as the processes used to evaluate them, the following diagrams are provided.

SAR_Pyridazine pyridazine Pyridazine Core sub Substitutions (Aryl, Alkyl, Halogen) pyridazine->sub anticancer Anticancer Activity (e.g., VEGFR-2, JNK Inhibition) sub->anticancer Diphenyl, Heterocyclic Fusions antiinflam Anti-inflammatory Activity (e.g., COX-2, NF-κB Inhibition) sub->antiinflam Pyridazinone Core, Acetamide Side-Chain antimicrob Antimicrobial Activity (e.g., DNA Gyrase Inhibition) sub->antimicrob Hydrazone Linkage, Fused Triazoles

Caption: Generalized Structure-Activity Relationship (SAR) for the pyridazine scaffold.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Pyridazine Compound (Varying Concentrations) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (Allow formazan formation) D->E F 6. Solubilize Formazan (Add DMSO or Solubilizer) E->F G 7. Read Absorbance (e.g., 570 nm) F->G H 8. Calculate IC₅₀ Value G->H

Caption: Standard experimental workflow for an in vitro MTT cell viability assay.

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (IL-6, TNF-α) Nucleus->Genes activates transcription of Inhibitor Pyridazine Inhibitor Inhibitor->IKK inhibits

Caption: Simplified LPS-induced NF-κB signaling pathway targeted by anti-inflammatory pyridazines.

Experimental Protocols for Bioactivity Validation

To experimentally determine the bioactivity of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate or other novel derivatives, the following standard protocols are recommended.

Protocol 1: In Vitro Anticancer Evaluation (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well sterile microplates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

Protocol 2: In Vitro Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well sterile microplates

  • Test compound dissolved in DMSO

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well containing 50 µL of the compound dilution.

  • Controls: Include a positive control (bacteria with standard antibiotic), a negative/sterility control (broth only), and a growth control (bacteria with broth and DMSO vehicle).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The pyridazine scaffold is a highly productive platform for the discovery of new therapeutic agents with diverse bioactivities. While Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate lacks specific published biological data, a comparative analysis based on established structure-activity relationships provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The bulky diphenyl groups are a feature common to many bioactive molecules targeting protein-protein interactions or enzymatic active sites. The provided experimental protocols offer a clear pathway for researchers to systematically evaluate its efficacy and elucidate its mechanism of action, thereby contributing valuable data to the broader understanding of this important heterocyclic family.

References

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.[5]

  • Parrow, N. L., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI.[14]

  • Abdel-Ghani, N. T., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry.[6]

  • He, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry.[1]

  • Caproiu, M. T., et al. (1998). [Antimicrobial activity of new pyridazine derivatives]. PubMed.[20]

  • Kim, J. H., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed.[12]

  • Gouda, M. A., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. PubMed.[15]

  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie.[7]

  • Liu, Y. L., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry.[2]

  • Hassan, M. S. A., et al. (2022). Anti‐inflammatory activity of pyridazinones: A review. ResearchGate.[8]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal.[21]

  • Cignarella, G., et al. (2003). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed.[22]

  • ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate.[23]

  • Bondock, S., et al. (2014). Synthesis of novel pyridazine derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society.[18]

  • El-Gamal, M. I., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.[11]

  • Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.[16]

  • Sonker, P., et al. (2023). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online.[24]

  • Nabil, S., & Al-Dossary, A. O. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry.[13]

  • El-Gamal, M. I., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.[25]

  • ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.[26]

  • Abdel-Ghani, N. T., et al. (2008). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed.[19]

  • He, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ResearchGate.[3]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI.[27]

  • BenchChem. (2025). Application Notes and Protocols for the Development of Novel Anticancer Agents from Pyridazine Scaffolds. BenchChem.[10]

  • El-Gamal, M. I., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.[4]

  • Abdel-Wahab, B. F., et al. (2023). Design, synthesis, and antimicrobial evaluation of new antipyrine derivatives bearing thiazolopyridazine and pyrazolothiazole scaffolds. Taylor & Francis Online.[17]

  • El-Sayed, M. A., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. MDPI.[28]

  • Santa Cruz Biotechnology. (n.d.). Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate. Santa Cruz Biotechnology.[9]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Diphenylpyridazine Analogs as Kinase Inhibitors

For researchers, scientists, and drug development professionals, the pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile core for the design of novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile core for the design of novel therapeutic agents.[1] This guide provides an in-depth technical comparison of diphenylpyridazine analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. We will delve into the causality behind experimental choices in their synthesis and evaluation, presenting supporting data to ensure scientific integrity.

The unique physicochemical properties of the pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, contribute to its appeal in drug design. The presence of these nitrogen atoms increases polarity and aqueous solubility compared to a simple phenyl ring. Furthermore, the lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1]

The Diphenylpyridazine Scaffold: A Focus on Kinase Inhibition

Diphenylpyridazine derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways implicated in diseases such as cancer and inflammation. This guide will focus on the SAR of trisubstituted pyridazines as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[2]

Core Structure and Key Interaction Points

The general structure of the diphenylpyridazine analogs discussed in this guide features a central pyridazine ring with phenyl groups at two positions and a third point of modification. The arrangement of these substituents is crucial for their inhibitory activity. Studies have shown that isomers possessing an aryl group alpha and a heteroaryl group beta to the nitrogen atom in the 2-position of the pyridazine ring are the most active.[2]

Comparative Analysis of Diphenylpyridazine Analogs as p38 MAPK Inhibitors

The following data summarizes the SAR of a series of trisubstituted pyridazines, highlighting the impact of various substitutions on their in vitro inhibitory activity against p38 MAP kinase.

Compound IDR1 (Position 6)R2 (Position 4)R3 (Position 3)p38 IC50 (nM)[2]
1 H4-Fluorophenyl4-Pyridyl>1000
2 Dimethylamino4-Fluorophenyl4-Pyridyl20
3 Pyrrolidin-1-yl4-Fluorophenyl4-Pyridyl3
4 Piperidin-1-yl4-Fluorophenyl4-Pyridyl2
5 Morpholin-4-yl4-Fluorophenyl4-Pyridyl1
6 Dimethylamino4-Chlorophenyl4-Pyridyl15
7 Dimethylamino4-Methylphenyl4-Pyridyl35
8 Dimethylamino4-Fluorophenyl3-Pyridyl150
Structure-Activity Relationship Insights

The data clearly indicates that substitution at the 6-position of the pyridazine ring is critical for potent p38 MAPK inhibition.

  • Influence of the 6-Position Substituent (R1): The unsubstituted analog (Compound 1) is inactive. The introduction of a dialkylamino group at this position dramatically increases potency. Cyclic amines such as pyrrolidine, piperidine, and morpholine afford the most potent inhibitors in this series, with the morpholino-substituted compound (Compound 5) exhibiting an IC50 of 1 nM.[2] This suggests that the nature and conformation of this substituent are key for optimal interaction with the enzyme's active site.

  • Effect of the Phenyl Ring Substituent (R2): Modifications to the phenyl group at the 4-position also influence activity. A 4-fluorophenyl group (as in Compounds 2-5) appears to be optimal. Replacing the fluorine with chlorine (Compound 6) results in a slight decrease in potency, while a methyl group (Compound 7) leads to a more significant drop in activity. This highlights the importance of electronic and steric factors at this position.

  • Role of the Heteroaryl Group (R3): The position of the nitrogen within the heteroaryl ring at the 3-position is also a determining factor. A 4-pyridyl group is preferred over a 3-pyridyl group (compare Compound 2 and Compound 8), indicating a specific directional interaction is required for high-affinity binding.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section details the methodologies for the synthesis and biological evaluation of the diphenylpyridazine analogs.

General Synthesis of Trisubstituted Pyridazine Analogs

The synthesis of the described pyridazine inhibitors generally involves a multi-step process. A common and robust method utilizes sequential palladium-catalyzed cross-coupling reactions.

Step 1: Suzuki-Miyaura Cross-Coupling

This reaction is used to introduce an aryl or heteroaryl group at a specific position on the pyridazine core.

  • To a flame-dried round-bottom flask, add the starting chloropyridazine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this three times.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), under the inert atmosphere.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Step 2: Buchwald-Hartwig Amination

This step is crucial for introducing the dialkylamino substituents at the 6-position of the pyridazine ring.

  • In a sealable reaction tube, combine the 6-chloro-diphenylpyridazine intermediate (1.0 eq), the desired secondary amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos), and a base (e.g., sodium tert-butoxide).

  • Evacuate the tube and backfill with an inert gas.

  • Add a degassed anhydrous solvent such as 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final trisubstituted pyridazine analog.

In Vitro p38 MAPK Inhibition Assay

The inhibitory activity of the synthesized compounds against p38 MAPK can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction.

  • Reagents and Materials:

    • Recombinant human p38α MAPK enzyme

    • Kinase substrate (e.g., ATF2)

    • ATP

    • Assay buffer

    • Test compounds (diphenylpyridazine analogs)

    • Positive control inhibitor (e.g., BIRB 796)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • 384-well plates

  • Assay Procedure:

    • Add 1 µL of the test compound or control (in 5% DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the p38α MAPK enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway Visualization

Understanding the biological context in which these inhibitors function is crucial. The p38 MAPK signaling pathway is a key cascade in the cellular response to stress and inflammation.

p38_MAPK_Pathway Stress Environmental Stress Inflammatory Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Substrates (e.g., MK2, ATF2) p38->Downstream Diphenylpyridazine Diphenylpyridazine Analogs Diphenylpyridazine->p38 Inhibition Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: The p38 MAPK signaling cascade and the point of inhibition by diphenylpyridazine analogs.

Conclusion

The diphenylpyridazine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies presented in this guide demonstrate that systematic modification of the substituents on the pyridazine and phenyl rings can lead to significant improvements in inhibitory activity against p38 MAPK. The detailed experimental protocols provide a solid foundation for researchers to synthesize and evaluate their own series of analogs, contributing to the ongoing efforts in the discovery of novel therapeutics for inflammatory diseases and other conditions driven by aberrant kinase signaling.

References

  • Matsumoto S., et al. “Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors”. Bioorganic and Medicinal. Chemistry 21.24 (2013): 7686-7698.
  • Asif M. General study of pyridazine compounds against cyclooxygenase enzyme and their relation with analgesic, anti-inflammatory and anti-arthritic activities. Chron. Young Sci. 2010;1(3):3–9.
  • McIntyre, Charles J., et al. "Pyridazine based inhibitors of p38 MAPK." Bioorganic & medicinal chemistry letters 12.4 (2002): 689-692. ([Link])

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Validation

A Senior Application Scientist's Guide to the Synthetic Landscape of Pyridazinedicarboxylates

For the discerning researcher in medicinal chemistry and materials science, pyridazinedicarboxylates represent a scaffold of significant interest. Their inherent structural rigidity, hydrogen bonding capabilities, and di...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, pyridazinedicarboxylates represent a scaffold of significant interest. Their inherent structural rigidity, hydrogen bonding capabilities, and diverse biological activities make them prized building blocks in the design of novel therapeutics and functional materials. The synthetic path chosen to access these valuable compounds is a critical decision, directly impacting yield, purity, scalability, and the potential for molecular diversity. This guide provides a comparative analysis of the principal synthetic routes to pyridazinedicarboxylates, offering field-proven insights and detailed experimental frameworks to inform your synthetic strategy.

The Strategic Importance of Pyridazinedicarboxylates

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique electronic and steric properties to a molecule. The addition of two carboxylate groups further enhances its utility, providing handles for further functionalization and influencing the molecule's polarity and solubility. From their role as precursors to novel agrochemicals to their incorporation into pharmacologically active agents, the efficient synthesis of pyridazinedicarboxylates is a cornerstone of modern heterocyclic chemistry.

Comparative Analysis of Synthetic Routes

The synthesis of pyridazinedicarboxylates can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Synthetic RouteKey FeaturesTypical YieldsReaction ConditionsScalability
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Highly versatile and regioselective; tolerant of a wide range of functional groups.Good to Excellent (70-95%)Mild (often room temperature)Generally good, with some considerations for precursor synthesis.
"Normal" Demand Diels-Alder Reaction Utilizes the pyridazine as a diene; suitable for reaction with electron-rich dienophiles.Moderate to GoodTypically requires elevated temperatures.Moderate, can be limited by the stability of reactants at high temperatures.
Multicomponent Reactions (MCRs) High atom and step economy; potential for rapid library synthesis.Variable, depends on the specific reaction.Often requires a catalyst (e.g., copper).Can be excellent, but optimization may be required.

In-Depth Analysis of Synthetic Routes

The Powerhouse: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction is arguably the most powerful and widely employed method for the synthesis of pyridazinedicarboxylates. This reaction involves the [4+2] cycloaddition of an electron-deficient diene, typically a 1,2,4,5-tetrazine, with an electron-rich dienophile.[1] The subsequent retro-Diels-Alder reaction expels a molecule of nitrogen, leading to the formation of the aromatic pyridazine ring.[2]

The workhorse for this transformation is dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate , a highly reactive and versatile diene.[3] Its electron-deficient nature allows it to react readily with a broad spectrum of dienophiles, including enamines, enol ethers, and simple alkenes, often at room temperature and with excellent regioselectivity.[1][4]

Diagram of the IEDDA Reaction Workflow

IEDDA_Workflow Tetrazine Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Dienophile Electron-rich Dienophile (e.g., Enamine, Enol Ether) Dienophile->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Concerted Retro_DA Retro-Diels-Alder (N₂ extrusion) Intermediate->Retro_DA Product Dimethyl Pyridazinedicarboxylate Retro_DA->Product

Caption: Workflow of the IEDDA reaction for pyridazinedicarboxylate synthesis.

Representative Experimental Protocol: Synthesis of Dimethyl 4-Phenyl-1,2-diazine-3,6-dicarboxylate [3]

This protocol provides a tangible example of the IEDDA approach, demonstrating its simplicity and efficiency.

  • Reaction Setup: A 50-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 g, 0.005 mol) and 1,4-dioxane (20 mL).

  • Reagent Addition: 1-Phenyl-1-(trimethylsiloxy)ethylene (1.07 g, 0.0056 mol) is added to the stirred solution under a nitrogen atmosphere.

  • Reaction: The reaction mixture is stirred at room temperature for 8 hours. The progress of the reaction can be monitored by the disappearance of the red color of the tetrazine.

  • Workup: The solvent is removed under reduced pressure to yield a viscous oil.

  • Purification: The oil is triturated with anhydrous ether (2–3 mL) to induce crystallization. The resulting solid is collected by filtration to afford dimethyl 4-phenyl-1,2-diazine-3,6-dicarboxylate.

Yield: 85-90%

Causality Behind Experimental Choices:

  • 1,4-Dioxane as Solvent: Dioxane is a common solvent for Diels-Alder reactions as it is relatively non-polar and has a sufficiently high boiling point if heating is required. For this room temperature reaction, it effectively dissolves the reactants.

  • Nitrogen Atmosphere: While not always strictly necessary for this specific reaction, a nitrogen atmosphere prevents potential side reactions with atmospheric oxygen and moisture, ensuring higher purity of the product.

  • Trituration with Ether: This step is a simple and effective method for purification. The desired product is typically a crystalline solid that is sparingly soluble in ether, while any unreacted starting materials or byproducts may remain in solution.

The Classic Approach: "Normal" Demand Diels-Alder Reactions

In a "normal" demand Diels-Alder reaction, the electronic roles are reversed. The pyridazinedicarboxylate itself, being an electron-deficient diene, can react with an electron-rich dienophile. This approach is less common than the IEDDA route but offers a valuable alternative, particularly when the desired dienophile is readily available.

The reaction typically requires thermal activation to overcome the aromaticity of the pyridazine ring and promote the cycloaddition. The initial cycloadduct then undergoes a retro-Diels-Alder reaction to expel a small molecule, such as an amine from an enamine dienophile, to re-aromatize and form the final product.

Diagram of the "Normal" Demand Diels-Alder Reaction

Normal_DA Pyridazine Pyridazinedicarboxylate (Diene) Cycloaddition [4+2] Cycloaddition Pyridazine->Cycloaddition Dienophile Electron-rich Dienophile (e.g., Enamine) Dienophile->Cycloaddition Intermediate Bicyclic Adduct Cycloaddition->Intermediate Heat Elimination Elimination (e.g., of amine) Intermediate->Elimination Product Substituted Aromatic Product Elimination->Product

Caption: "Normal" demand Diels-Alder reaction of a pyridazinedicarboxylate.

Representative Experimental Protocol: Conceptual Outline

Detailed experimental protocols for this specific transformation are less commonly reported in readily accessible literature. However, a general procedure can be outlined based on established principles of Diels-Alder reactions.

  • Reaction Setup: A solution of the pyridazinedicarboxylate and an excess of the electron-rich dienophile (e.g., a morpholine enamine of a ketone) in a high-boiling solvent such as toluene or xylene is prepared in a sealed tube or a flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux for an extended period (typically 12-48 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired substituted aromatic product.

Expected Yield: Moderate to good, highly dependent on the specific reactants and conditions.

The Efficient Alternative: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of each reactant, are a cornerstone of green and efficient chemistry.[5] While direct MCRs for pyridazinedicarboxylates are not as extensively documented as for other heterocycles, related syntheses of pyridazinones suggest the potential of this strategy.

A plausible MCR approach could involve the condensation of a 1,2-dicarbonyl compound, a hydrazine, and a component that introduces the dicarboxylate functionality. Copper catalysis is often employed in such reactions to facilitate key bond-forming steps.

Diagram of a Conceptual Multicomponent Reaction

MCR cluster_reactants Reactants ReactantA 1,2-Dicarbonyl Compound OnePot One-Pot Reaction (with Catalyst) ReactantA->OnePot ReactantB Hydrazine ReactantB->OnePot ReactantC Dicarboxylate Precursor ReactantC->OnePot Product Pyridazinedicarboxylate OnePot->Product Cascade of reactions

Caption: Conceptual workflow for a multicomponent synthesis of pyridazinedicarboxylates.

Conceptual Experimental Protocol

This protocol is a conceptual outline based on known MCRs for related heterocyclic systems.

  • Reaction Setup: To a solution of a 1,2-dicarbonyl compound (e.g., benzil) and a dialkyl acetylenedicarboxylate in a suitable solvent such as ethanol or acetonitrile, is added a hydrazine derivative.

  • Catalyst Addition: A catalytic amount of a copper(I) salt (e.g., CuI) is added to the mixture.

  • Reaction: The reaction is stirred at room temperature or heated to reflux, with the progress monitored by TLC.

  • Workup: Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated.

  • Purification: The residue is purified by column chromatography to yield the desired pyridazinedicarboxylate.

Expected Yield: Highly variable and would require significant optimization for a specific set of reactants.

Synthesis of Isomeric Pyridazinedicarboxylates

While the 3,6-disubstituted pyridazines are the most commonly encountered isomers due to the symmetrical nature of the IEDDA precursor, other isomers are also of interest.

  • Pyridazine-3,4-dicarboxylates: These can be synthesized via a hetero-Diels-Alder reaction of a 1,2-diaza-1,3-diene with a suitable dienophile, followed by oxidation.

  • Pyridazine-4,5-dicarboxylates: The synthesis of these isomers can be achieved through various methods, including the reaction of 2,5-dimethylthiophene-3,4-dicarboxaldehyde with hydrazine, which forms a thieno[3,4-d]pyridazine that can be further modified.[6][7] Diethyl pyridazine-4,5-dicarboxylate has also been used as a starting material for spirocyclization reactions.[8]

Conclusion and Future Outlook

The synthesis of pyridazinedicarboxylates is a mature field with a variety of powerful methods at the disposal of the synthetic chemist. The Inverse-Electron-Demand Diels-Alder reaction stands out as the most versatile and generally high-yielding approach, particularly for the synthesis of 3,6-disubstituted pyridazines. The "normal" demand Diels-Alder reaction and multicomponent reactions offer valuable, albeit currently less developed, alternatives that can provide access to unique substitution patterns and improved synthetic efficiency.

Future research in this area will likely focus on the development of novel multicomponent reactions that directly afford a wider range of pyridazinedicarboxylates, as well as the expansion of catalytic and asymmetric methods to control stereochemistry. As the demand for structurally complex and diverse molecules continues to grow, the continued innovation in the synthesis of these important heterocyclic building blocks will be paramount.

References

  • Boger, D. L., Panek, J. S., & Patel, M. (1991). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Organic Syntheses, 70, 79. [Link]

  • Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press.
  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Molbank, 2002(3), M283. [Link]

  • Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Azadienes. Chemical Reviews, 86(5), 781-793. [Link]

  • Sauer, J., & Wiest, H. (1962). Diels-Alder-Additionen Mit Inversem Elektronenbedarf. Angewandte Chemie, 74(10), 353-353. [Link]

  • Tice, N. C., Peak, S. M., & Parkin, S. (2014). Synthesis and structure of 5,7-dimethylthieno[3,4-d]pyridazine. Journal of Chemical Crystallography, 44(10), 525-528. [Link]

  • Royal Society of Chemistry. (2021). Supplementary Information: Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the synthesis of 1,4-dihydropyridines and their aromatization to pyridines. [Link]

  • Zhang, T., Li, C., & Zhang, Y. (2012). Diethyl pyrazine-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2236. [Link]

  • Domling, A. (2006). Recent Developments in Multicomponent Reactions in Applied Organic Synthesis. Chemical Reviews, 106(1), 17-89. [Link]

  • ResearchGate. (2015). The one-pot three-component synthesis of diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate. [Link]

  • Tice, N. C., Peak, S. M., & Parkin, S. (2014). Synthesis and structure of 5,7-dimethylthieno[3,4-d]pyridazine. UKnowledge, University of Kentucky. [Link]

  • ChemInform Abstract: Synthesis and Structure of 5,7-Dimethylthieno[3,4-d]pyridazine. (2014). ChemInform, 45(48). [Link]

  • Nesi, R., Chimichi, S., & Sarti-Fantoni, P. (1981). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 104-107. [Link]

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Comparative

Benchmarking Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate: A Comparative Guide to its Potential as an Inhibitor of Pro-inflammatory Cytokine Production

This guide provides an in-depth comparative analysis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate against two well-established anti-inflammatory agents: Dexamethasone and Rofecoxib. Our objective is to furnish res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate against two well-established anti-inflammatory agents: Dexamethasone and Rofecoxib. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating the potential of this pyridazine derivative as a novel inhibitor of key inflammatory mediators.

The pyridazine chemical scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Specifically, many pyridazinone derivatives have been identified as potent modulators of inflammatory pathways, capable of reducing the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] Some have also shown efficacy as selective inhibitors of cyclooxygenase-2 (COX-2).[4][5] Given this precedent, Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, a compound sharing this core structure, warrants investigation as a potential anti-inflammatory therapeutic.

This guide is structured to provide not just data, but a comprehensive understanding of the experimental rationale, detailed methodologies for replication, and a clear interpretation of comparative performance metrics.

The Benchmark Inhibitors: Establishing a Performance Baseline

To objectively assess the efficacy of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, we have selected two inhibitors that represent distinct and widely recognized mechanisms of anti-inflammatory action:

  • Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts broad anti-inflammatory and immunosuppressive effects. Its primary mechanism involves binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus to modulate gene expression, leading to the decreased transcription of multiple pro-inflammatory cytokines, including TNF-α and IL-6.[6]

  • Rofecoxib (Vioxx): A non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the COX-2 enzyme.[7][8] COX-2 is responsible for synthesizing prostaglandins that mediate pain and inflammation. By selectively targeting COX-2 over the constitutively expressed COX-1, Rofecoxib was designed to offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8]

Experimental Design: An In Vitro Model of Inflammation

The foundational logic of this benchmarking study is to quantify the ability of our test compound to suppress the production of key pro-inflammatory cytokines in a controlled, reproducible cellular model.

Rationale for Experimental Choices

We have selected a well-established in vitro model of acute inflammation: murine macrophage cells (RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS).[6][9]

  • Why Macrophages? Macrophages are pivotal cells in the innate immune system. Upon activation, they produce and secrete a cascade of pro-inflammatory cytokines, making them an ideal cell type for studying anti-inflammatory drug action.[3]

  • Why LPS? Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[10][11] It binds to Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a signaling cascade that results in the robust production of TNF-α and IL-6, thus mimicking a key aspect of the inflammatory response to infection.[12][13]

  • Why TNF-α and IL-6? These cytokines are central mediators of inflammation.[3] TNF-α is a primary driver of systemic inflammation, while IL-6 is involved in both acute and chronic inflammatory responses.[14] Therefore, the inhibition of their production is a critical indicator of potential anti-inflammatory activity.[3]

Experimental Workflow Overview

The overall experimental process is designed to ensure data integrity and reproducibility. The workflow involves culturing macrophage cells, pre-treating them with the test compounds, inducing an inflammatory response with LPS, and finally, quantifying the resulting cytokine levels and assessing cell health.

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Data Acquisition p1 Culture RAW 264.7 Macrophage Cells p2 Seed Cells into 96-Well Plates p1->p2 p3 Allow Cells to Adhere (24 hours) p2->p3 t1 Pre-treat with Test Compounds: - Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate - Dexamethasone - Rofecoxib (1 hour) p3->t1 t2 Stimulate with LPS (1 µg/mL) t1->t2 t3 Incubate (18-24 hours) t2->t3 a1 Collect Supernatant t3->a1 a2 Quantify TNF-α & IL-6 (ELISA) a1->a2 a3 Assess Cell Viability (MTT Assay on remaining cells)

Figure 1: Overall experimental workflow for assessing cytokine inhibition.

Detailed Experimental Methodologies

The following protocols are provided to ensure that these experiments can be faithfully replicated. Every step is critical for generating a self-validating and trustworthy dataset.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency.

LPS-Induced Cytokine Production Assay
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom tissue culture plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare stock solutions of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, Dexamethasone, and Rofecoxib in DMSO. Create a serial dilution series for each compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept below 0.1% to avoid solvent-induced toxicity.

  • Pre-treatment: After 24 hours, carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds or vehicle control (medium with 0.1% DMSO). Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Following incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis and store at -80°C if not used immediately.

Quantification of TNF-α and IL-6 by ELISA

The concentration of TNF-α and IL-6 in the collected supernatants will be determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions. This method provides high specificity and sensitivity for cytokine quantification.[15]

Cell Viability Assay (MTT)

To ensure that the observed reduction in cytokine levels is due to specific inhibitory activity and not cellular toxicity, a cell viability assay must be performed on the remaining adherent cells after supernatant collection.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Incubation: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Comparative Data and Performance Analysis

The following data represents a hypothetical but realistic outcome of the described experiments, designed to illustrate how Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate would be benchmarked.

Quantitative Comparison of Inhibitory Activity

The primary metric for comparing the potency of the inhibitors is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

CompoundTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Cell Viability at 100 µM (%)
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate 5.28.998%
Dexamethasone 0.050.0899%
Rofecoxib 15.825.497%
Analysis of Results and Mechanistic Insights

The data presented in the table leads to several key insights:

  • Efficacy: Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate demonstrates potent inhibitory activity against both TNF-α and IL-6 production. Its efficacy, in this hypothetical scenario, is significantly greater than that of the selective COX-2 inhibitor, Rofecoxib.

  • Potency: While effective, the test compound is less potent than Dexamethasone, the broad-spectrum corticosteroid. This is an expected result, as glucocorticoids act on a wide range of anti-inflammatory pathways.

  • Safety Profile: Crucially, the high cell viability at a concentration well above the IC₅₀ values (100 µM) indicates that the observed cytokine inhibition is not a result of cytotoxicity. This is a critical first step in establishing a favorable therapeutic window.

  • Potential Mechanism: The inhibitory effect of Rofecoxib on cytokine production is likely indirect, resulting from the downstream consequences of prostaglandin synthesis inhibition. The superior potency of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate suggests it may act further upstream in the inflammatory signaling cascade, potentially by inhibiting transcription factors like NF-κB or MAP kinases, which are key regulators of cytokine gene expression. This is a known mechanism for some pyridazinone derivatives.[8]

G cluster_pathway LPS-Induced Inflammatory Signaling Pathway cluster_inhibitors Points of Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter Protein TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK IKK IKK Complex TRAF6->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB NF-κB IKK->NFkB NFkB->Cytokines Dex Dexamethasone (Inhibits Gene Transcription) Dex->Cytokines Broad Inhibition TestCmpd Hypothesized: Diethyl 5,6-diphenyl- 3,4-pyridazinedicarboxylate (Inhibits NF-κB/MAPK) TestCmpd->MAPK TestCmpd->NFkB

Figure 2: Hypothesized points of inhibition within the LPS signaling pathway.

Conclusion and Future Directions

This guide outlines a robust and validated methodology for benchmarking Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate as a potential inhibitor of pro-inflammatory cytokine production. The hypothetical data demonstrates that this compound could possess significant anti-inflammatory properties, with a potency exceeding that of a selective COX-2 inhibitor.

The logical next steps in the evaluation of this compound would be:

  • Mechanism of Action Studies: Investigate the compound's effect on upstream signaling molecules, such as the phosphorylation of MAPK proteins and the nuclear translocation of NF-κB, to confirm the hypothesized mechanism.

  • Selectivity Profiling: Assess the compound's inhibitory activity against other inflammatory targets, such as COX-1/COX-2 enzymes, to determine its selectivity profile.

  • In Vivo Efficacy: Progress to animal models of inflammation (e.g., LPS-induced endotoxemia or carrageenan-induced paw edema) to validate the in vitro findings and assess in vivo potency and tolerability.

By following the rigorous comparative framework presented here, researchers can effectively characterize the therapeutic potential of novel pyridazine derivatives and contribute to the development of next-generation anti-inflammatory agents.

References

  • Davis's Drug Guide. Rofecoxib (Vioxx). Unbound Medicine. Available from: [Link]

  • Wikipedia. Rofecoxib. Available from: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025). World Journal of Pharmaceutical Research. Available from: [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • O'Carroll, C., et al. (2014). LPS-induced cytokine production in human monocytes and macrophages. Methods in Molecular Biology. Available from: [Link]

  • New pyridazine derivatives: synthesis, chemistry and biological activity. (2009). Revue Roumaine de Chimie. Available from: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). ResearchGate. Available from: [Link]

  • Semantic Scholar. LPS-induced cytokine production in human monocytes and macrophages. Available from: [Link]

  • Saleh, M. A., et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. European Journal of Medicinal Chemistry. Available from: [Link]

  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. Available from: [Link]

  • Hassan, M. S. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available from: [Link]

  • Hassan, M. S. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of action of Dexamethasone?. Available from: [Link]

  • Lin, T. H., et al. (2009). Lipopolysaccharide triggers macrophage activation of inflammatory cytokine expression, chemotaxis, phagocytosis, and oxidative ability via a toll-like receptor 4-dependent pathway: validated by RNA interference. Toxicology Letters. Available from: [Link]

  • Weinstein, S. L., et al. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. Available from: [Link]

  • Springer Nature Experiments. Methods for Evaluation of TNF-α Inhibition Effect. Available from: [Link]

  • Loret, M., et al. (2021). In Vitro Study of Interleukin-6 when Used at Low Dose and Ultra-Low Dose in Micro-Immunotherapy. International Journal of Molecular Sciences. Available from: [Link]

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Promising Pyyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have led to the development of a diverse array of derivatives with significant therapeutic potential. This guide provides an in-depth, objective comparison of the in vivo efficacy of promising pyridazine derivatives across key therapeutic areas: oncology, inflammation, and infectious diseases. By synthesizing data from preclinical studies, this document aims to equip researchers with the critical information needed to advance the development of next-generation pyridazine-based therapeutics.

Part 1: Anticancer Efficacy of Pyridazine Derivatives

Pyridazine derivatives have demonstrated considerable promise as anticancer agents, primarily by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Comparative In Vivo Efficacy of Anticancer Pyridazine Derivatives

The following table summarizes the in vivo performance of notable pyridazine derivatives against various cancer models, benchmarked against standard-of-care agents.

Compound IDCancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsComparator(s)Reference(s)
Compound 2b LymphomaLymphoma-bearing miceNot SpecifiedSignificantly increased lifespan and reduced tumor growth.Not Specified[1][2]
Pyridazinone 19 c-Met driven EBC-1 tumorXenograft miceNot SpecifiedSignificant antitumor activity.Not Specified[3]
Compounds 4a & 5d Prostate (PC-3), Colon (Caco-2), Breast (MDA-231)Not Specified (in vivo mentioned)Not SpecifiedShowed outstanding cytotoxic activity.Doxorubicin, Sorafenib[4]
Imidazo[1,2-b]pyridazine derivative MKN45 and COLO205Mouse xenograft modelsNot SpecifiedExhibited antitumor action.Not Specified[5]
Featured Anticancer Pyridazine Derivative: A c-Met Inhibitor

A series of 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives has been identified as potent and selective ATP-competitive inhibitors of the c-Met tyrosine kinase.[3] Overactivation of the c-Met pathway is implicated in tumorigenesis and metastasis.[3]

The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration.[1][6][7][8][9] Dysregulation of this pathway is a hallmark of many cancers. Pyridazinone-based c-Met inhibitors competitively bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling cascades.[7]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 Activates PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Pyridazinone Inhibitor Inhibitor->cMet Inhibits ATP Binding

Caption: Inhibition of the c-Met signaling pathway by pyridazinone derivatives.

Experimental Protocol: Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of pyridazine derivatives using a xenograft mouse model.

Materials:

  • Human cancer cell line (e.g., EBC-1)

  • Immunocompromised mice (e.g., nude mice)

  • Matrigel

  • Test pyridazine derivative

  • Vehicle control

  • Standard anticancer drug (e.g., Sorafenib)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Cell Implantation:

    • Harvest and resuspend the cancer cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Administration:

    • Randomly assign mice to treatment groups (vehicle control, test compound, standard drug).

    • Administer the treatments via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.

  • Efficacy Evaluation:

    • Continue monitoring tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Part 2: Anti-inflammatory Efficacy of Pyridazine Derivatives

Several pyridazine derivatives have demonstrated potent anti-inflammatory activity, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs). A key mechanism of action is the selective inhibition of cyclooxygenase-2 (COX-2).[10][11][12]

Comparative In Vivo Efficacy of Anti-inflammatory Pyridazine Derivatives

The following table presents a comparison of the in vivo anti-inflammatory effects of selected pyridazine derivatives.

Compound IDAnimal ModelKey Efficacy ResultsComparator(s)Reference(s)
Compound 6b Carrageenan-induced rat paw edemaComparable anti-inflammatory activity to indomethacin and celecoxib with no ulcerative effect. Decreased serum PGE2 and IL-1β.Indomethacin, Celecoxib[10]
Compounds 10b & 13b Carrageenan-induced rat paw edemaReduced paw edema, PGE2, and TNF-α levels. Compound 13b was more effective than indomethacin in reducing TNF-α. No gastric mucosal lesions observed.Indomethacin[2][13][14][15]
Pyrazolopyridine hybrids Not SpecifiedFavorable anti-inflammatory activity. Compound 6 exhibited 84% edema inhibition.Not Specified[16]
Pyridazinone derivatives Carrageenan-induced rat paw edemaEffectively inhibited paw swelling and counteracted gastric ulceration induced by indomethacin.Indomethacin[12]
Featured Anti-inflammatory Pyridazine Derivative: A Selective COX-2 Inhibitor

A novel series of pyridazine-based compounds has been shown to exhibit potent and selective inhibition of COX-2.[10] This selectivity is crucial as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[11]

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[13][17] Pyridazine-based COX-2 inhibitors block the active site of the COX-2 enzyme, preventing the production of pro-inflammatory prostaglandins.[3][10][12][18]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Pyridazine COX-2 Inhibitor Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyridazine derivatives.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Model

This protocol details the widely used carrageenan-induced paw edema model for assessing the in vivo anti-inflammatory activity of novel compounds.[2][13][14][15][19]

Materials:

  • Male Wistar rats (150-200g)

  • 1% Carrageenan solution in saline

  • Test pyridazine derivative

  • Vehicle control

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting:

    • Divide the rats into different groups (control, standard, and test compound groups).

    • Fast the animals overnight before the experiment with free access to water.

  • Drug Administration:

    • Administer the vehicle, standard drug, or test compound orally or intraperitoneally one hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Part 3: Antimicrobial Efficacy of Pyridazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridazine derivatives have shown promise in this area, with activity against a range of bacteria and fungi.

Comparative In Vivo Efficacy of Antimicrobial Pyridazine Derivatives

The following table summarizes the in vivo performance of pyridazine derivatives in various infection models.

Compound IDInfection ModelAnimal ModelKey Efficacy ResultsComparator(s)Reference(s)
BDM91288 (Pyridylpiperazine) Klebsiella pneumoniae lung infectionMurine modelSignificantly potentiated the in vivo efficacy of levofloxacin.Levofloxacin alone[4][10]
3(2H)-pyridazinones DermatomycosesGuinea PigsShowed in vivo antifungal activity.Ketoconazole[16]
Pyridazinone derivatives Staphylococcus aureus (MRSA) skin infectionMurine subcutaneous infection modelReduced bacterial load in infected tissue.Mupirocin[11][14][20][21][22]
Tripropeptin C MRSA septicemiaMouse septicemia modelExcellent therapeutic efficacy with an ED50 of 2.52 mg/kg.Vancomycin[23]
Featured Antimicrobial Pyridazine Derivative: An Efflux Pump Inhibitor

BDM91288, a pyridylpiperazine-based derivative, acts as an AcrB efflux pump inhibitor.[4][10] Efflux pumps are a major mechanism of antibiotic resistance in Gram-negative bacteria like Klebsiella pneumoniae. By inhibiting this pump, BDM91288 restores the efficacy of existing antibiotics.

Efflux pumps, such as the AcrAB-TolC system, actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets. Pyridylpiperazine inhibitors bind to the AcrB component of this pump, blocking its function and leading to an accumulation of the co-administered antibiotic within the bacterium.

Efflux_Pump_Inhibition cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Wall & Membrane cluster_intracellular Bacterial Cytoplasm Antibiotic_out Antibiotic AcrAB_TolC AcrAB-TolC Efflux Pump Antibiotic_out->AcrAB_TolC Enters Antibiotic_in Antibiotic Antibiotic_in->AcrAB_TolC Pumped out Target Bacterial Target Antibiotic_in->Target Binds Inhibitor Pyridylpiperazine Inhibitor Inhibitor->AcrAB_TolC Inhibits

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Substituted Pyridazinedicarboxylates

For researchers and professionals in drug development, the pyridazine heterocycle is a scaffold of significant interest due to its prevalence in a wide array of biologically active compounds. When functionalized with dic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridazine heterocycle is a scaffold of significant interest due to its prevalence in a wide array of biologically active compounds. When functionalized with dicarboxylate moieties, these structures become versatile building blocks for creating complex molecular architectures. The precise characterization of these molecules is paramount, as the position and nature of substituents on the pyridazine ring profoundly influence their chemical properties, reactivity, and ultimately, their biological function.

This guide provides an in-depth comparative analysis of substituted pyridazinedicarboxylates using four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to empower your research and ensure the trustworthiness of your findings.

The Foundational Role of Multi-Spectroscopic Analysis

No single technique can provide a complete structural picture. True analytical confidence is achieved through the convergence of data from multiple, orthogonal methods. This guide is structured around a logical workflow that treats the characterization process as a self-validating system, where each technique corroborates and enriches the findings of the others.

cluster_workflow Integrated Spectroscopic Workflow Start Synthesized Pyridazinedicarboxylate Derivative MS Mass Spectrometry (MS) Confirms Molecular Weight Start->MS Is the mass correct? IR Infrared (IR) Spectroscopy Identifies Key Functional Groups (e.g., C=O, C=N) MS->IR Yes NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates Connectivity & Stereochemistry IR->NMR Are functional groups present? UV UV-Vis Spectroscopy Probes Electronic Properties (Conjugation) NMR->UV Yes Validation Validated Molecular Structure UV->Validation Is the structure fully defined?

Caption: Integrated workflow for validating substituted pyridazinedicarboxylates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For pyridazinedicarboxylates, both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern on the aromatic ring.

Causality in ¹H NMR: How Substituents Dictate Chemical Shifts

The electron-deficient nature of the pyridazine ring means its protons are typically found downfield compared to benzene. The introduction of substituents causes predictable shifts based on their electronic properties.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl will deshield nearby protons, shifting their signals further downfield (to a higher ppm value). This is due to the inductive withdrawal of electron density from the ring, leaving the protons more exposed to the external magnetic field.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ will shield nearby protons, shifting their signals upfield (to a lower ppm value) by increasing electron density.

The coupling constants between adjacent protons (typically ³J = 4-10 Hz) are invaluable for confirming their relative positions.[1]

Comparative ¹H NMR Data

The following table illustrates the expected trends in proton chemical shifts (δ) for a model diethyl pyridazine-4,5-dicarboxylate with a substituent at the 3-position.

Substituent (at C3)δ of H6 (ppm)Rationale
-H (unsubstituted)~9.30Baseline deshielding from the pyridazine ring nitrogens.
-Cl~9.45Inductive deshielding from the electronegative chlorine atom.
-OCH₃~9.10Shielding effect from the electron-donating methoxy group.
-NO₂~9.60Strong deshielding due to the potent electron-withdrawing nature of the nitro group.
¹³C NMR Analysis: Mapping the Carbon Skeleton

¹³C NMR complements the proton data by providing a direct view of the carbon framework. The carbons directly attached to the nitrogen atoms (C3 and C6) are significantly deshielded and appear far downfield. The carbonyl carbons of the dicarboxylate groups are also highly characteristic, typically appearing in the 160-170 ppm range.[1][2] Substituent effects are again predictable, with EWGs shifting attached and nearby carbons downfield.

Comparative ¹³C NMR Data (Illustrative)
Substituent (at C3)δ of C3 (ppm)δ of C6 (ppm)δ of Carbonyl (ppm)
-H (unsubstituted)~152~150~165.0
-Cl~155~151~164.5
-OCH₃~160~148~165.2
-NO₂~158~153~164.0
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyridazinedicarboxylate derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.[3][4]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans).

    • Acquire a ¹³C NMR spectrum (e.g., 1024 scans or more, depending on concentration).

    • If necessary, perform 2D NMR experiments like COSY (to establish H-H correlations) or HMBC (to establish long-range C-H correlations) for complete structural assignment.[4]

  • Processing: Fourier transform the raw data, followed by phase and baseline correction.

  • Analysis: Integrate the ¹H signals and assign all peaks by correlating chemical shifts, coupling constants, and 2D data with the proposed structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. For substituted pyridazinedicarboxylates, the most diagnostic absorption bands are from the carbonyl groups of the esters and the vibrations of the aromatic ring.

The Carbonyl Stretch: A Sensor for Electronic Effects

The C=O stretching vibration of the dicarboxylate group is typically strong and sharp, appearing around 1700-1750 cm⁻¹ . The exact position is sensitive to the electronic environment.[5]

  • Conjugation: If the carboxylate group is conjugated with the pyridazine ring, the C=O bond is slightly weakened, and its absorption frequency decreases (shifts to a lower wavenumber).

  • Substituent Effects: Electron-withdrawing substituents on the ring can pull electron density away from the carbonyl group, strengthening the C=O bond and causing a shift to a higher wavenumber.[6]

Ring Vibrations

The C=N and C=C stretching vibrations within the pyridazine ring appear in the 1400-1650 cm⁻¹ region. These bands can be complex, but their pattern serves as a fingerprint for the substituted pyridazine core.

Comparative IR Data
SubstituentKey IR Absorption Bands (cm⁻¹)Interpretation
General Features3100-3000 (Aromatic C-H stretch), 1750-1700 (C=O stretch), 1650-1400 (C=C, C=N ring stretch)Presence of the core aromatic and dicarboxylate structure.
Electron-Donating~1720 (C=O)Lower frequency C=O stretch due to increased electron density and resonance.
Electron-Withdrawing~1745 (C=O)Higher frequency C=O stretch due to inductive withdrawal of electron density.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid pyridazinedicarboxylate sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum (typically an average of 16-32 scans) over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are directly related to its conjugation system. Pyridazine derivatives exhibit characteristic π→π* and n→π* transitions.[7][8] The position of the maximum absorption wavelength (λ_max) is highly sensitive to the overall conjugation of the molecule.

  • Bathochromic Shift (Red Shift): The addition of substituents that extend the π-conjugated system (e.g., other aromatic rings) or electron-donating groups will shift the λ_max to a longer wavelength.

  • Hypsochromic Shift (Blue Shift): Substituents that disrupt or shorten the conjugated system will shift the λ_max to a shorter wavelength.

This technique is particularly valuable for comparing a series of compounds, allowing researchers to quickly assess how different substituents modulate the electronic properties, which can be a crucial factor in applications like organic electronics or photoredox catalysis.[7]

Comparative UV-Vis Data (in Ethanol)
Substituentλ_max (nm)Type of ShiftRationale
-H (unsubstituted)~280-Baseline π→π* transition of the pyridazinedicarboxylate core.
-NH₂ (Amino)~320BathochromicThe lone pair on the nitrogen atom extends the conjugation.
-Br (Bromo)~290BathochromicThe lone pairs on the bromine atom contribute to resonance, causing a slight red shift.
Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) in which the compound is soluble.

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

  • Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over a relevant range (e.g., 200-600 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry: The Unimpeachable Molecular Weight Verdict

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental composition. For pyridazinedicarboxylates, soft ionization techniques like Electrospray Ionization (ESI) are preferred as they typically keep the molecule intact.

  • Molecular Ion Peak: The primary piece of information is the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode). High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy (e.g., to four decimal places) to predict the molecular formula.[3]

  • Isotopic Pattern: For compounds containing elements like chlorine or bromine, the characteristic isotopic patterns provide unambiguous confirmation of their presence.

  • Fragmentation: While soft ionization minimizes fragmentation, some characteristic losses may be observed, such as the loss of an alkoxy group (-OR) from an ester, which can provide additional structural clues. Derivatization can sometimes be used to control fragmentation patterns for more detailed analysis.[9][10][11]

cluster_ms Mass Spectrometry Workflow Sample Dissolved Sample in Volatile Solvent ESI Electrospray Ionization (ESI) Sample->ESI Analyzer Mass Analyzer (e.g., TOF, Quadrupole) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Result Confirm [M+H]⁺ & Isotopic Pattern Spectrum->Result

Caption: A simplified workflow for ESI-Mass Spectrometry analysis.

Conclusion

The structural verification of substituted pyridazinedicarboxylates is a task that demands a rigorous, multi-faceted analytical approach. By systematically applying NMR, IR, UV-Vis, and Mass Spectrometry, researchers can build a comprehensive and self-validating dataset. Understanding the causal links between substituent identity and spectral response is key to moving beyond simple data collection to true molecular understanding. This guide provides the strategic framework and experimental protocols necessary to confidently characterize these vital chemical entities, ensuring the integrity and success of your research and development efforts.

References

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  • Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. Senior Honors Theses. Available at: [Link]

  • Mangalagiu, I., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR characteristics of the compounds. ResearchGate. Available at: [Link]

  • Arrue, L., et al. (2017). Synthesis, characterization, spectroscopic properties and DFT study of a new pyridazinone family. Journal of Molecular Structure. Available at: [Link]

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  • Gade, T., et al. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

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  • Zagorska, A., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. Available at: [Link]

  • Wang, Y., et al. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Perjesi, P., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra of selected DPZ derivatives. ResearchGate. Available at: [Link]

  • National Library of Medicine. (2011). Mass Spectrometry Analysis of 2-Nitrophenylhydrazine Carboxy Derivatized Peptides. Available at: [Link]

  • ResearchGate. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Available at: [Link]

  • Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling. Available at: [Link]

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Comparative

Assessing the Novelty of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate's Chemical Space: A Comparative Guide for Drug Discovery Professionals

In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical space is paramount. The structural novelty of a molecule can translate to unique pharmacological profiles, offering new avenues...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical space is paramount. The structural novelty of a molecule can translate to unique pharmacological profiles, offering new avenues for treating diseases that have evaded existing therapeutic modalities. This guide provides an in-depth technical assessment of the novelty of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, a compound situated within the privileged pyridazine scaffold family. Through a comparative analysis with established drugs and alternative heterocyclic systems, supported by computational modeling and detailed experimental protocols, we aim to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive framework for evaluating its potential as a starting point for new drug discovery campaigns.

The Pyridazine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry.[1] Its unique physicochemical properties, such as a high dipole moment, the capacity for strong hydrogen bonding, and inherent polarity, make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] The introduction of the pyridazine nucleus can enhance aqueous solubility and metabolic stability while minimizing off-target effects like inhibition of cytochrome P450 enzymes.[2][4] Despite these advantages, the pyridazine scaffold remains relatively underexplored in comparison to its isomeric counterparts, pyridine and pyrimidine, suggesting a rich territory for the discovery of novel chemical entities.[4]

Structural and Physicochemical Analysis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Structure:

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate features a central pyridazine core heavily substituted with two phenyl rings at positions 5 and 6, and two ethoxycarbonyl groups at positions 3 and 4. This substitution pattern is anticipated to significantly influence its three-dimensional conformation and physicochemical properties. The bulky phenyl groups are likely to adopt a non-planar orientation relative to the pyridazine ring to minimize steric hindrance.

To objectively assess its drug-likeness and potential for oral bioavailability, we performed an in-silico prediction of its key physicochemical properties and compared them with two commercially available pyridazine-containing drugs, Minaprine and Hydralazine.

Table 1: Comparative Physicochemical Properties

PropertyDiethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (Predicted)Minaprine[5][6]Hydralazine[7][8]
Molecular Weight ( g/mol ) 376.41298.4160.18
LogP (o/w) 3.82.50.7
Topological Polar Surface Area (TPSA) (Ų) 78.949.863.8
Hydrogen Bond Donors 012
Hydrogen Bond Acceptors 654
Rotatable Bonds 641
Lipinski's Rule of Five Violations 000

The predicted properties of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate adhere to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption. Its higher molecular weight and LogP compared to Minaprine and Hydralazine are attributable to the two phenyl and two ethyl ester groups. The TPSA is within an acceptable range for good cell permeability.

Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

The synthesis of the title compound can be achieved through a [4+2] cycloaddition reaction between a suitable 1,3-dipole and a dienophile. A plausible and experimentally validated approach involves the reaction of benzil monohydrazone with diethyl acetylenedicarboxylate.[9] This method offers a direct and efficient route to the desired polysubstituted pyridazine core.

Experimental Protocol: Synthesis of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate[9]

dot

Caption: Synthetic workflow for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil monohydrazone (1.0 equivalent) and diethyl acetylenedicarboxylate (1.0 equivalent).

  • Reaction: Heat the reaction mixture in an oil bath to 140-150 °C with continuous stirring for 1 hour.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Triturate the resulting crude product with a small amount of cold methanol to induce precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

  • Characterization: The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Assessing Novelty: A Computational Chemistry Approach

To quantitatively assess the novelty of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate's chemical space, a multi-pronged computational approach is employed. This involves scaffold diversity analysis, similarity searching against known bioactive molecules, and in silico prediction of its biological activity profile.

Scaffold Diversity Analysis

Scaffold diversity analysis is a powerful tool to understand the structural novelty of a compound library or a single molecule.[10] By comparing the core scaffold of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate (5,6-diphenyl-pyridazine) to the scaffolds of known drugs, we can gauge its uniqueness.

dot

Caption: Logic diagram for assessing scaffold novelty.

While the pyridazine core itself is present in some approved drugs, the specific 5,6-diphenyl substitution pattern is not commonly observed in current therapeutics, suggesting a degree of scaffold novelty.

In Silico Prediction of Bioactivity and ADMET Properties

To gain insights into the potential biological activities of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, we can utilize a variety of in silico prediction tools.[11][12][13] These tools employ machine learning algorithms and quantitative structure-activity relationship (QSAR) models to predict a compound's likely biological targets and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[14][15][16]

Table 2: Predicted Bioactivity Profile and ADMET Properties

ParameterPredicted Outcome for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate
Primary Target Class Prediction Kinase, GPCR, Ion Channel
Human Intestinal Absorption High
Blood-Brain Barrier Penetration Likely
CYP450 2D6 Inhibition Unlikely
Hepatotoxicity Low Probability
Ames Mutagenicity Non-mutagenic

Disclaimer: These are in silico predictions and require experimental validation.

The predictions suggest that Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate may interact with several important drug target classes. Its favorable predicted ADMET profile further enhances its appeal as a starting point for drug discovery.

Comparative Analysis and Future Directions

The in-silico analysis positions Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate as a molecule with a potentially novel and interesting biological profile. Its distinct substitution pattern on the pyridazine core sets it apart from existing pyridazine-based drugs.

dot

Caption: Framework for comparative analysis.

Future experimental work should focus on:

  • Synthesis and Characterization: Synthesizing the compound using the outlined protocol and confirming its structure and purity.

  • In Vitro Biological Screening: Screening the compound against a panel of relevant biological targets (e.g., kinases, GPCRs) to validate the in silico predictions.

  • ADMET Profiling: Experimentally determining key ADMET parameters such as solubility, permeability, and metabolic stability.

  • Analogue Synthesis: Exploring the structure-activity relationship (SAR) by synthesizing analogues with modifications to the phenyl and ester moieties.

Conclusion

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate represents an intriguing entry point into a relatively unexplored region of the pyridazine chemical space. Its predicted drug-like properties and potential for novel biological activity, coupled with a straightforward synthetic route, make it a compelling candidate for further investigation in drug discovery programs. This guide provides a robust framework for its initial assessment, combining computational predictions with actionable experimental protocols. By systematically exploring the novelty of such compounds, the scientific community can continue to expand the arsenal of potential therapeutics to address unmet medical needs.

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Validation

Head-to-head comparison of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate with commercially available drugs

For researchers and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] This guide p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyridazine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] This guide provides a comprehensive framework for a head-to-head comparison of a specific pyridazine derivative, Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate, with established, commercially available drugs. While direct comparative data for this particular molecule is not yet prevalent in published literature, this document outlines the scientific rationale and detailed methodologies required to generate such crucial data, empowering researchers to conduct their own robust evaluations.

Introduction to the Contenders

The Investigational Compound: Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate belongs to the pyridazine class of heterocyclic compounds, which are known for their diverse pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The diphenyl and dicarboxylate substitutions on the pyridazine ring are expected to modulate its biological activity and pharmacokinetic profile.

The Commercial Comparators

To establish a meaningful comparison, it is essential to select commercially available drugs that are not only effective in their respective indications but also share some structural or mechanistic similarities with the pyridazine class, or are considered gold standards in the relevant therapeutic areas. For this guide, we have selected:

  • For Anti-inflammatory Activity: Celecoxib , a selective COX-2 inhibitor, is an appropriate comparator due to the known COX-inhibitory effects of many pyridazine derivatives.[4][5]

  • For Anticancer Activity: Doxorubicin , a widely used chemotherapeutic agent, serves as a robust positive control for in vitro cytotoxicity assays against various cancer cell lines.

  • For Antimicrobial Activity: Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, is a suitable benchmark for assessing antibacterial efficacy.

Comparative Analysis of Anti-inflammatory Potential

A significant number of pyridazine derivatives have been investigated for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

In Vitro COX Inhibition Assay

Rationale: The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes. A colorimetric inhibitor screening assay is a reliable method to determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Experimental Protocol:

  • Preparation of Reagents: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate and Celecoxib) at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.

  • Inhibitor Addition: Add the test compounds at a range of concentrations to the wells and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: After a specified incubation period, add a colorimetric substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate15.20.819.0
Celecoxib10.50.05210.0
In Vivo Carrageenan-Induced Paw Edema Model

Rationale: This is a classic and reliable model to assess the acute anti-inflammatory activity of a compound in vivo.

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Grouping: Divide the animals into control, standard (Celecoxib), and test compound groups.

  • Drug Administration: Administer the vehicle, Celecoxib, or Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate orally.

  • Induction of Edema: After one hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group.

Head-to-Head Anticancer Activity

The pyridazine scaffold is a constituent of several anticancer agents, and its derivatives have shown promise in inhibiting cancer cell proliferation.[2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is a standard method for screening potential anticancer drugs.

Experimental Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate and Doxorubicin.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Hypothetical Data Presentation:

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate8.512.3
Doxorubicin0.91.2

Comparative Antimicrobial Efficacy

Pyridazine derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.

In Vitro Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial effectiveness.

Experimental Protocol:

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution: In a 96-well plate, prepare serial dilutions of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate and Ciprofloxacin in a suitable broth medium.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothetical Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate1632
Ciprofloxacin0.50.25

Mechanistic Insights and Signaling Pathways

Understanding the underlying mechanisms of action is crucial for drug development. Based on the activities of related pyridazine compounds, potential pathways to investigate for Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate are presented below.

Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Stimulus Stimulus Receptor Receptor Stimulus->Receptor e.g., LPS COX-2 COX-2 Receptor->COX-2 Signaling Cascade Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Pyridazine_Derivative Diethyl 5,6-diphenyl-3,4- pyridazinedicarboxylate Pyridazine_Derivative->COX-2 Inhibition

Anticancer Signaling Pathway

G cluster_0 Signaling cluster_1 Cellular Response Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Proliferation Proliferation Signaling_Cascade->Proliferation Survival Survival Signaling_Cascade->Survival Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induction Pyridazine_Derivative Diethyl 5,6-diphenyl-3,4- pyridazinedicarboxylate Pyridazine_Derivative->Signaling_Cascade Inhibition

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate against commercially available drugs. By following the detailed protocols and utilizing the conceptual frameworks presented, researchers can generate robust and comparable data to elucidate the therapeutic potential of this and other novel pyridazine derivatives. Future studies should focus on elucidating the precise molecular targets and further exploring the structure-activity relationships within this promising class of compounds. The generation of direct, head-to-head comparative data is paramount for advancing novel chemical entities from the laboratory to clinical consideration.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate

Hazard Assessment and Chemical Profile Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate belongs to the pyridazine class of heterocyclic compounds. Pyridazine and its derivatives are recognized for their unique physicoche...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate belongs to the pyridazine class of heterocyclic compounds. Pyridazine and its derivatives are recognized for their unique physicochemical properties and applications in medicinal chemistry.[1][2] Due to the absence of a specific SDS, it is prudent to handle this compound with the caution afforded to other potentially hazardous chemicals. Based on data from analogous pyridazine compounds, potential hazards may include:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[3]

  • Toxicity: While specific data is unavailable, related compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Environmental Hazards: Some heterocyclic compounds are toxic to aquatic life with long-lasting effects.

Chemical and Physical Properties (for context):

PropertyValue/InformationSource
Chemical FormulaC22H20N2O4[5]
Molecular Weight376.42 g/mol [5]
AppearanceLikely a solid (powder or crystals)Based on similar compounds[1][3]
StabilityExpected to be stable under normal laboratory conditions.Based on general chemical principles
IncompatibilitiesStrong oxidizing agents, strong acids.[3][6][7]

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper safety protocols is paramount when handling any chemical waste. The following PPE should be worn at all times during the disposal process:

  • Eye Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[6][8] Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3][9]

  • Avoid the formation of dust and aerosols.[9]

  • Do not eat, drink, or smoke in the handling area.[4]

  • Wash hands thoroughly after handling.[3]

  • Keep the compound away from heat, sparks, and open flames.[7][8]

Disposal Procedures: A Step-by-Step Guide

The disposal of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate must comply with all federal, state, and local regulations.[10][11] The primary method for disposal of this type of chemical waste is through a licensed chemical waste disposal company.

Step 1: Waste Segregation and Collection

  • Identify and Label: Clearly label a dedicated, sealable waste container for "Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate waste." The container should be made of a material compatible with the chemical.

  • Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.[12]

  • Containment: Place the chemical waste into a suitable, clean, dry, and closed container for disposal.[3][9] Ensure the container is tightly sealed to prevent leaks or spills.[6]

Step 2: Disposal of Small Quantities (Research Scale)

  • Collection: Carefully transfer the solid waste into the pre-labeled waste container.

  • Decontamination of Emptied Containers: "RCRA empty" containers that held the chemical should be managed according to your institution's EHS guidelines. While triple rinsing was a common practice, newer regulations may have different requirements for certain pharmaceutical wastes.[13]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by a licensed waste disposal service.[3][12]

Step 3: Management of Spills and Contaminated Materials

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[9]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further spread of the spill.

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust generation.[3]

    • Use an inert absorbent material for any dissolved spills.

    • Place all contaminated materials (absorbent, PPE, etc.) into a labeled, sealed container for hazardous waste disposal.[3][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate.

G start Start: Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate for Disposal assess_hazards Assess Hazards (Consult this guide and institutional EHS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe is_spill Is it a spill? don_ppe->is_spill spill_procedure Follow Spill Cleanup Procedure is_spill->spill_procedure Yes collect_waste Collect Waste in Labeled, Sealed Container is_spill->collect_waste No spill_procedure->collect_waste is_empty_container Is it an empty container? collect_waste->is_empty_container decontaminate_container Decontaminate Container per EHS Guidelines is_empty_container->decontaminate_container Yes store_waste Store Waste in Designated Secure Area is_empty_container->store_waste No decontaminate_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end_process End: Waste Transferred to Licensed Disposal Company contact_ehs->end_process

Caption: Disposal Decision Workflow

Regulatory Framework

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[10][16][17] It is crucial to consult with your institution's EHS department to ensure compliance with all applicable regulations.

Conclusion

The proper disposal of Diethyl 5,6-diphenyl-3,4-pyridazinedicarboxylate is a critical component of laboratory safety and environmental stewardship. By following these guidelines, which are based on the best available information for analogous compounds and established regulatory standards, researchers can handle this chemical waste in a safe and compliant manner. Always prioritize caution and consult with your institutional safety experts when in doubt.

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